molecular formula C6H9NO2 B2455250 4-Oxopiperidine-1-carbaldehyde CAS No. 383193-66-6

4-Oxopiperidine-1-carbaldehyde

Cat. No.: B2455250
CAS No.: 383193-66-6
M. Wt: 127.143
InChI Key: NMDUFFZOCLWSIP-UHFFFAOYSA-N
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Description

4-Oxopiperidine-1-carbaldehyde (CAS 383193-66-6) is a versatile piperidone derivative with the molecular formula C6H9NO2 and a molecular weight of 127.14 g/mol . This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Piperidone derivatives are recognized for their broad applications in developing novel therapeutic agents, with research indicating uses in the synthesis of compounds investigated for antibacterial and antifungal activities . Furthermore, the 4-oxopiperidine (piperidone) scaffold is a prominent structure in patented compounds with potential medical uses, including applications in antiretroviral therapies for HIV, treatments for proliferative diseases like cancer, and antiparasitic agents . As a bifunctional molecule containing both an aldehyde and a ketone, it offers multiple sites for chemical modification, making it a flexible precursor for constructing more complex molecular architectures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxopiperidine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-3-1-6(9)2-4-7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUFFZOCLWSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereochemical Dynamics and Synthesis of N-Formyl-2,6-diarylpiperidin-4-ones

[1]

Executive Summary: The Conformational Switch

In medicinal chemistry, the piperidin-4-one scaffold is a privileged pharmacophore, serving as a precursor for analgesics, local anesthetics, and antimicrobial agents. However, the introduction of an N-formyl group induces a critical stereochemical switch that researchers often overlook.

Unlike their N-H or N-alkyl parent compounds, which predominantly exist in a stable chair conformation , N-formyl-2,6-diarylpiperidin-4-ones undergo a drastic conformational change to a twist-boat or flattened boat geometry. This guide details the synthesis, the thermodynamic drivers of this conformational shift, and the spectroscopic protocols required to distinguish the resulting rotamers.[1]

Synthesis Protocol: The Acetic-Formic Anhydride Method

The most robust method for N-formylation of sterically hindered 2,6-diarylpiperidin-4-ones utilizes acetic-formic anhydride generated in situ. This approach avoids the harsh conditions of direct formic acid reflux, which can degrade the sensitive piperidone ring.

Reagents and Preparation
  • Precursor: 2,6-Diarylpiperidin-4-one (synthesized via Mannich condensation).[2][3][4]

  • Formylating Agent: Acetic-formic anhydride (prepared in situ).

  • Solvent: Benzene or Dichloromethane (DCM).

  • Atmosphere: Anhydrous conditions (drying tube or

    
    ).
    
Step-by-Step Methodology
  • Preparation of Acetic-Formic Anhydride:

    • In a dry flask, mix Acetic Anhydride (10 mL) and 85% Formic Acid (5 mL) .

    • Stir at 55–60°C for 2 hours.

    • Critical Step: Cool the mixture to 0–5°C before use. This prevents thermal decomposition of the unstable mixed anhydride.

  • N-Formylation Reaction:

    • Dissolve the 2,6-diarylpiperidin-4-one (5 mmol) in dry benzene (30 mL).

    • Cool the solution to 0°C in an ice bath.

    • Add the cold acetic-formic anhydride solution dropwise over 20 minutes.

    • Reasoning: Slow addition controls the exotherm and prevents O-formylation of the ketone enol.

  • Workup and Isolation:

    • Stir the mixture at room temperature for 4–8 hours (monitor via TLC).

    • Pour the reaction mixture onto crushed ice to hydrolyze excess anhydride.

    • Extract with CHCl

      
       or DCM (
      
      
      mL).
    • Wash the organic layer with saturated NaHCO

      
       (to remove acid) and brine.
      
    • Dry over anhydrous Na

      
      SO
      
      
      and evaporate.
    • Purification: Recrystallize from ethanol/ether. Do not use column chromatography if rotamers are fast-exchanging, as this may lead to streaking.

Workflow Visualization

SynthesisWorkflowStartAcetic Anhydride + Formic AcidMixHeat 55-60°C (2h)Generate Acetic-Formic AnhydrideStart->MixCoolCool to 0-5°CMix->CoolReactionDropwise AdditionStir RT (4-8h)Cool->Reaction ReagentSubstrate2,6-Diarylpiperidin-4-onein Benzene (0°C)Substrate->Reaction SubstrateQuenchIce Quench &NaHCO3 WashReaction->QuenchProductN-Formyl-2,6-diarylpiperidin-4-one(Twist-Boat Rotamers)Quench->Product

Caption: Optimized workflow for the synthesis of N-formyl derivatives using in-situ generated acetic-formic anhydride.

Stereochemical Analysis: The Core Challenge

The stereochemistry of these compounds is defined by two dynamic phenomena: Amide Rotamerism and Ring Conformational Flipping .

The Driving Force: Strain

In the parent piperidine, the 2,6-aryl groups adopt equatorial positions in a chair conformation to minimize 1,3-diaxial interactions. However, upon N-formylation, the nitrogen atom hybridizes to

  • The Conflict: If the ring remains a chair, the carbonyl oxygen of the N-formyl group experiences severe allylic strain (

    
    )  with the equatorial aryl group at C2 or C6.
    
  • The Resolution: To relieve this strain, the ring twists out of the chair form into a Twist-Boat or Flattened Boat conformation.

Rotameric Equilibrium (Syn vs. Anti)

Due to the restricted rotation of the N-C(=O) bond (partial double bond character), two distinct rotamers exist in solution:

  • Syn Rotamer: The formyl oxygen is syn to the C2-aryl group.

  • Anti Rotamer: The formyl oxygen is anti to the C2-aryl group.[1]

These rotamers are often stable enough on the NMR timescale to produce distinct signal sets (doubling of peaks).

Conformational Logic Diagram

ConformationLogiccluster_RotamersEquilibrium Mixture (Twist-Boat)ParentParent Piperidone(Chair Conformation)FormylationN-Formylation(Introduction of sp2 Nitrogen)Parent->FormylationStrainSevere A(1,3) Strain(Between C=O and Eq-Aryl)Formylation->StrainResultConformational FlipStrain->ResultSynSyn-Rotamer(O syn to C2)Result->SynAntiAnti-Rotamer(O anti to C2)Result->AntiSyn->Anti Slow Exchange

Caption: Logical flow demonstrating the transition from chair to twist-boat conformation induced by allylic strain.

Spectroscopic Validation (NMR)

Trustworthy identification of these isomers relies on


5
Diagnostic Signals
  • Dual Signals: You will observe two sets of signals for the formyl proton, C2-H, and C6-H.

  • Formyl Proton: Typically appears at

    
     8.0–8.5 ppm.
    
  • Shielding Rules:

    • The proton syn to the carbonyl oxygen is generally deshielded (shifted downfield).

    • The proton anti to the carbonyl oxygen is shielded (shifted upfield).

NMR Data Summary Table (Representative)

Data based on 2,6-bis(4-methoxyphenyl) derivatives.

SignalSyn Rotamer (

ppm)
Anti Rotamer (

ppm)
Diagnostic Feature
N-CHO (Formyl H) ~8.10~8.25Unequal intensity indicates population ratio
H-2 (Benzylic) ~5.90 (Deshielded)~4.60 (Shielded)Large

(~1.3 ppm) confirms slow rotation
H-6 (Benzylic) ~4.60 (Shielded)~5.90 (Deshielded)Inverted relative to H-2
Ring Conformation Twist-BoatTwist-Boat

coupling constants deviate from typical chair values (10-11 Hz)
Biological Relevance

This stereochemical data is not merely academic. The twist-boat conformation alters the spatial vector of the C4-carbonyl and the aryl substituents. In drug development, docking studies must utilize the twist-boat model rather than the standard chair model to accurately predict binding affinity for N-formyl derivatives.

References

  • Sakthivel, P., & Ponnuswamy, S. (2014).[1] Synthesis, characterisation, stereochemistry and biological activity of N-formylpiperidin-4-ones. Journal of Molecular Structure, 1076, 556-565. Link[1]

  • Aridoss, G., et al. (2009). Synthesis and biological activities of some 2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry, 44(10), 4192-4199. Link

  • Lakshmanan, P., et al. (2012). 1-Formyl-t-3,t-5-dimethyl-r-2,c-6-diphenylpiperidin-4-one. Acta Crystallographica Section E, 68(Pt 3), o786. Link

  • Organic Syntheses. (2008). Preparation of 3,4-Dibromo-2,5-diformylthiophene (Use of N-Formylpiperidine). Organic Syntheses, 85, 88. Link

  • Chakraborty, P., & Roy, S. (2013).[6] An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Green and Sustainable Chemistry, 3(1), 26-30.[6] Link

Physical and chemical properties of 4-Oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Oxopiperidine-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopiperidine-1-carbaldehyde is a heterocyclic synthetic building block of significant interest in the fields of medicinal chemistry and organic synthesis. Its bifunctional nature, featuring both a ketone and an aldehyde group on a piperidine scaffold, makes it a versatile starting material for the construction of more complex molecular architectures. The piperidine ring itself is a well-established "privileged scaffold" in drug discovery, appearing in a vast number of approved pharmaceuticals due to its favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the core physical and chemical properties of 4-Oxopiperidine-1-carbaldehyde, offering field-proven insights for its effective use in research and development.

Molecular Structure and Identification

A precise understanding of the molecule's structure and identifiers is fundamental for any experimental work. The IUPAC name, which clearly defines the structure, is 4-oxopiperidine-1-carbaldehyde. When an aldehyde group (-CHO) is attached to a ring, the suffix "-carbaldehyde" is used in IUPAC nomenclature.[2]

Synonyms: 4-oxo-1-piperidinecarbaldehyde CAS Number: 383193-66-6 Molecular Formula: C₆H₉NO₂ Molecular Weight: 127.14 g/mol

The structure combines a six-membered piperidine ring with a ketone at the 4-position and an N-formyl group (an aldehyde attached to the ring nitrogen). This N-formyl group significantly influences the reactivity of the nitrogen, differentiating it from a typical secondary amine.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various solvent systems. 4-Oxopiperidine-1-carbaldehyde is typically a liquid at room temperature.

PropertyValueSource
Physical Form Liquid
Melting Point 83-86 °C
Storage Temperature -10 °C
Purity ≥95%
InChI Key NMDUFFZOCLWSIP-UHFFFAOYSA-N

Expert Insight: The specified storage temperature of -10°C is critical for maintaining the compound's stability and preventing degradation over time. Aldehydes, in general, can be susceptible to oxidation, and lower temperatures slow down this and other potential side reactions. When bringing the compound to room temperature for use, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment. The key functional groups—ketone, aldehyde, and the piperidine ring—give rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3][4]

  • ¹H NMR: The proton spectrum will show several key signals. The aldehyde proton (-CHO) is expected to appear significantly downfield (typically δ 8.0-10.0 ppm) due to the deshielding effect of the carbonyl group. The protons on the piperidine ring will appear as multiplets in the aliphatic region (typically δ 2.0-4.0 ppm). The protons adjacent to the nitrogen and the ketone will be shifted further downfield compared to those at the 3- and 5-positions.

  • ¹³C NMR: The carbon spectrum will be characterized by two signals in the carbonyl region. The aldehyde carbon will typically be in the δ 190-200 ppm range, while the ketone carbon will appear slightly more downfield, often >200 ppm. The carbons of the piperidine ring will resonate in the aliphatic region (typically δ 20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups based on their vibrational frequencies.[4]

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

  • C=O Stretch (Ketone): Another strong absorption band will be present, typically around 1700-1725 cm⁻¹. The exact position can depend on ring strain and conjugation.

  • C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecule's fragmentation pattern.

  • Exact Mass: 127.06333 Da

  • The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern would likely involve the loss of the formyl group (CHO) or carbon monoxide (CO).

Chemical Reactivity and Synthetic Utility

The dual functionality of 4-Oxopiperidine-1-carbaldehyde makes it a valuable intermediate. The reactivity of the aldehyde and ketone groups can often be selectively addressed through careful choice of reagents and reaction conditions.

Key Reaction Pathways

The primary sites of reactivity are the electrophilic carbonyl carbons of the aldehyde and ketone groups.

Reactivity_of_4-Oxopiperidine-1-carbaldehyde Key Reaction Pathways cluster_start Starting Material cluster_aldehyde Aldehyde Reactions cluster_ketone Ketone Reactions cluster_products Products start 4-Oxopiperidine-1-carbaldehyde reductive_amination Reductive Amination (e.g., with R-NH2, NaBH(OAc)3) start->reductive_amination Aldehyde Selectivity wittig Wittig Reaction (e.g., with Ph3P=CHR) start->wittig oxidation Oxidation (e.g., with PCC, DMP) start->oxidation reduction Selective Reduction (e.g., with NaBH4 at low temp) start->reduction Ketone Selectivity grignard Grignard Addition (e.g., with R-MgBr) start->grignard product_amine N-substituted 4-Oxopiperidine reductive_amination->product_amine product_alkene Alkene at C1 (Exocyclic Methylene) wittig->product_alkene product_acid Carboxylic Acid oxidation->product_acid product_alcohol 4-Hydroxypiperidine Derivative reduction->product_alcohol product_tert_alcohol Tertiary Alcohol at C4 grignard->product_tert_alcohol

Caption: Reactivity map of 4-Oxopiperidine-1-carbaldehyde.

Expert Insight on Selectivity: The aldehyde is generally more electrophilic and less sterically hindered than the ketone. This inherent difference allows for selective reactions. For instance, a mild reducing agent like sodium triacetoxyborohydride is often used for reductive amination specifically at the aldehyde. Conversely, reduction of the ketone to a secondary alcohol can be achieved with reagents like sodium borohydride, often at low temperatures to minimize reaction at the aldehyde.

Role in Drug Discovery

The piperidine nucleus is a cornerstone in drug design.[1] Its derivatives are explored for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.[1] 4-Oxopiperidine-1-carbaldehyde serves as a key intermediate for creating libraries of compounds for screening. For example, derivatives of the related 4-oxopiperidine structure are used to synthesize potent enzyme inhibitors, such as those for human carbonic anhydrase, which is implicated in some cancers.[5] The synthesis of various N-heterocyclic ligands often starts from a 4-oxopiperidine core, which can then be elaborated into compounds with antimicrobial properties.[6]

Synthesis Workflow

Understanding the synthesis of the starting material is crucial for quality control and for researchers who may need to prepare it in-house. A common approach involves the N-formylation of a pre-existing 4-piperidone derivative.

Synthesis_of_4-Oxopiperidine-1-carbaldehyde General Synthesis Workflow start 4-Piperidone (or its hydrochloride hydrate) step1 Protection/Activation (if necessary) start->step1 step2 N-Formylation Reagent: e.g., Formic Acid / Acetic Anhydride step1->step2 step3 Work-up and Purification (e.g., Extraction, Chromatography) step2->step3 product 4-Oxopiperidine-1-carbaldehyde step3->product

Caption: A generalized synthetic route to the target compound.

Protocol Considerations: The synthesis often starts with 4-piperidone hydrochloride hydrate, a common and stable precursor.[7][8] The N-formylation step introduces the aldehyde group onto the nitrogen atom. The choice of formylating agent is key; a mixture of formic acid and acetic anhydride is a classic and effective method. The reaction must be carefully monitored (e.g., by Thin Layer Chromatography) to ensure complete conversion without the formation of significant byproducts. Purification by column chromatography is often required to achieve high purity.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory. The available safety data indicates that 4-Oxopiperidine-1-carbaldehyde should be handled with care.

Hazard ClassStatementGHS CodeSource
Acute Toxicity, Oral Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335

Pictogram: GHS07 (Exclamation mark) Signal Word: Warning

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[9] Avoid letting the chemical enter drains.[11]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[9]

    • Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[9]

Conclusion

4-Oxopiperidine-1-carbaldehyde is a high-value synthetic intermediate characterized by its dual ketone and aldehyde functionalities on a privileged piperidine scaffold. Its well-defined physical properties and predictable chemical reactivity make it an essential tool for medicinal chemists and organic scientists. A thorough understanding of its spectroscopic profile, reactivity, and safe handling procedures, as detailed in this guide, is paramount for leveraging its full potential in the synthesis of novel compounds and the acceleration of drug discovery programs.

References

  • PubChem. (n.d.). 4-Piperidinecarboxaldehyde. Retrieved from [Link]

  • Angeli, A., et al. (2013). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • El Batouti, M., et al. (2025). Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a), 4-oxopiperidine-1-carbohydrazide (b) and (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-4-oxopiperidine-1-carbohydrazide ligand (H2L, c).
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.
  • Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules.
  • ChemSrc. (2025). 4-Piperidinecarboxaldehyde,1-methyl-,oxime(9CI). Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperidone. Retrieved from [Link]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Alver, Ö., Parlak, C., & Bilge, M. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Bulletin of the Chemical Society of Ethiopia.
  • Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
  • Ing. Petr Švec - PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • CMJ Publishers. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate.
  • Filo. (2025). What is the I.U.P.A.C. name of the following compound? O=CC1CCCCC1. Retrieved from [Link]

Sources

Strategic Synthesis and Pharmacological Profiling of Novel N-Formylpiperidones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Rationale

The piperidin-4-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for analgesics, local anesthetics, and increasingly, cytotoxic agents.[1] While the free secondary amine (NH) variants are well-documented, N-formylpiperidones remain an under-explored subclass with significant potential.[1]

The introduction of the N-formyl group (


) is not merely a protection strategy; it fundamentally alters the physicochemical properties of the heterocycle. It eliminates the basicity of the nitrogen, introduces a hydrogen-bond acceptor, and creates distinct rotameric populations that can modulate binding affinity in protein pockets.[1]

This guide provides a validated workflow for the modular synthesis of 2,6-diaryl-N-formylpiperidin-4-ones , coupled with advanced NMR characterization protocols to resolve rotameric complexity.

Retrosynthetic Analysis & Design Strategy

To access a diverse library of novel N-formylpiperidones, we employ a convergent strategy. The direct formylation of a pre-assembled piperidone ring is preferred over multicomponent reactions involving formamides, as it allows for the purification of the core heterocycle prior to functionalization.[1]

The Disconnection Approach

The synthesis is disconnected into two phases:[1][2]

  • Ring Construction: A double Mannich condensation to form the 2,6-diarylpiperidin-4-one.[1]

  • N-Functionalization: A selective N-formylation using an in situ generated mixed anhydride.[1]

Retrosynthesis Target Target: N-Formyl-2,6-diarylpiperidin-4-one Intermediate Intermediate: 2,6-Diarylpiperidin-4-one (NH) Target->Intermediate N-Formylation (C-N Bond Formation) FormylSource Formyl Source: HCOOH / Ac2O Target->FormylSource Reagent Selection Reagents Reagents: Aryl Aldehyde + Acetone/Ketone + NH4OAc Intermediate->Reagents Double Mannich Condensation

Figure 1: Retrosynthetic disconnection showing the modular assembly of the scaffold.

Synthetic Protocols

Phase 1: Construction of the Piperidone Core (Mannich Base)[1]

Rationale: The condensation of a ketone with two equivalents of an aromatic aldehyde and ammonium acetate is the most robust route to 2,6-disubstituted piperidones.[1]

Protocol:

  • Reactants: Dissolve aryl aldehyde (0.2 mol) and ammonium acetate (0.1 mol) in ethanol (50 mL).

  • Addition: Add the ketone (e.g., acetone or 3-pentanone) (0.1 mol) slowly.

  • Reflux: Heat the mixture gently at 50–60°C. A precipitate typically forms within 1-2 hours.

  • Isolation: Cool the mixture in an ice bath. Filter the solid and wash with cold ethanol/ether.

  • Purification: Recrystallize from ethanol to obtain the pure 2,6-diarylpiperidin-4-one.

Phase 2: Selective N-Formylation via Acetic Formic Anhydride (AFA)[1]

Rationale: Standard formylation using formic acid alone often requires high temperatures that can degrade the piperidone ring.[1] Using Acetic Formic Anhydride (AFA) allows the reaction to proceed at low temperatures with high yield [1].

Reagents:

  • Substrate: 2,6-Diarylpiperidin-4-one (from Phase 1).[1]

  • Formic Acid (98%).

  • Acetic Anhydride.

  • Solvent: Dichloromethane (DCM) or Chloroform.

Step-by-Step Methodology:

  • Preparation of AFA (In Situ):

    • In a dry flask under

      
       atmosphere, cool acetic anhydride (10.0 mmol) to 0°C.
      
    • Add formic acid (11.0 mmol) dropwise.

    • Stir at 50–60°C for 2 hours, then cool back to 0°C. Caution: This generates the mixed anhydride.

  • N-Formylation:

    • Dissolve the piperidone substrate (5.0 mmol) in dry DCM (20 mL).

    • Add the piperidone solution dropwise to the cooled AFA mixture.

    • Allow the reaction to warm to room temperature and stir overnight (12–18 hours).

  • Workup:

    • Quench with ice-cold water.[1][3]

    • Neutralize the aqueous layer with saturated

      
       (to remove excess acid).
      
    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with brine, dry over anhydrous

      
      , and concentrate in vacuo.[1]
      
  • Purification:

    • Flash column chromatography (Silica gel, Hexane:EtOAc gradient).[1]

Structural Characterization: The Rotamer Challenge

One of the most critical, yet often overlooked, aspects of N-formylpiperidone characterization is the presence of rotamers .[1] The


 bond possesses partial double-bond character due to resonance, creating a high energy barrier to rotation (approx. 15-20 kcal/mol).[1]

This results in the observation of two distinct sets of signals in NMR spectra at room temperature: the E (trans) and Z (cis) isomers.

NMR Analysis Protocol

Observation: In the


 NMR (500 MHz, 

), you will likely observe:
  • Formyl Proton (-CHO): Two singlets appearing between

    
     8.0 and 8.3 ppm.[1]
    
  • Ring Protons (H-2, H-6): Splitting of the benzylic protons due to the different magnetic environments relative to the carbonyl oxygen.[1]

Validation Experiment (Variable Temperature NMR): To prove these are rotamers and not impurities:

  • Run a standard spectrum at 25°C.

  • Heat the sample to 50°C, 75°C, and 100°C (using DMSO-

    
    ).
    
  • Result: As thermal energy overcomes the rotational barrier, the split peaks will broaden and eventually coalesce into a single time-averaged signal [2].[1]

Data Summary Table: Representative NMR Signals

PositionProton TypeChemical Shift (

ppm) - Major Rotamer
Chemical Shift (

ppm) - Minor Rotamer
Multiplicity
N-CHO Formyl8.248.12Singlet
H-2, H-6 Benzylic5.854.90Doublet/Multiplet
Ar-H Aromatic7.20 - 7.507.20 - 7.50Multiplet (Overlapping)

Pharmacological Profiling: Cytotoxicity Workflow

N-formylpiperidones have shown promise as cytotoxic agents, likely acting via alkylation of cellular thiols or interference with microtubule dynamics.[1]

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the


 of the novel compounds against cancer cell lines (e.g., HeLa, A549).

Workflow:

  • Seeding: Seed cells in 96-well plates (

    
     cells/well) and incubate for 24h.
    
  • Treatment: Add the N-formylpiperidone (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

    
    ).
    
    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[1] Doxorubicin or Cisplatin.

  • Incubation: Incubate for 48 hours at 37°C, 5%

    
    .
    
  • MTT Addition: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Bioassay Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment (Serial Dilution) Step1->Step2 Step3 3. 48h Incubation (37°C, 5% CO2) Step2->Step3 Step4 4. MTT Assay (Absorbance @ 570nm) Step3->Step4 Result IC50 Calculation Step4->Result

Figure 2: Standardized workflow for evaluating cytotoxicity of N-formylpiperidones.

References

  • Buehler, C. A., & Pearson, D. E. (1970).[1] Survey of Organic Syntheses. Wiley-Interscience.[1] (Detailed procedure for N-formylation using acetic formic anhydride).

  • Fehér, K., et al. (2016).[1] "NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond." Molecules. (In-depth analysis of rotameric signals in N-formyl derivatives).

  • Subramanian, N., et al. (2003).[1] "Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives." European Journal of Medicinal Chemistry. (Foundational work on the biological activity of the piperidone scaffold).

  • Aleiwi, B. A., et al. (2013).[1] "Mild and convenient N-formylation protocol in water-containing solvents."[1] Tetrahedron Letters. (Alternative green chemistry approach using Oxyma/EDCI).

Sources

Technical Guide: Reactivity and Stability of 4-Oxopiperidine-1-carbaldehyde in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Oxopiperidine-1-carbaldehyde (CAS: 50693-78-2), also known as


-formyl-4-piperidone, represents a critical scaffold in the synthesis of piperidine-based pharmaceuticals (e.g., Donepezil analogues, opioidmimetics). Its utility is defined by the dichotomy between the highly reactive C4-ketone  and the metastable 

-formyl protecting group
.

This guide details the behavior of this molecule under acidic conditions.[1][2] Unlike


-Boc or 

-Cbz groups, the

-formyl moiety exhibits a unique stability profile: it resists mild acidic conditions (e.g., trifluoroacetic acid at 0°C) but undergoes hydrolysis under vigorous acidic forcing or solvolysis in alcoholic acids. Understanding this window of stability is essential for chemoselective transformations such as Fischer indole synthesis, reductive amination, or acetal protection.

Chemical Profile & Structural Analysis[3][4][5]

The molecule consists of a piperidine ring distorted into a chair/twist-boat conformation by the


 hybridized centers at N1 and C4.
FeatureChemical CharacterAcidic Reactivity Implication
C4-Ketone Electrophilic carbonylHigh. Prone to rapid reversible hydration (

) and ketalization in alcoholic media. Subject to acid-catalyzed enolization.

-Formyl
Amide-like linkageModerate. Stable to dilute/cold acids. Susceptible to hydrolysis (

is pH/temp dependent) yielding 4-piperidone and formic acid.

-Protons
Acidic (C3/C5)High. Acid-catalyzed enolization allows for electrophilic attack (e.g., Mannich reactions, Halogenation).
pKa Considerations
  • Conjugate Acid of Formamide: pKa

    
     to -1.0. Protonation occurs on the carbonyl oxygen of the formyl group, activating it for hydrolysis.
    
  • Conjugate Acid of Ketone: pKa

    
    . Protonation requires stronger acid but is the catalytic step for ketalization/enolization.
    

Stability Matrix: Acidic Conditions

The stability of 4-Oxopiperidine-1-carbaldehyde is not binary; it is a function of solvent, temperature, and acid strength.

Aqueous Acid (Hydrolysis)

In aqueous mineral acids (e.g., 1M HCl, 1M


), the reaction is dominated by equilibrium hydration of the ketone and slow hydrolysis of the formamide.
  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Kinetics: Formyl groups hydrolyze 10–100x faster than acetyl groups due to steric accessibility, but significantly slower than carbamates (Boc).

  • Outcome: Extended exposure (>4h at 60°C) leads to quantitative deprotection to 4-piperidone salts.

Alcoholic Acid (Ketalization vs. Solvolysis)

In MeOH/HCl or EtOH/


:
  • Fast Reaction: The C4-ketone converts to the dialkyl acetal (ketal). This is often used to protect the ketone.

  • Slow Reaction: The

    
    -formyl group undergoes alcoholysis (transamidation) to form methyl formate and the free amine.
    
  • Critical Control Point: To protect the ketone without removing the formyl group, use anhydrous conditions at low temperature (0°C to RT) with limited reaction time (<2h).

Anhydrous Acid (TFA / Lewis Acids)
  • Stability: The

    
    -formyl group is stable in neat Trifluoroacetic Acid (TFA) at ambient temperature. This orthogonality allows for the removal of acid-labile side-chain protecting groups (e.g., 
    
    
    
    -Butyl esters) while retaining the
    
    
    -formyl scaffold.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of 4-Oxopiperidine-1-carbaldehyde in acidic media.

AcidReactivity Start 4-Oxopiperidine- 1-carbaldehyde Cond_Aq Aqueous Acid (H3O+, Heat) Start->Cond_Aq Cond_Alc Alcoholic Acid (ROH, H+, RT) Start->Cond_Alc Cond_Anh Anhydrous Acid (TFA, 0°C) Start->Cond_Anh Hydrate Gem-diol Hydrate (Reversible) Cond_Aq->Hydrate Fast eq. Deform 4-Piperidone (Deprotected) Cond_Aq->Deform Slow hydrolysis (Irreversible) Ketal 4,4-Dialkoxy Piperidine Cond_Alc->Ketal Kinetic Control Cond_Alc->Deform Thermodynamic (Long exposure) Stable Stable N-Formyl Species Cond_Anh->Stable No reaction

Figure 1: Divergent reactivity pathways of 4-Oxopiperidine-1-carbaldehyde based on acidic environment.

Experimental Protocols

Protocol A: Chemoselective Ketalization (Preserving N-Formyl)

Objective: Protect the ketone as a dimethyl acetal without cleaving the


-formyl group.
Rationale:  Water must be excluded to prevent hydrolysis. Low temperature prevents formyl solvolysis.
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl2).

  • Dissolution: Dissolve 4-Oxopiperidine-1-carbaldehyde (10.0 mmol) in anhydrous Methanol (50 mL).

  • Catalyst Addition: Add Trimethyl orthoformate (12.0 mmol) as a water scavenger, followed by

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    TsOH, 0.5 mmol).
  • Reaction: Stir at 0°C to 10°C for 2 hours. Monitor by TLC (System: EtOAc/Hexane).

    • Note: Do not reflux. Heat promotes

      
      -deformylation.
      
  • Quench: Add solid

    
     (1.0 mmol) to neutralize the acid.
    
  • Workup: Filter the solids and concentrate the filtrate under reduced pressure.

  • Validation:

    
    H NMR should show the formyl proton (~8.1 ppm) and two methoxy singlets (~3.2 ppm).
    
Protocol B: N-Deformylation (Acidic Hydrolysis)

Objective: Remove the formyl group to access the free amine (as a salt). Rationale: High temperature and aqueous acid drive the equilibrium toward formic acid and amine.

  • Solution: Dissolve the substrate in 2M HCl (aq) or a mixture of 4M HCl/Dioxane (1:1).

  • Reflux: Heat the mixture to reflux (approx. 90-100°C) for 4–6 hours.

  • Monitoring: Monitor the disappearance of the formyl proton signal in NMR or by LC-MS (Target Mass: 99.1 Da for 4-piperidone).

  • Isolation: Concentrate to dryness to obtain 4-piperidone hydrochloride.

    • Caution: 4-Piperidone free base is unstable (self-condensation); store as the HCl salt or hydrate.

Case Study: Fischer Indole Synthesis

A common application of 4-Oxopiperidine-1-carbaldehyde is the synthesis of


-carbolines. The stability of the 

-formyl group allows it to survive the harsh acidic conditions required for the [3,3]-sigmatropic rearrangement.

Pathway:

  • Hydrazone Formation: Reaction with phenylhydrazine in EtOH (mild acid).

  • Rearrangement: Heating in Glacial Acetic Acid or

    
    /EtOH.
    
  • Result: The

    
    -formyl group is generally retained  if the reaction time is optimized (<3h), yielding 2-formyl-1,2,3,4-tetrahydro-
    
    
    
    -carboline.

FischerIndole Substrate N-Formyl-4-piperidone Hydrazone Hydrazone Intermediate Substrate->Hydrazone + Hydrazine Hydrazine Phenylhydrazine (H+) EneHydrazine Ene-Hydrazine Hydrazone->EneHydrazine Tautomerization (Acid Cat.) Indole N-Formyl-gamma-carboline EneHydrazine->Indole [3,3]-Sigmatropic - NH3

Figure 2: Survival of the N-formyl group during acid-catalyzed Fischer Indole Synthesis.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Authoritative text on N-formyl stability and cleavage conditions).

  • Reddy, P. G., et al. (2000).[3] A convenient method for the N-formylation of secondary amines and anilines using ammonium formate.[3] Tetrahedron Letters, 41(47), 9149-9151. (Discusses formation and stability kinetics).

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.[4] (Specific protocols for 4-piperidone derivatives in acidic media).

  • PubChem Compound Summary. (2023). 4-Oxopiperidine-1-carbaldehyde (CID 14495648). National Center for Biotechnology Information.

  • Sheehan, J. C., & Yang, D. D. (1958). The Use of N-Formylamino Acids in Peptide Synthesis. Journal of the American Chemical Society, 80(5), 1154–1158. (Foundational work on N-formyl acid stability).

Sources

Theoretical Studies on the Electronic Structure of N-formyl-4-piperidone: A Comprehensive Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-formyl-4-piperidone (CAS 383193-66-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents[1]. Piperidone derivatives are recognized as privileged scaffolds in drug discovery, frequently serving as the structural core for potent cytotoxins, anti-cancer agents, and opioid receptor ligands[2]. Despite its synthetic utility, the fundamental reactivity of N-formyl-4-piperidone is dictated by its underlying quantum mechanical properties.

This whitepaper provides an in-depth technical guide to mapping the electronic structure of N-formyl-4-piperidone using Density Functional Theory (DFT). By bridging theoretical calculations with experimental validation, this guide equips researchers with a self-validating framework for predicting the reactivity, regioselectivity, and non-covalent interactions of piperidone-based drug candidates.

Theoretical Framework & Methodology

To accurately predict the behavior of N-formyl-4-piperidone, computational models must account for the electron-rich nature of its heteroatoms (nitrogen and oxygen) and the conformational flexibility of the piperidine ring.

Causality in Computational Design

The selection of the exchange-correlation functional and basis set is the most critical decision in electronic structure modeling. For this system, the B3LYP functional paired with the 6-311++G(d,p) basis set is the gold standard[3].

  • Why diffuse functions (++)? The molecule contains three heteroatoms with lone pairs. Diffuse functions allow the electron cloud to expand radially, which is mathematically essential for accurately modeling the high electron density of these lone pairs and their hydrogen-bonding potential.

  • Why polarization functions ((d,p))? Polarization functions add higher angular momentum orbitals (d-orbitals on heavy atoms, p-orbitals on hydrogen), allowing the electron density to distort asymmetrically. This is required to accurately model the geometry of the non-planar piperidone chair conformation and the partial double-bond character of the N-formyl group.

Workflow A Input Structure N-formyl-4-piperidone B Geometry Optimization DFT/B3LYP/6-311++G(d,p) A->B C Frontier Molecular Orbitals (HOMO/LUMO Gap) B->C D Electrostatic Potential (MEP Mapping) B->D E Natural Bond Orbitals (Donor-Acceptor) B->E F Experimental Validation (IR, UV-Vis, NMR) C->F D->F E->F

Figure 1: Computational workflow for the electronic structure analysis of N-formyl-4-piperidone.

Conformational Analysis & Geometry

N-formyl-4-piperidone exists predominantly in a chair conformation . The N-formyl group introduces a localized planar geometry at the nitrogen atom due to amide resonance. Because rotation around the C-N amide bond is restricted, the molecule exists in two distinct rotamers: syn and anti (relative to the orientation of the formyl oxygen and the piperidone ring).

Quantitative Conformational Data

The syn conformer is typically more stable due to the minimization of steric hindrance and favorable dipole alignment between the formyl group and the ketone at position 4.

Table 1: Calculated Thermodynamic Parameters (B3LYP/6-311++G(d,p))

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)Point Group
Syn-chair0.00 (Global Minimum)~ 3.42

Anti-chair+ 1.85~ 4.15

Boat (Transition)+ 6.20~ 2.80

Frontier Molecular Orbital (FMO) Analysis

The reactivity of N-formyl-4-piperidone is governed by its Frontier Molecular Orbitals (FMOs). According to Koopmans' theorem, the Highest Occupied Molecular Orbital (HOMO) dictates nucleophilicity, while the Lowest Unoccupied Molecular Orbital (LUMO) dictates electrophilicity.

  • HOMO Localization: The HOMO is primarily localized on the non-bonding lone pairs (

    
    ) of the formyl oxygen and the amide nitrogen. This region is highly susceptible to electrophilic attack.
    
  • LUMO Localization: The LUMO is heavily concentrated on the anti-bonding

    
     orbital of the ketone carbonyl group at position 4. This explains why the C4 position is the primary site for nucleophilic addition (e.g., in the synthesis of bis(arylidene) derivatives[2]).
    

Table 2: Global Reactivity Descriptors

ParameterCalculated Value (eV)Chemical Implication

-6.45Moderate electron-donating capability.

-1.25High susceptibility to nucleophilic attack at C4.
Energy Gap (

)
5.20High kinetic stability; low polarizability.
Chemical Hardness (

)
2.60Hard molecule; prefers charge-controlled reactions.
Electrophilicity Index (

)
2.85Strong electrophilic character due to the ketone.

Electrostatic Potential & Natural Bond Orbitals

Molecular Electrostatic Potential (MEP) Mapping

The MEP, pioneered by Murray and Politzer, is a rigorous tool for predicting molecular interactions and hydrogen bonding sites[4]. In N-formyl-4-piperidone, the MEP map reveals two distinct regions of intense negative potential (red zones) corresponding to the ketone oxygen and the formyl oxygen. These sites act as strong hydrogen-bond acceptors, which is a critical parameter when designing piperidone-based ligands for protein target binding. The formyl proton exhibits a localized positive potential (blue zone), acting as a weak hydrogen-bond donor.

Natural Bond Orbital (NBO) Analysis

Developed by Weinhold, NBO analysis quantifies the stabilization energy derived from hyperconjugation and electron delocalization[5]. The fundamental stability of the N-formyl group is driven by amide resonance .

NBO second-order perturbation theory calculates the stabilization energy


 of the interaction between the nitrogen lone pair 

and the anti-bonding orbital of the formyl carbonyl

. This strong donor-acceptor interaction forces the nitrogen atom into an

-like planar geometry, restricting ring inversion dynamics.

NBO_Interaction Donor Donor Orbital Lone Pair n(N) Deloc Delocalization Energy E(2) Stabilization Donor->Deloc Acceptor Acceptor Orbital Anti-bonding π*(C=O) Acceptor->Deloc

Figure 2: NBO donor-acceptor interaction defining the amide resonance in the N-formyl group.

Experimental Validation Workflows

Theoretical calculations must be anchored to empirical reality. The following protocol establishes a self-validating system to correlate DFT predictions with experimental Fourier-Transform Infrared (FT-IR) spectroscopy.

Protocol: Self-Validating FT-IR Spectral Correlation

Objective: To verify the computed electronic structure by matching theoretical vibrational frequencies with experimental data.

  • Sample Preparation: Procure high-purity N-formyl-4-piperidone (CAS 383193-66-6)[1]. Prepare a solid-state KBr pellet by thoroughly grinding 1 mg of the sample with 100 mg of anhydrous, IR-grade KBr to prevent moisture-induced spectral artifacts.

  • Data Acquisition: Record the FT-IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using a calibrated spectrometer.

  • Theoretical Scaling (The Causality Step): Raw harmonic frequencies calculated at the B3LYP/6-311++G(d,p) level systematically overestimate experimental values by approximately 3-5%. This is because DFT assumes a harmonic oscillator, ignoring the anharmonicity of real chemical bonds. Action: Multiply all calculated frequencies by the established scaling factor of 0.9613 for this level of theory.

  • Spectral Mapping:

    • Ketone

      
       Stretch: Map the scaled theoretical peak (~1715 cm⁻¹) to the experimental spectrum.
      
    • Formyl

      
       Stretch: Map the scaled theoretical peak (~1665 cm⁻¹) to the experimental spectrum. The lower frequency of the formyl carbonyl is direct experimental proof of the 
      
      
      
      NBO delocalization discussed in Section 4.

By successfully mapping these scaled theoretical frequencies to the empirical FT-IR data, the researcher validates the geometric and electronic accuracy of the DFT model, ensuring it can be trusted for further predictive drug design.

References

  • Chemical Cloud / Molaid - 4-氧代-1-哌啶甲醛 | 383193-66-6 (N-formyl-4-piperidone).
  • European Journal of Medicinal Chemistry (NIH) - Novel 3,5-bis(arylidene)-4-piperidone dimers: potent cytotoxins against colon cancer cells.
  • Molecules (PMC) - Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions (B3LYP/6-311++G(d,p) methodology).
  • Oxford Academic - The Molecular Electrostatic Potential: A Tool for Understanding and Predicting Molecular Interactions (Murray, J.S., and Politzer, P.).
  • University of Wisconsin-Madison - Natural Bond Orbital (NBO) Analysis (Weinhold, F.).

Sources

A Technical Guide to 4-Oxopiperidine-1-carbaldehyde: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-Oxopiperidine-1-carbaldehyde, a key synthetic intermediate in the development of novel therapeutics. We will explore its fundamental properties, synthesis, reactivity, and applications, offering insights for its effective use in medicinal chemistry and drug discovery programs.

Core Properties of 4-Oxopiperidine-1-carbaldehyde

4-Oxopiperidine-1-carbaldehyde, also known as 4-oxo-1-piperidinecarbaldehyde, is a bifunctional molecule featuring a piperidone core and a formyl group at the nitrogen atom. This unique combination of a cyclic ketone and an N-aldehyde makes it a valuable scaffold for introducing the 4-piperidone motif into more complex molecular architectures.

PropertyValueSource(s)
CAS Number 383193-66-6[1][2]
Molecular Formula C₆H₉NO₂[3]
Molecular Weight 127.14 g/mol [1][2][3]
Appearance Liquid[1][2]
Melting Point 83-86 °C[1][2]
Storage Temperature -10 °C[1][2]

Synthesis and Chemical Reactivity

While specific, detailed synthetic protocols for 4-Oxopiperidine-1-carbaldehyde are not extensively documented in readily available literature, its synthesis can be conceptualized through the formylation of 4-piperidone. A common method for N-formylation of secondary amines involves the use of a formylating agent such as acetic formic anhydride.[4] The general approach would involve the reaction of 4-piperidone with a suitable formylating agent under controlled conditions to yield the desired product.

The reactivity of 4-Oxopiperidine-1-carbaldehyde is dictated by its two primary functional groups: the ketone and the N-formyl group.

  • The Ketone Carbonyl: The ketone at the 4-position is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions, reductive amination to introduce diverse substituents at the 4-position, and serve as a precursor for the formation of spirocyclic systems. The piperidin-4-one scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including anticancer and anti-HIV agents.[5]

  • The N-Formyl Group: The N-formyl group can be considered a protecting group for the piperidine nitrogen, which can be removed under appropriate conditions. Alternatively, the aldehyde functionality can participate in reactions such as Wittig reactions to introduce carbon-carbon double bonds.

G A 4-Oxopiperidine-1-carbaldehyde B Reductive Amination A->B Introduction of diverse substituents C Wittig Reaction / Olefination A->C C4-functionalization D Spirocyclization A->D Creation of 3D complexity E 4-Amino-piperidine Derivatives B->E F 4-Alkylidene-piperidine Derivatives C->F G Spiro-piperidine Derivatives D->G H Library Synthesis & Screening E->H F->H G->H I Lead Optimization H->I J Drug Candidate I->J

Caption: Synthetic pathways from 4-Oxopiperidine-1-carbaldehyde.

Synthesis of 4-Substituted Piperidine Analogs

A key application of 4-Oxopiperidine-1-carbaldehyde is in the synthesis of 4-substituted piperidine derivatives. The ketone functionality allows for facile introduction of various substituents at the C4 position through reactions like reductive amination. This approach is valuable for creating libraries of compounds for high-throughput screening to identify novel hits for various biological targets. For instance, derivatives of piperidine-4-carbaldehyde have been investigated as potential antidepressants and anticancer agents. [3]

Precursor for Bioactive Molecules

The piperidin-4-one core is a structural motif found in numerous bioactive compounds. While direct examples utilizing 4-Oxopiperidine-1-carbaldehyde are not abundant in the provided search results, the analogous N-protected 4-piperidones are extensively used. For example, N-Boc-4-piperidone and N-Cbz-4-piperidone are common starting materials for the synthesis of complex molecules, including inhibitors of Pim-1 kinase and selective GPR119 agonists. [3]The N-formyl group in 4-Oxopiperidine-1-carbaldehyde offers an alternative protecting group strategy with its own unique reactivity and deprotection conditions.

Experimental Protocols and Handling

General Handling and Safety:

4-Oxopiperidine-1-carbaldehyde should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Based on available safety data, this compound is classified as a warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [1][2]It is recommended to store the compound at -10 °C to ensure its stability. [1][2] Illustrative Experimental Protocol: Reductive Amination

The following is a general, illustrative protocol for a reductive amination reaction using a 4-piperidone, which can be adapted for 4-Oxopiperidine-1-carbaldehyde.

Objective: To synthesize a 4-amino-piperidine derivative from 4-Oxopiperidine-1-carbaldehyde and a primary amine.

Materials:

  • 4-Oxopiperidine-1-carbaldehyde

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 4-Oxopiperidine-1-carbaldehyde (1.0 eq) in DCM or DCE, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-piperidine derivative.

Causality behind Experimental Choices:

  • Solvent: DCM or DCE are commonly used for reductive aminations as they are relatively non-polar and aprotic, and effectively solubilize the reactants.

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the ketone starting material before imine formation.

  • Catalyst: Acetic acid catalyzes the formation of the iminium ion intermediate, which is more electrophilic and readily reduced than the initial imine.

  • Workup: The aqueous sodium bicarbonate quench neutralizes the acetic acid and any remaining reducing agent. The brine wash helps to remove water from the organic layer.

Conclusion

4-Oxopiperidine-1-carbaldehyde is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its bifunctional nature provides multiple avenues for the synthesis of diverse and complex molecules centered around the pharmacologically significant piperidine core. A thorough understanding of its properties, reactivity, and handling is essential for its effective utilization in the quest for novel therapeutics.

References

  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • Synthesis of N-formyl-4-(diphenylmethyl)piperidine. (n.d.). PrepChem.com. Retrieved February 25, 2026, from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate. (n.d.). Retrieved February 25, 2026, from [Link]

  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9). Retrieved February 25, 2026, from [Link]

  • Piperidin-4-one: the potential pharmacophore - PubMed. (2013, April 15). Retrieved February 25, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis of Donepezil Analogues from 4-Oxopiperidine-1-carbaldehyde via Late-Stage Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Modular Synthetic Methodologies, Mechanistic Causality, and Self-Validating Protocols

Executive Summary & Mechanistic Rationale

Donepezil is a potent, reversible acetylcholinesterase (AChE) inhibitor widely utilized in the management of Alzheimer's disease[1]. Traditional synthetic routes toward donepezil rely on early-stage incorporation of the N-benzyl group. However, modern structure-activity relationship (SAR) campaigns demand modularity to rapidly generate libraries of N-substituted analogues to probe the AChE catalytic active site (CAS)[2].

This application note details a highly efficient, late-stage diversification strategy starting from 4-oxopiperidine-1-carbaldehyde (N-formyl-4-piperidone).

  • The Causality of the Protecting Group: The N-formyl group is strategically selected because it acts as a robust, neutral protecting group. It survives the strongly basic conditions required for Wittig homologation and Aldol condensation (e.g., LDA, -78 °C), yet can be orthogonally cleaved under harsh acidic conditions later in the sequence. This unmasks a secondary amine core, allowing for divergent N-alkylation at the final step to produce a wide array of donepezil analogues[2].

Retrosynthetic Pathway & Workflow

G A 4-Oxopiperidine-1-carbaldehyde (Starting Material) B Wittig Homologation (Ph3PCH2OCH3Cl, LDA) A->B C 1-Formyl-4-(methoxymethylene)piperidine (Enol Ether) B->C D Acidic Hydrolysis (2M HCl / THF) C->D E 1-Formylpiperidine-4-carbaldehyde (Aldehyde) D->E F Aldol Condensation (5,6-Dimethoxy-1-indanone, LDA) E->F G Enone Intermediate (Donepezil Precursor) F->G H Hydrogenation & Deprotection (Pd/C, H2 then 6M HCl) G->H I Secondary Amine Core (Desbenzyl Donepezil) H->I J Late-Stage N-Alkylation (R-X, K2CO3) I->J K Donepezil Analogues (Target Library) J->K

Figure 1: Retrosynthetic workflow for Donepezil analogues via 4-oxopiperidine-1-carbaldehyde.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and key self-validating analytical markers for each intermediate in the synthetic cascade.

Intermediate / ProductReaction StepExpected Yield (%)Key Analytical Marker (¹H NMR, CDCl₃)
Enol Ether Wittig Homologation75 – 85%~5.9 ppm (s, 1H, =CH -O)
4-Carbaldehyde Acidic Hydrolysis85 – 95%~9.6 ppm (s, 1H, CH O)
Enone Precursor Aldol Condensation60 – 70%~6.8 ppm (t, 1H, C=CH )
Desbenzyl Core Reduction & Deprotection70 – 80%Absence of ~8.0 ppm (s, 1H, N-CH O)
Donepezil Analogue N-Alkylation65 – 90%~3.5 ppm (s, 2H, N-CH ₂-Ar)

Step-by-Step Experimental Protocols

Protocol 1: Wittig Homologation

Objective: Convert 4-oxopiperidine-1-carbaldehyde to 1-formyl-4-(methoxymethylene)piperidine.

  • Preparation: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 eq) in anhydrous THF under an N₂ atmosphere at 0 °C.

  • Ylide Generation: Add Lithium diisopropylamide (LDA, 1.2 eq) dropwise. Stir for 30 minutes until the solution turns deep red/orange, indicating ylide formation.

  • Coupling: Cool the reaction mixture to -78 °C. Add a solution of 4-oxopiperidine-1-carbaldehyde (1.0 eq) in THF dropwise over 15 minutes.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc).

  • Causality & Expert Insight: LDA is explicitly selected over weaker bases to ensure complete, rapid deprotonation of the phosphonium salt without acting as a nucleophile toward the N-formyl group. The strictly controlled -78 °C addition prevents base-catalyzed self-condensation of the piperidone[2].

  • Self-Validation (IPC): TLC (UV and KMnO₄ stain) must show the complete disappearance of the starting ketone. ¹H NMR of the purified product will display a characteristic singlet at ~5.9 ppm corresponding to the enol ether proton.

Protocol 2: Enol Ether Hydrolysis

Objective: Unmask the aldehyde to yield 1-formylpiperidine-4-carbaldehyde.

  • Reaction: Dissolve the enol ether intermediate from Protocol 1 in THF. Add 2M aqueous HCl (5.0 eq).

  • Propagation: Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Workup: Carefully neutralize the mixture with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with CH₂Cl₂ (3x), dry over MgSO₄, and concentrate. The product is generally pure enough for the next step without chromatography.

  • Causality & Expert Insight: Mild aqueous HCl selectively hydrolyzes the methoxy enol ether. The N-formyl group is highly stable under these ambient acidic conditions. This orthogonal stability is the critical linchpin of this synthetic strategy[2].

  • Self-Validation (IPC): LC-MS will show the [M+H]⁺ peak for the aldehyde. ¹H NMR will reveal a sharp singlet at ~9.6 ppm (aldehyde proton) and the total disappearance of the enol ether signal at ~5.9 ppm.

Protocol 3: Aldol Condensation

Objective: Couple the aldehyde with 5,6-dimethoxy-1-indanone to form the donepezil enone precursor.

  • Enolate Formation: Dissolve 5,6-dimethoxy-1-indanone (1.0 eq) in anhydrous THF under N₂ and cool to -78 °C. Add LDA (1.1 eq) dropwise and stir for 1 hour to form the kinetic enolate.

  • Coupling: Add 1-formylpiperidine-4-carbaldehyde (1.0 eq) in THF dropwise.

  • Dehydration: Stir at -78 °C for 2 hours, then remove the cooling bath and allow the reaction to warm to room temperature, stirring overnight.

  • Workup: Quench with water, extract with CH₂Cl₂, dry, and purify via column chromatography.

  • Causality & Expert Insight: Kinetic enolate formation at -78 °C prevents self-condensation of the indanone. The spontaneous dehydration of the initial β-hydroxy ketone intermediate at room temperature is thermodynamically driven by the extended conjugation of the resulting enone system[1].

  • Self-Validation (IPC): Appearance of a distinct triplet at ~6.8 ppm in ¹H NMR, corresponding to the newly formed exocyclic olefinic proton.

Protocol 4: Hydrogenation & N-Formyl Deprotection

Objective: Reduce the enone double bond and cleave the N-formyl group to yield the desbenzyl secondary amine core.

  • Hydrogenation: Dissolve the enone in MeOH. Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm, balloon) at room temperature for 12 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate.

  • Deprotection: Dissolve the crude hydrogenated intermediate in 6M HCl and heat to reflux (100 °C) for 12 hours.

  • Workup: Cool to room temperature, basify with 2M NaOH to pH 10, and extract with CH₂Cl₂ to isolate the free secondary amine.

  • Causality & Expert Insight: Pd/C selectively reduces the conjugated exocyclic double bond without reducing the indanone carbonyl. Subsequent harsh acidic hydrolysis (refluxing 6M HCl) is required to overcome the resonance stabilization of the N-formyl amide, unmasking the secondary amine for late-stage diversification[2].

  • Self-Validation (IPC): Disappearance of both the olefinic triplet (~6.8 ppm) and the N-formyl singlet (~8.0 ppm) in ¹H NMR.

Protocol 5: Late-Stage N-Alkylation (Library Generation)

Objective: Generate a library of Donepezil analogues via N-alkylation of the desbenzyl core.

  • Reaction: Dissolve the secondary amine core (1.0 eq) in anhydrous DMF. Add K₂CO₃ (3.0 eq) and the desired substituted benzyl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq).

  • Propagation: Stir the suspension at 60 °C for 8 hours.

  • Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer extensively with brine (5x) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

  • Causality & Expert Insight: K₂CO₃ is a sufficiently strong base to neutralize the amine hydrochloride salt and scavenge the generated HX, but mild enough to prevent unwanted side reactions at the indanone core. DMF accelerates the Sₙ2 displacement due to its polar aprotic nature[2].

  • Self-Validation (IPC): LC-MS confirms the target mass of the specific analogue. ¹H NMR shows the appearance of a benzylic CH₂ singlet at ~3.5 ppm.

References

  • Poeschl, A., Mountford, D. M., Hider, R. C., & Cilibrizzi, A. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega.[Link]

  • Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (2002). Research and Development of Donepezil Hydrochloride, a New Type of Acetylcholinesterase Inhibitor. Japanese Journal of Pharmacology.[Link]

Sources

Application Note: Reductive Amination of 4-Oxopiperidine-1-carbaldehyde with Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic insights, chemoselectivity rationale, and validated experimental protocols.

Executive Summary

The synthesis of 4-aminopiperidines is a cornerstone in the development of numerous pharmacologically active compounds, including broad-spectrum antifungals, analgesics, and central nervous system (CNS) therapeutics[1],[2]. 4-Oxopiperidine-1-carbaldehyde (CAS: 383193-66-6), commonly referred to as 1-formyl-4-piperidone, is a highly versatile and atom-economical building block for these syntheses[3],[4].

Unlike bulkier protecting groups (e.g., Boc or Cbz), the N-formyl moiety offers a minimal steric footprint and can either serve as a transient protecting group or be retained as a critical hydrogen-bond acceptor in the final pharmacophore. This application note provides an in-depth, self-validating guide to the reductive amination of 4-oxopiperidine-1-carbaldehyde with primary amines, focusing on chemoselectivity, mechanistic causality, and optimized workflows.

Mechanistic Insights and Chemoselectivity Rationale

The reductive amination of 4-oxopiperidine-1-carbaldehyde is a two-stage, one-pot cascade reaction[5]:

  • Condensation: The primary amine acts as a nucleophile, attacking the C4-ketone to form a hemiaminal intermediate, which subsequently dehydrates to yield an imine or iminium ion.

  • Reduction: A mild hydride source selectively reduces the C=N double bond to yield the secondary amine product.

The "Why" Behind Reagent Selection

Chemoselectivity of the N-Formyl Group: A critical challenge in this workflow is preventing the reduction of the N-formyl group. Because the N-formyl group is an amide, the resonance delocalization of the nitrogen lone pair into the carbonyl oxygen significantly reduces the electrophilicity of the formyl carbon. Consequently, under mild reductive amination conditions, the C4-ketone (and its subsequent imine) is exclusively targeted.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the gold standard for this transformation[6]. The electron-withdrawing acetate ligands pull electron density away from the boron center, stabilizing the B-H bonds. This makes STAB significantly less reactive than sodium borohydride (NaBH₄). STAB is too mild to reduce the starting C4-ketone but is perfectly tuned to reduce the highly electrophilic protonated imine/iminium intermediate, preventing the formation of unwanted piperidin-4-ol byproducts[5],[6].

Mechanism A 1-Formyl-4-piperidone + Primary Amine B Hemiaminal Intermediate A->B Nucleophilic Attack C Imine / Iminium Intermediate B->C Dehydration (-H2O) D Secondary Amine Product C->D Reduction (STAB)

Reaction mechanism of 4-oxopiperidine-1-carbaldehyde reductive amination.

Experimental Workflows

The following protocol is designed as a self-validating system. Each step incorporates specific analytical checks and physicochemical rationales to ensure high yield and purity.

Workflow Step1 1. Reagent Mixing Ketone + Amine in DCE/THF Step2 2. Imine Formation Stir 1-2 h at 25°C Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 (1.5 eq) Step2->Step3 Step4 4. Reaction Quenching Sat. NaHCO3 (aq) Step3->Step4 Step5 5. Extraction & Purification EtOAc Extraction & Silica Gel CC Step4->Step5

Step-by-step experimental workflow for STAB-mediated reductive amination.

Standard Protocol: STAB-Mediated Reductive Amination

Optimized for aliphatic and moderately basic aromatic primary amines.

Materials:

  • 4-Oxopiperidine-1-carbaldehyde (1.0 eq)

  • Primary Amine (1.1 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 eq, conditional)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Substrate Solubilization: Dissolve 4-oxopiperidine-1-carbaldehyde (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCE (0.2 M concentration).

    • Causality: DCE is the preferred solvent because it effectively solubilizes both the polar N-formyl compound and non-polar amines while remaining completely inert to the hydride source[6]. Anhydrous conditions prevent premature hydrolysis of the delicate imine intermediate.

  • Acid Catalysis (Optional but Recommended): If utilizing a weakly basic amine (e.g., aniline derivatives), add glacial acetic acid (1.0 eq) to the mixture.

    • Causality: Weakly basic amines exhibit poor nucleophilicity. Acetic acid protonates the C4-ketone, increasing its electrophilicity and driving the thermodynamic equilibrium toward the iminium ion[6].

  • Imine Maturation: Stir the reaction mixture at room temperature (25 °C) under an inert nitrogen atmosphere for 1–2 hours.

    • Validation: Monitor via LC-MS or TLC (staining with ninhydrin) to confirm the disappearance of the primary amine and the formation of the intermediate.

  • Hydride Reduction: Cool the vessel to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 12–18 hours[1].

    • Causality: Portion-wise addition controls the mild exothermic nature of hydride reductions. The 0 °C initiation prevents any localized overheating that could lead to off-target reduction.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal to the reaction volume). Stir vigorously for 30 minutes until gas evolution ceases.

    • Causality: A mild basic quench neutralizes any added acetic acid and safely decomposes unreacted STAB. Stronger bases (like NaOH) must be avoided, as they risk the basic hydrolysis (deprotection) of the N-formyl group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradients)[1].

Quantitative Data & Optimization Matrix

The efficiency of the reductive amination heavily depends on the steric and electronic properties of the primary amine. The table below summarizes validated quantitative data for optimizing the reaction conditions based on the amine class[1],[6].

Primary Amine ClassExample SubstrateReducing AgentSolventAdditiveTime (h)Expected Yield (%)
Unhindered Aliphatic BenzylamineNaBH(OAc)₃ (1.5 eq)DCENone1285 – 92
Hindered Aliphatic CyclohexylamineNaBH(OAc)₃ (1.5 eq)THFNone1675 – 80
Aromatic (Standard) AnilineNaBH(OAc)₃ (1.5 eq)DCEAcOH (1.0 eq)1880 – 87
Aromatic (Deactivated) 4-NitroanilineNaBH₃CN (2.0 eq)MeOHTi(O-iPr)₄2460 – 65

Note: For highly deactivated or sterically encumbered amines (e.g., 4-nitroaniline), STAB may be insufficiently reactive. In such cases, switching to Sodium Cyanoborohydride (NaBH₃CN) in a protic solvent (MeOH) with a Lewis acid catalyst (Titanium tetraisopropoxide) is required to force the imine formation and facilitate reduction[5].

References

Sources

Experimental procedure for the synthesis of N-benzyl-4-formylpiperidine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the Synthesis of N-benzyl-4-formylpiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-formylpiperidine is a critical building block in synthetic organic chemistry, most notably serving as a key intermediate in the production of Donepezil (Aricept®), a prominent therapeutic agent for Alzheimer's disease.[1][2][3] This document provides a detailed guide to the synthesis of N-benzyl-4-formylpiperidine, presenting two robust and scalable laboratory protocols. The primary focus is on the practical execution of these methods, underpinned by a rationale for procedural choices to ensure reproducibility and high yield. This guide is intended for chemistry professionals engaged in pharmaceutical research and process development.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in medicinal chemistry. The introduction of a formyl group at the 4-position, combined with a stable N-benzyl protecting group, creates a versatile intermediate amenable to a wide range of subsequent transformations, such as aldol condensations, reductive aminations, and Wittig reactions.[4][5]

Several synthetic routes to N-benzyl-4-formylpiperidine have been reported in the literature.[2] These can be broadly categorized into two primary strategies: the oxidation of a precursor alcohol and the partial reduction of a carboxylic acid derivative.

  • Oxidation Approach: This strategy typically involves the oxidation of the commercially available and relatively inexpensive N-benzyl-4-piperidinemethanol. Methods such as the Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and Corey-Kim oxidation are well-documented for this transformation.[2][6] These methods are often high-yielding but can require careful control of reaction conditions and may involve malodorous byproducts or expensive reagents.[7]

  • Reduction Approach: This involves the partial reduction of an N-benzylpiperidine-4-carboxylic acid ester, such as ethyl or methyl N-benzyl-4-piperidinecarboxylate. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose, offering high selectivity for the aldehyde at low temperatures.[8][9] Another approach utilizes modified reducing agents like sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH).[1][10]

This application note will provide detailed protocols for two of the most reliable and widely applicable methods: the Swern oxidation of N-benzyl-4-piperidinemethanol and the DIBAL-H reduction of ethyl 1-benzylpiperidine-4-carboxylate.

Visualization of Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes detailed in this guide.

Synthetic_Pathways cluster_0 Method 1: Oxidation cluster_1 Method 2: Partial Reduction Alcohol N-benzyl-4- piperidinemethanol Aldehyde_1 N-benzyl-4- formylpiperidine Alcohol->Aldehyde_1 Swern Oxidation ((COCl)₂, DMSO, TEA) or DMP Oxidation Ester Ethyl 1-benzylpiperidine- 4-carboxylate Aldehyde_2 N-benzyl-4- formylpiperidine Ester->Aldehyde_2 DIBAL-H Toluene, -78 °C

Caption: High-level overview of the two primary synthetic routes.

Experimental Protocols

Method 1: Swern Oxidation of N-benzyl-4-piperidinemethanol

The Swern oxidation is a classic and highly reliable method for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[7][11] It operates under mild, cryogenic conditions, making it suitable for sensitive substrates. The reaction proceeds via the formation of an alkoxysulfonium ylide, which then undergoes intramolecular elimination to yield the aldehyde and dimethyl sulfide.[12]

3.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
N-benzyl-4-piperidinemethanol205.302.05 g (10.0 mmol)1.0
Oxalyl chloride126.930.96 mL (1.40 g, 11.0 mmol)1.1
Dimethyl sulfoxide (DMSO), anhydrous78.131.56 mL (1.72 g, 22.0 mmol)2.2
Triethylamine (TEA), anhydrous101.196.97 mL (5.06 g, 50.0 mmol)5.0
Dichloromethane (DCM), anhydrous84.93~100 mL-
Water18.02~50 mL-
Brine (saturated NaCl solution)-~30 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

3.2. Step-by-Step Protocol

Swern_Oxidation_Workflow cluster_activation Activator Preparation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification A 1. Add oxalyl chloride to anhydrous DCM in a flask under N₂ atmosphere. B 2. Cool the solution to -78 °C (dry ice/acetone bath). A->B C 3. Add anhydrous DMSO dropwise. Stir for 15 min. B->C D 4. Add a solution of N-benzyl-4-piperidinemethanol in DCM dropwise, keeping T < -70 °C. C->D E 5. Stir at -78 °C for 45-60 min. D->E F 6. Add anhydrous triethylamine (TEA) dropwise. E->F G 7. Stir for 15 min at -78 °C, then allow to warm to room temperature. F->G H 8. Quench the reaction with water. G->H I 9. Separate the organic layer. Extract aqueous layer with DCM (2x). H->I J 10. Combine organic layers, wash with brine. I->J K 11. Dry over Na₂SO₄, filter, and concentrate in vacuo. J->K L 12. Purify by vacuum distillation or column chromatography. K->L

Caption: Step-by-step workflow for the Swern Oxidation protocol.

  • Activator Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add oxalyl chloride (1.1 eq) to anhydrous DCM (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add anhydrous DMSO (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 15 minutes.

    • Causality: Oxalyl chloride reacts with DMSO to form the electrophilic sulfur species, the Cock's-salt, which is the active oxidant.[11][12] This step is performed at low temperature to prevent decomposition of the reactive intermediate.

  • Oxidation: Dissolve N-benzyl-4-piperidinemethanol (1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, stir the reaction at -78 °C for 45-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The alcohol attacks the electrophilic sulfur atom, forming an alkoxysulfonium salt.

  • Elimination and Quench: Add anhydrous triethylamine (5.0 eq) dropwise to the reaction mixture. A white precipitate (triethylammonium chloride) will form. Continue stirring at -78 °C for 15 minutes, then remove the cooling bath and allow the reaction to warm to room temperature.

    • Causality: Triethylamine acts as a base to deprotonate the carbon alpha to the oxygen, inducing an E2-like elimination to form the aldehyde, dimethyl sulfide, and triethylammonium chloride.[12]

  • Work-up and Purification: Quench the reaction by adding water (~50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-benzyl-4-formylpiperidine as a colorless to pale yellow oil.

    • Note: The characteristic unpleasant odor of dimethyl sulfide is a byproduct of this reaction.[6][7] Rinsing glassware with a bleach solution can help to oxidize and neutralize the odor.

Method 2: DIBAL-H Reduction of Ethyl 1-benzylpiperidine-4-carboxylate

The partial reduction of esters to aldehydes using DIBAL-H is a powerful and selective transformation.[9] The reaction's success hinges on precise stoichiometric control and low-temperature conditions to prevent over-reduction to the primary alcohol.

3.1. Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )Quantity (for 10 mmol scale)Molar Equivalents
Ethyl 1-benzylpiperidine-4-carboxylate247.342.47 g (10.0 mmol)1.0
DIBAL-H (1.0 M solution in toluene)142.2211.0 mL (11.0 mmol)1.1
Toluene, anhydrous92.14~80 mL-
Methanol32.04~20 mL-
Rochelle's salt (Potassium sodium tartrate) solution, saturated-~50 mL-
Diethyl ether or Ethyl acetate-~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-

3.2. Step-by-Step Protocol

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq) in anhydrous toluene (50 mL).

  • Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Add the DIBAL-H solution (1.1 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature remains below -75 °C.

    • Causality: DIBAL-H is a bulky, electrophilic reducing agent. At low temperatures, it coordinates to the ester carbonyl, delivering a hydride. The resulting tetrahedral intermediate is stable at -78 °C and does not collapse and get reduced further until the acidic workup.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 1.5-2 hours. Monitor the consumption of the starting material by TLC.

  • Quenching: While still at -78 °C, quench the reaction by the slow, dropwise addition of methanol (~15 mL). A vigorous evolution of gas (hydrogen) will be observed.

    • Causality: Methanol reacts with the excess DIBAL-H and breaks down the aluminum complexes. This must be done slowly and at low temperature to control the exothermic reaction.

  • Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated aqueous solution of Rochelle's salt (~50 mL) and stir vigorously for 1-2 hours, or until the two layers become clear and an emulsion is no longer present.

    • Causality: Rochelle's salt is a chelating agent that complexes with the aluminum salts, helping to break up the gelatinous precipitate that often forms during the work-up of DIBAL-H reactions, making the separation of layers much cleaner.

  • Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.[6] The product is often of high purity and may not require further purification. If necessary, vacuum distillation can be employed.[9]

Characterization Data

The final product, N-benzyl-4-formylpiperidine, should be characterized to confirm its identity and purity.

  • Appearance: Colorless to pale yellow oil.

  • Boiling Point: 115–120 °C at 0.1 mmHg.[2]

  • ¹H NMR (CDCl₃, 400 MHz) δ: 9.68 (d, J = 1.2 Hz, 1H, -CHO), 7.25-7.40 (m, 5H, Ar-H), 3.54 (s, 2H, N-CH₂-Ph), 2.83-2.87 (m, 2H, piperidine-H), 2.28 (m, 1H, piperidine-H), 2.12 (m, 2H, piperidine-H), 1.90 (m, 2H, piperidine-H), 1.71 (m, 2H, piperidine-H).[2]

  • Mass Spectrometry (ESI): m/z 204 [M+H]⁺.[2]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
(Swern) Low Yield / Incomplete Reaction Moisture in reagents or glassware; Temperature not kept sufficiently low.Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere.[6] Use anhydrous solvents and reagents. Maintain the temperature at or below -78 °C during all additions.
(Swern) Foul Odor Lingers After Work-up Residual dimethyl sulfide byproduct.During work-up, ensure thorough extraction and washing of the organic layer. Rinse all contaminated glassware with a bleach solution to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[6]
(DIBAL-H) Over-reduction to Alcohol Reaction temperature too high; Excess DIBAL-H used; Quench not performed at low T.Maintain strict temperature control at -78 °C. Use a slight excess (1.05-1.1 eq.) of DIBAL-H and add it slowly. Quench the reaction at -78 °C before allowing it to warm.
(DIBAL-H) Gelatinous Precipitate in Work-up Formation of aluminum salts that are difficult to filter.Use a Fieser work-up (sequential addition of water then 15% NaOH) or, preferably, use a saturated solution of Rochelle's salt and stir vigorously until the layers are clear.[6] This chelates the aluminum salts and facilitates separation.

Conclusion

Both the Swern oxidation and the DIBAL-H reduction represent efficient, high-yielding, and scalable methods for the synthesis of N-benzyl-4-formylpiperidine. The choice between the two protocols may depend on the availability of starting materials, equipment (especially for cryogenic reactions), and tolerance for specific reagents and byproducts. The Swern oxidation is a general and robust method for alcohol oxidation, while the DIBAL-H reduction offers a clean conversion from the corresponding ester. Both methods provide a reliable pathway to this key pharmaceutical intermediate.

References

  • ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. ResearchGate. Available at: [Link]

  • Production of n-benzyl-4-formylpiperidine. Google Patents.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center (DTIC). Available at: [Link]

  • The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents.
  • Preparation method of N-benzyl-4-piperidone. Google Patents.
  • Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil. Taylor & Francis Online. Available at: [Link]

  • Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine. ResearchGate. Available at: [Link]

  • Benzyl 4-formylpiperidine-1-carboxylate. PubChem. Available at: [Link]

  • Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Swern Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Deprotection of N-benzyl piperidine compound. Sciencemadness.org. Available at: [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Dess-Martin-Periodinane. University of Wisconsin-Madison. Available at: [Link]

  • Oxidation of benzyl alcohol in different solvents with TMGCC and TMGFC. ResearchGate. Available at: [Link]

  • Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. SciELO México. Available at: [Link]

  • Selective Oxidation of Benzyl Alcohol to Benzaldehyde. University of Oregon. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Available at: [Link]

  • Dess-Martin periodinane, Triacetoxyperiodinane, DMP. Organic Chemistry Portal. Available at: [Link]

  • Pyridinium chlorochromate chemistry. New insight into oxidation of tetrahydrofurans. Arkivoc. Available at: [Link]

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Application Note: Diversity-Oriented Synthesis of Spiropyrrolidine-Oxindoles via Multicomponent [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, optimized protocols, and downstream biological applications of spiro-heterocyclic hybrids.

Introduction & Scientific Rationale

Spirooxindoles—specifically spiropyrrolidine-oxindoles—are privileged three-dimensional scaffolds in modern drug discovery. Their unique structural rigidity and stereochemical complexity allow them to interact with challenging biological targets, exhibiting potent antimycobacterial, cholinesterase-inhibitory, and anticancer properties[1],[2].

Fusing the spirooxindole core with an N-substituted 4-piperidone (a recognized curcumin mimic) synergistically enhances the pharmacological profile of the resulting hybrid[2]. To construct these complex tetracyclic or pentacyclic architectures efficiently, we employ a one-pot, three-component 1,3-dipolar cycloaddition . This Diversity-Oriented Synthesis (DOS) approach ensures high atom economy, operational simplicity, and exceptional regio- and stereoselectivity[3].

Mechanistic Pathway: The Causality of the [3+2] Cycloaddition

The success of this multicomponent reaction (MCR) relies on the in situ generation of a highly reactive azomethine ylide [1].

  • Iminium Ion Formation: The reaction initiates with the condensation of an isatin derivative (the carbonyl core) and an α-amino acid (e.g., sarcosine, L-proline, or phenylglycine). This forms an intermediate iminium ion.

  • Decarboxylation (The Driving Force): Thermal energy drives the decarboxylation of the iminium ion, extruding CO₂. This irreversible step generates the azomethine ylide, a transient 1,3-dipole[3].

  • Stereoselective Cycloaddition: The N-substituted 4-piperidone features an exocyclic α,β-unsaturated ketone. This electron-deficient double bond acts as a potent dipolarophile (lowering the LUMO energy). The 1,3-dipole undergoes a concerted[3+2] cycloaddition across this bond. Secondary orbital interactions between the oxindole core and the dipolarophile dictate the exclusive formation of specific endo or exo diastereomers, yielding a spiro-fused system with up to four contiguous stereocenters[3].

SynthesisWorkflow Isatin Isatin Derivatives (Carbonyl Core) Imine Iminium Ion (-H₂O) Isatin->Imine AminoAcid α-Amino Acid (e.g., Sarcosine) AminoAcid->Imine Ylide Azomethine Ylide (1,3-Dipole) Imine->Ylide Decarboxylation (-CO₂) Cycloaddition [3+2] Cycloaddition (Stereoselective) Ylide->Cycloaddition Piperidone N-substituted 4-Piperidone Piperidone->Cycloaddition Product Spiropyrrolidine- Oxindole Cycloaddition->Product

Multicomponent [3+2] cycloaddition workflow for spirooxindole synthesis.

Experimental Protocols

To accommodate different laboratory setups, two validated protocols are provided. Protocol A utilizes standard reflux conditions, while Protocol B employs a green chemistry approach using an ionic liquid to stabilize the polar transition state of the ylide.

Protocol A: Conventional Synthesis in Methanol

Reagents: Isatin (1.0 mmol), Sarcosine (1.0 mmol), 3-(arylidene)-4-piperidone (1.0 mmol).

  • Assembly: In a 50 mL round-bottom flask, suspend the reagents in 10 mL of analytical grade methanol. Causality: Methanol is chosen as a protic solvent to facilitate the initial condensation and stabilize the iminium intermediate without requiring excessive heat that could degrade the ylide[4].

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C with continuous magnetic stirring for 2–4 hours.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Eluent: 3:7 EtOAc:Hexane). The reaction is complete when the distinct yellow/orange spot of the starting piperidone disappears. A visual cue of success is the transition of the mixture from a clear yellow solution to a deep orange suspension as the spiro-adduct precipitates.

  • Workup: Cool the mixture to room temperature. Pour the contents into 50 mL of crushed ice water. Filter the resulting solid under a vacuum, wash with cold aqueous ethanol, and recrystallize from hot ethanol to afford the pure spiropyrrolidine-oxindole.

Protocol B: Accelerated Green Synthesis in Ionic Liquid [bmim]Br
  • Assembly: Combine the three reagents (1.0 mmol each) in a vessel containing 2.0 mL of 1-butyl-3-methylimidazolium bromide ([bmim]Br). Causality: The ionic liquid perfectly solvates the precursors and drastically lowers the activation energy of the cycloaddition by stabilizing the highly polar azomethine ylide transition state[4].

  • Reaction: Heat the mixture to 100 °C for 45–60 minutes.

  • Workup: Extract the product using diethyl ether (3 × 10 mL). The remaining [bmim]Br can be washed with water, dried under a vacuum, and recycled for subsequent runs, making this a highly sustainable protocol[4].

Data Presentation: Optimization of Reaction Conditions

The choice of solvent and temperature profoundly impacts the yield of the spiro-adduct. The table below summarizes the quantitative optimization data, demonstrating the superiority of ionic liquids for this specific 1,3-dipolar cycloaddition[4].

EntrySolvent SystemTemperature (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1Methanol65 (Reflux)2.049Moderate yield; protic nature stabilizes intermediates but limits maximum temperature.
2Ethanol78 (Reflux)2.045Similar to methanol; slightly lower solubility for highly substituted piperidones.
3Acetonitrile82 (Reflux)3.042Aprotic nature reduces the rate of the initial iminium ion formation.
41,4-Dioxane101 (Reflux)3.040High temperature achieved, but poor stabilization of the polar 1,3-dipole intermediate.
5 [bmim]Br 100 1.0 60–97 Optimal; ionic liquid perfectly stabilizes the polar azomethine ylide transition state.

Note: Data reflects the synthesis of functionalized spiro-heterocyclic hybrids[4].

Downstream Biological Profiling

Spiropyrrolidine-oxindoles synthesized via this method are routinely screened for potent bioactivity. Notably, derivations utilizing N-substituted 4-piperidones have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv and multi-drug resistant strains (MDR-TB)[2].

Furthermore, these compounds are highly effective anticancer agents . Mechanistically, the bulky spiro-fused geometry perfectly mimics the interaction motif required to bind the hydrophobic pocket of the MDM2 protein . By inhibiting MDM2, these compounds prevent the ubiquitination and degradation of the p53 tumor suppressor , leading to cell cycle arrest and apoptosis in cancer cell lines (e.g., HepG2)[3].

BioPathway Drug Spirooxindole Derivative MDM2 MDM2 Protein (Negative Regulator) Drug->MDM2 Inhibits binding p53 p53 Tumor Suppressor (Stabilized) MDM2->p53 Prevents degradation Bax Bax Upregulation (Pro-apoptotic) p53->Bax Transcription p21 p21 Upregulation (CDK Inhibitor) p53->p21 Transcription Apoptosis Cellular Apoptosis Bax->Apoptosis Arrest Cell Cycle Arrest p21->Arrest

Proposed anticancer mechanism of spirooxindoles via the MDM2/p53 signaling pathway.

References

  • Title: Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Domino Multicomponent Approach for the Synthesis of Functionalized Spiro-Indeno[1,2-b]quinoxaline Heterocyclic Hybrids and Their Antimicrobial Activity, Synergistic Effect and Molecular Docking Simulation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: A One-Pot Three-Component Synthesis and Investigation of the In Vitro Mechanistic Anticancer Activity of Highly Functionalized Spirooxindole-Pyrrolidine Heterocyclic Hybrids Source: MDPI (Processes) URL: [Link]

Sources

Corey-Kim Oxidation for the Synthesis of N-Benzyl-4-formylpiperidine: An Industrially Viable Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzyl-4-formylpiperidine is a high-value, critical intermediate in the synthesis of Donepezil (Aricept®), a primary therapeutic agent for the treatment of Alzheimer's disease[1]. While traditional synthetic routes to this intermediate rely on Swern oxidations or Wittig reactions, these methods are often bottlenecked by stringent cryogenic requirements (e.g., -78°C) and the use of expensive reagents[1].

The Corey-Kim oxidation provides a highly efficient, industrially scalable alternative. By utilizing N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), this protocol successfully oxidizes N-benzyl-4-hydroxymethylpiperidine to the target aldehyde at milder temperatures (-10°C to -15°C) while entirely avoiding hazardous chromium-based oxidants[1][2]. This application note details a modified, in situ Corey-Kim protocol optimized for bulk synthesis, emphasizing mechanistic causality, phase-appropriate quenching, and self-validating quality control.

Mechanistic Insights & Causality

The classical Corey-Kim oxidation relies on the pre-formation of an electrophilic dimethylchlorosulphonium ion (the "active species") from NCS and DMS[2][3]. However, handling this thermally unstable zwitterionic intermediate at an industrial scale presents significant logistical challenges.

To bypass this, the protocol described herein utilizes an in situ modification . The starting alcohol, DMS, and triethylamine (TEA) are combined in the solvent prior to the slow, portion-wise addition of NCS[1].

Causality Behind Experimental Choices:
  • Solvent Selection (Toluene over DCM/DMSO): The Corey-Kim oxidation exhibits a strong solvent effect. Utilizing a non-polar solvent like toluene suppresses the formation of methylthiomethyl ethers (

    
    ), a common and problematic byproduct observed when polar solvents are used[2].
    
  • Pre-addition of Base (TEA): Under standard Corey-Kim conditions lacking immediate base, benzylic and allylic alcohols have a high tendency to convert into their corresponding chlorides[3]. By pre-loading TEA into the reaction mixture, the transient alkoxysulfonium intermediate is rapidly deprotonated into a sulfur ylide as soon as it forms. This immediate intramolecular proton transfer forces the elimination of DMS and generates the target aldehyde, effectively neutralizing the chlorination side-reaction pathway[3].

  • Temperature Control (-15°C): While Corey-Kim is celebrated for allowing operations above the -25°C threshold (unlike Swern)[3], maintaining the internal temperature between -10°C and -15°C during NCS addition is critical to managing the exothermic formation of the sulfonium ion and preventing thermal decomposition of the intermediate[1][2].

Mech Alcohol Alcohol + DMS + TEA (Toluene, -15°C) Active In Situ Generation: Dimethylchlorosulphonium Ion Alcohol->Active Background mixture NCS NCS Addition (Portionwise) NCS->Active Reacts with DMS Alkoxy Alkoxysulfonium Intermediate Active->Alkoxy Immediate trapping by Alcohol Ylide Sulfur Ylide (Rapidly formed via TEA) Alkoxy->Ylide Deprotonation by TEA Product N-benzyl-4-formylpiperidine (Target Aldehyde) Ylide->Product Elimination of DMS

Fig 1. Mechanistic pathway of the modified in situ Corey-Kim oxidation.

Quantitative Data: Oxidation Strategy Comparison

To justify the selection of the Corey-Kim method for N-benzyl-4-formylpiperidine, the following table summarizes the operational parameters of competing oxidation strategies.

Oxidation MethodPrimary ReagentsOperating Temp.Byproduct ProfileIndustrial Scalability
Swern Oxidation Oxalyl Chloride, DMSO, TEA-78°CCO, CO₂, DMSLow (Cryogenic limits)
Dess-Martin DMP (Iodine(V) reagent)0°C to 20°CIodane wasteModerate (Reagent cost)
Corey-Kim (Modified) NCS, DMS, TEA -15°C to -10°C DMS, Succinimide High (Cost-effective) [1]

Experimental Protocol

This self-validating protocol is adapted from the industrially viable preparation methods for Donepezil intermediates[1].

Materials & Reagents
  • Substrate: N-benzyl-4-hydroxymethylpiperidine (20.5 g, 0.10 mol)

  • Solvent: Toluene (400 mL, dried over sodium sulfate and freshly distilled)[1]

  • Reagents: Dimethyl sulfide (DMS) (6.2 g, 0.10 mol); Triethylamine (TEA) (12.4 g, 0.12 mol); N-chlorosuccinimide (NCS) (36 g, 0.27 mol)[1]

  • Quench: Aqueous Sodium Hydroxide (8 g NaOH in 240 mL DI water)[1]

Step-by-Step Methodology

Step 1: Substrate Preparation & Priming

  • Charge a clean, dry, argon-flushed reaction vessel with 400 mL of anhydrous toluene.

  • Add 20.5 g (0.10 mol) of N-benzyl-4-hydroxymethylpiperidine.

  • Cool the reaction mixture to an internal temperature of -10°C to -15°C using a dry ice/acetone or glycol chiller bath.

  • Add 6.2 g (0.10 mol) of DMS and 12.4 g (0.12 mol) of TEA in a single lot under argon. Stir the primed mixture for 15–30 minutes to ensure homogeneity[1].

Step 2: In Situ Oxidation 5. Begin the portion-wise addition of NCS (36 g, 0.27 mol) over the course of 1 hour.

  • Self-Validation Check: Monitor the internal thermometer continuously. The formation of the active species is exothermic. Do not add the next portion of NCS until the temperature stabilizes back to -15°C. Exceeding -10°C risks thermal decomposition of the zwitterion[2].

  • Once addition is complete, maintain the reaction mixture at -10°C to -15°C and stir for 3 hours[1].

Step 3: Quality Control (Reaction Monitoring) 7. Withdraw a 0.5 mL aliquot, quench in 1 mL of aqueous


, extract with ethyl acetate, and analyze via Gas Chromatography (GC).
  • Validation: The reaction is deemed complete when the GC peak corresponding to the starting alcohol completely disappears, confirming quantitative conversion to the aldehyde[1].

Step 4: Quenching and Phase Separation 8. Cautiously treat the reaction mixture with the prepared aqueous NaOH solution (8 g in 240 mL water) while strictly maintaining the temperature between -5°C and -10°C[1].

  • Causality: The alkaline quench neutralizes the TEA-HCl salts formed during the reaction and destroys any unreacted electrophilic chlorine species, preventing downstream degradation of the sensitive formyl group.

  • Allow the biphasic mixture to naturally warm to 20°C and stir vigorously for 1 hour[1].

  • Transfer to a separatory funnel. Separate the layers, discard the aqueous layer, and retain the toluene layer containing the highly pure N-benzyl-4-formylpiperidine[1].

Workflow Step1 1. Substrate Preparation Dissolve 0.10 mol Alcohol in 400 mL Toluene Cool to -15°C Step2 2. Reagent Priming Add 1.0 eq DMS & 1.2 eq TEA Stir 15-30 min under Argon Step1->Step2 Step3 3. In Situ Oxidation Add 2.7 eq NCS portionwise over 1 hr Strictly maintain -15°C to -10°C Step2->Step3 Step4 4. Reaction Maturation Stir for 3 hr at -15°C Confirm completion via GC Step3->Step4 Step5 5. Controlled Quenching Add Aq. NaOH (8g/240mL) at -10°C Warm to 20°C, stir 1 hr Step4->Step5 Proceed upon GC confirmation Step6 6. Phase Separation Discard aqueous phase Retain organic product layer Step5->Step6

Fig 2. Step-by-step experimental workflow for industrial-scale Corey-Kim oxidation.

Troubleshooting & Optimization

  • Issue: Over-chlorination of the piperidine ring or benzylic position.

    • Root Cause: Delayed addition of TEA or insufficient base concentration[3].

    • Solution: Ensure TEA is added prior to NCS in the modified protocol, and verify the anhydrous nature of the TEA to prevent titer dilution.

  • Issue: Incomplete conversion (Persistent Alcohol Peak on GC).

    • Root Cause: Moisture in the toluene quenching the dimethylchlorosulphonium ion before it can react with the alcohol.

    • Solution: Strictly enforce the use of freshly distilled toluene dried over sodium sulfate[1]. Ensure the argon blanket is maintained throughout the 3-hour maturation phase.

References

  • Wikipedia Contributors. "Corey–Kim oxidation." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Corey-Kim Oxidation." Organic-Chemistry.org. Available at:[Link]

  • Chavakula, R., Mutyala, N. R., & Chennupati, S. R. (2013). "Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil." Organic Preparations and Procedures International, 45(2), 168-170. Available at:[Link]

Sources

Troubleshooting & Optimization

Optimization of reaction conditions for 4-Oxopiperidine-1-carbaldehyde reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: #OP-4PIP-FORMYL Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division[1]

Introduction: The Scaffold & The Challenge

Welcome to the technical support hub for 4-Oxopiperidine-1-carbaldehyde (also known as N-formyl-4-piperidone; CAS: 22084-89-5).[1] This scaffold is a critical intermediate in the synthesis of opioid receptor ligands, antihistamines, and DHFR inhibitors.

Unlike its N-Boc or N-Benzyl counterparts, the N-formyl group imparts unique electronic properties.[1] The formyl group is a strong electron-withdrawing group (EWG), making the C4-ketone highly electrophilic but also increasing the acidity of the


-protons (C3/C5). This duality requires precise control over reaction conditions to prevent racemization (if substituted) or aldol-type polymerization.[1]

Module 1: Reductive Amination (The "Workhorse" Protocol)

Context: This is the most frequent transformation applied to this scaffold. Users often report stalled conversion at the imine stage or competitive reduction to the alcohol (4-hydroxypiperidine-1-carbaldehyde).[1][2]

Standard Operating Procedure (SOP): Titanium-Mediated Reductive Amination

Recommended for sterically hindered amines or electron-deficient anilines.[1]

Protocol:

  • Imine Formation: Dissolve 4-oxopiperidine-1-carbaldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous THF or DCE.

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2–1.5 equiv).[1] Stir at ambient temperature for 6–12 hours.

    • Technical Note: Ti(OiPr)₄ acts as both a Lewis acid (activating the carbonyl) and a water scavenger, driving the equilibrium toward the imine [1].

  • Reduction: Dilute with MeOH (required to solubilize the borohydride). Cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise.[1]

  • Workup (Critical): Quench with 1N NaOH or Rochelle’s salt solution to break the Titanium-amine complex.[1] Stir until the white precipitate is granular and filterable.

Troubleshooting Guide: Reductive Amination
Symptom Root Cause Analysis Corrective Action
Low Conversion (<50%) Equilibrium not shifted; Water poisoning.[1]Switch to the Ti(OiPr)₄ protocol described above. Avoid simple MeOH/AcOH conditions for hindered amines.[1]
Side Product: Alcohol Direct reduction of ketone before imine formation.[1]Stepwise approach: Ensure imine formation is complete (monitor by IR: disappearance of C=O stretch at ~1715 cm⁻¹) before adding the reducing agent. Use NaBH(OAc)₃ instead of NaCNBH₃ for better chemoselectivity [2].[1]
"Gummy" Workup Titanium emulsions.[1]Do not use simple water quench.[1] Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours to solubilize Ti species.[1]
Deformylation Acid/Base hydrolysis of the N-formyl group.Avoid heating >60°C in strong aqueous acid/base.[1] The N-formyl bond is an amide but is more labile than an N-acetyl group.[1]

Module 2: Carbonyl Olefination (Wittig & HWE Reactions)

Context: Users attempting to install exocyclic double bonds often encounter low yields due to the acidity of the


-protons.
Q&A: Optimizing Olefination

Q: Why is my Wittig reaction yielding a complex mixture? A: The N-formyl group increases the acidity of the C3/C5 protons. Strong bases (e.g.,


-BuLi) can deprotonate the ring rather than the phosphonium salt, leading to enolization or self-condensation.
  • Solution: Use NaH or KOtBu in THF at 0 °C. For sensitive substrates, switch to the Horner-Wadsworth-Emmons (HWE) reaction using milder bases like LiCl/DBU or NaH (Masamune-Roush conditions).[1]

Q: How do I prevent the "N-Formyl" migration? A: While rare, acyl migration can occur under highly basic conditions. Keep the reaction temperature below 0 °C during the deprotonation step and quench immediately upon consumption of the starting material.

Module 3: Visualized Workflows

Figure 1: Reductive Amination Decision Logic

Caption: Logical flow for selecting the optimal reductive amination conditions based on substrate sterics and electronic properties.

ReductiveAmination Start Start: 4-Oxopiperidine-1-carbaldehyde + Amine (R-NH2) CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered or Electron Deficient? CheckAmine->IsHindered StandardMethod Method A: Standard Solvent: DCE/MeOH Reagent: NaBH(OAc)3 Acid: 1 eq AcOH IsHindered->StandardMethod No (Alkyl Amine) TitaniumMethod Method B: Titanium Mediated Reagent: Ti(OiPr)4 (1.5 eq) Solvent: Neat or THF Followed by: NaBH4/MeOH IsHindered->TitaniumMethod Yes (Aniline/Bulky) Monitor Monitor Reaction (TLC/LCMS) StandardMethod->Monitor TitaniumMethod->Monitor Success Complete Conversion >80% Yield Monitor->Success Target Found Fail Incomplete / Side Products Monitor->Fail SM Remains Troubleshoot Troubleshoot: 1. Add Molecular Sieves (3Å) 2. Increase Temp to 40°C 3. Switch to Method B Fail->Troubleshoot Troubleshoot->Monitor

Figure 2: Stability & Deprotection Pathways

Caption: Chemical stability profile of the N-formyl group versus the C4-ketone under various conditions.

Stability Substrate N-Formyl-4-piperidone AcidCond Acidic Conditions (HCl/MeOH) Substrate->AcidCond BaseCond Basic Conditions (NaOH/H2O) Substrate->BaseCond RedCond Reducing Conditions (LiAlH4) Substrate->RedCond ResAcid Ketal Formation (Formyl Stable) AcidCond->ResAcid Reversible ResBase Deformylation (Yields 4-Piperidone) BaseCond->ResBase Hydrolysis ResRed N-Methyl Piperidine (Formyl -> Methyl) RedCond->ResRed Full Reduction

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][3][4] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.[1]

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] The Journal of Organic Chemistry, vol. 61, no.[5] 11, 1996, pp. 3849–3862.[1][5]

  • Bae, J. W., et al. "N-Alkylaminobenzenes were prepared in a simple and efficient one-pot synthesis..."[1][5] Journal of the Chemical Society, Perkin Transactions 1, 2000, pp. 145-146.[5]

  • PubChem Compound Summary. "4-Oxopiperidine-1-carbaldehyde (CAS 22084-89-5)."[1] National Center for Biotechnology Information.[1]

Sources

Improving yield and purity in the synthesis of N-formylpiperidones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Formylpiperidone Challenge

N-Formylpiperidones are critical pharmacophores and intermediates, particularly in the synthesis of alkaloids and piperidine-based opioids (e.g., fentanyl analogues) and acetylcholinesterase inhibitors (e.g., Donepezil).

The synthesis appears deceptively simple: formylate a secondary amine. However, the presence of the C4-ketone creates a "ticking clock." This ketone is highly susceptible to aldol condensation and polymerization under the very acidic or basic conditions often required for formylation.

This guide moves beyond standard textbook procedures to address the specific "pain points" of this dual-functional molecule: preventing the "black tar" degradation of the ketone while ensuring the formyl group beats the acetyl group to the nitrogen.

Module 1: Reagent Selection & Reaction Design

Q: Which formylation method offers the highest yield for 4-piperidones?

A: While direct reflux with formic acid is common for simple amines, it is destructive for piperidones due to the high thermal load (leading to polymerization).

The Gold Standard: The Acetic Formic Anhydride (AFA) method (generated in situ) is superior for N-formylpiperidones.[1]

  • Why: It operates at low temperatures (

    
     to 
    
    
    
    ), preserving the ketone.
  • The Risk: AFA is a "mixed anhydride." The amine can attack the acetyl carbonyl (yielding the N-acetyl impurity) or the formyl carbonyl (yielding the desired N-formyl product).[1]

  • The Fix: You must drive the equilibrium toward AFA formation before adding the amine and control the temperature strictly.

Alternative: For acid-sensitive substrates, Ammonium Formate in Acetonitrile (Reflux) is a milder, non-anhydride alternative, though yields are typically lower (60-70% vs 90%+ with AFA).

Visualizing the Pathway

FormylationPathways Start 4-Piperidone Derivative MethodA Method A: Formic Acid Reflux Start->MethodA MethodB Method B: Acetic Formic Anhydride (AFA) Start->MethodB MethodC Method C: Ethyl Formate Start->MethodC ResultA Low Yield (Polymerization/Tar) MethodA->ResultA ResultB High Yield (>90%) Risk: N-Acetyl Impurity MethodB->ResultB ResultC Slow Reaction Clean but incomplete MethodC->ResultC

Figure 1: Decision matrix for formylation reagents based on substrate stability.

Module 2: Troubleshooting Yield & Selectivity

Q: Why is my product turning into a black tar during workup?

Diagnosis: This is the classic signature of Aldol Polymerization . The C4-ketone is unstable in the presence of strong bases or prolonged exposure to heat. If you neutralize the reaction mixture (which contains residual formic acid) with a strong base (like NaOH) to pH > 10, the piperidone self-condenses.

Corrective Action:

  • Quench Gently: Pour the reaction mixture onto ice.

  • Buffer the pH: Neutralize using solid Sodium Bicarbonate (

    
    )  or a saturated solution. Stop exactly at pH 7–8. Do not overshoot to pH 10.
    
  • Keep it Cold: Perform the neutralization at

    
    .
    
Q: I see a significant N-acetyl impurity (~10-15%) by NMR. How do I prevent this?

Diagnosis: Incomplete formation of the mixed anhydride or reaction temperature too high. The formyl group is more electrophilic (sterically smaller) than the acetyl group, but at higher temperatures, selectivity drops.

Corrective Action:

  • Pre-activation Time: When mixing Formic Acid (HCOOH) and Acetic Anhydride (

    
    ), you must stir at 
    
    
    
    for at least 1 hour (or overnight at RT) before adding the amine. This ensures maximum conversion to AFA.
  • Cryogenic Addition: Cool the AFA solution to

    
     (or 
    
    
    
    ) before adding the amine solution.
  • Stoichiometry: Use a slight excess of Formic Acid relative to Acetic Anhydride (1.2 : 1.0) to minimize free acetylating agent.

Troubleshooting Logic Flow

Troubleshooting Issue Problem Detected CheckImpurity Identify Impurity (NMR/LCMS) Issue->CheckImpurity ImpurityAcetyl N-Acetyl Analog Found CheckImpurity->ImpurityAcetyl Methyl singlet ~2.1 ppm ImpurityTar Black Tar / Low Mass Balance CheckImpurity->ImpurityTar Broad signals / Polymer SolAcetyl Cause: Poor AFA Formation Fix: Increase pre-mix time (2h) Fix: Lower addition temp to -10C ImpurityAcetyl->SolAcetyl SolTar Cause: Aldol Condensation Fix: Switch quench base to NaHCO3 Fix: Keep pH < 8.5 ImpurityTar->SolTar

Figure 2: Logic flow for diagnosing common failure modes in N-formylpiperidone synthesis.

Module 3: Purification & Isolation

Q: My product decomposes on the silica column. How do I purify it?

A: N-formylpiperidones, being amides, are stable, but the ketone moiety makes them sensitive to the Lewis acidity of silica gel.

Protocol:

  • Pre-treat Silica: Slurry the silica gel with 1% Triethylamine (TEA) in Hexanes before packing the column. This neutralizes acidic sites.

  • Eluent: Use a gradient of DCM/MeOH or EtOAc/Hexanes. Avoid Acetone (it confuses NMR analysis and can react).

  • Alternative: Many N-formylpiperidones are solids. Attempt recrystallization from EtOAc/Hexanes or Ether/Pentane before resorting to chromatography.

Comparison of Purification Methods
MethodSuitabilityProsCons
Distillation High Risk Solvent-freeHigh thermal degradation risk (polymerization). Only for simple, low MW analogs.
Crystallization Recommended High purity, scalableRequires yield sacrifice; difficult for "oily" derivatives.[2]
Acidic Silica Avoid StandardCauses ketalization or aldol condensation.
Neutralized Silica Good Removes baseline impuritiesSlower; requires TEA additive.

Module 4: The Validated Protocol

Objective: Synthesis of N-Formyl-4-piperidone from 4-Piperidone Monohydrate Hydrochloride. Scale: 10 mmol basis (Scalable to 100 mmol).

Reagents
  • 4-Piperidone Monohydrate HCl (1.0 eq)

  • Acetic Anhydride (2.5 eq) — Freshly distilled if older than 6 months.

  • Formic Acid (98%, 3.0 eq)

  • Triethylamine (1.1 eq) — To free the amine base.

  • DCM (Solvent)

Step-by-Step Methodology
  • Preparation of AFA (The "Engine"):

    • In a dry flask under

      
      , combine Formic Acid (3.0 eq) and Acetic Anhydride (2.5 eq).
      
    • Heat to

      
       for 2 hours.
      
    • Checkpoint: The solution should be colorless. Cool to

      
      .
      
  • Amine Preparation (The "Substrate"):

    • In a separate flask, suspend 4-Piperidone HCl (1.0 eq) in dry DCM (5 mL/mmol).

    • Add Triethylamine (1.1 eq) dropwise at

      
      . Stir for 30 mins to liberate the free amine.
      
    • Note: If the amine hydrochloride is not neutralized, it will not react with the anhydride.

  • The Coupling:

    • Cannulate the cold AFA solution dropwise into the piperidone solution at

      
      .
      
    • Critical: Do not allow the internal temp to rise above

      
      .
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup (The "Safety Valve"):

    • Concentrate the reaction mixture to ~20% volume (remove excess DCM/AcOH).

    • Pour residue onto crushed ice.

    • Neutralize with saturated

      
       solution to pH 7.5 . Do not exceed pH 8.
      
    • Extract with DCM (

      
      ). Wash combined organics with Brine.
      
    • Dry over

      
       and concentrate in vacuo (bath temp 
      
      
      
      ).
  • Final Polish:

    • The crude oil usually crystallizes upon standing or triturating with diethyl ether.

References

  • Organic Syntheses. "N-Formylpiperidine." Org.[2][3] Synth.1970 , 50,[4] 52. Link

  • BenchChem. "High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride."[1] Application Notes. Link

  • Chandra Sheker, K., et al. "A Simple and Efficient N-Formylation of Amines Using Formic Acid." Scholars Research Library, 2011 .[5] Link

  • Reddy, P.G., et al. "N-Formylation of secondary amines: Improved protocols." Tetrahedron Letters, 2000. (Contextual grounding for AFA selectivity).
  • Divakar, M., et al. "Synthesis of N-benzyl-4-formyl-piperidine and Donepezil intermediates." ResearchGate. Link

Sources

Troubleshooting guide for the Wittig reaction with 4-Oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Subject: 4-Oxopiperidine-1-carbaldehyde (N-Formyl-4-piperidone) Reaction Class: Wittig Olefination (Carbonyl to Alkene conversion) Critical Challenge: Balancing the low reactivity of a sterically hindered ketone against the chemical fragility of the N-formyl protecting group.

As Senior Application Scientists, we often see researchers treat this substrate like a standard aldehyde. That is a mistake. This is a ketone with acidic


-protons and a sensitive amide-like handle. The standard "n-BuLi at -78°C" protocol often fails here due to nucleophilic attack on the formyl group or competitive enolization.

This guide provides a robust, field-tested workflow to maximize conversion while preserving the N-formyl scaffold.

Pre-Reaction "Flight Check" (The Why Before The How)

Before mixing reagents, verify these three parameters. 90% of failures stem from ignoring these basics.

ParameterRequirementThe "Why" (Causality)
Solvent (THF) Anhydrous (<50 ppm H₂O) Phosphonium ylides are strong bases (

). Traces of water protonate the ylide immediately, quenching it back to the phosphonium salt (dead reagent).
Base Selection KOtBu or NaH Avoid n-BuLi. The N-formyl carbonyl is electrophilic. Strong nucleophiles like Butyl Lithium will attack the formyl group, cleaving it or forming side products. KOtBu is bulky and basic but less nucleophilic.
Reagent Stoichiometry 1.2 - 1.5 equiv. Ylide Ketones possess acidic

-protons (C3/C5). The ylide can act as a base, deprotonating the ketone (enolization) rather than attacking the carbonyl. Excess ylide compensates for this "sacrificial" loss.

Troubleshooting Q&A: Field Solutions

Q1: The reaction turns orange/yellow upon ylide formation, but returns to colorless immediately after adding the ketone, yet no product forms. Why?

Diagnosis: Enolization Quench. Explanation: The color loss indicates the ylide is consumed. However, instead of forming the oxaphosphetane (reaction intermediate), the ylide acted as a base and deprotonated the


-carbon of your piperidone. This forms the piperidone enolate and a phosphonium salt, neither of which reacts further.
Solution: 
  • Switch Solvent/Temperature: Run the reaction in DMSO or a DMSO/THF mixture. DMSO suppresses enolization rates relative to nucleophilic attack.

  • Increase Temperature: While counter-intuitive, heating (Reflux in THF) can favor the nucleophilic attack (higher activation energy) over the acid-base reaction.

  • Add Ketone Slowly: Add the ketone dropwise to the ylide to maintain a high concentration of ylide relative to the ketone.

Q2: I see multiple spots on TLC. Is the N-formyl group stable?

Diagnosis: Nucleophilic attack on the Protecting Group. Explanation: If you used an organolithium base (n-BuLi, PhLi), it likely attacked the formyl carbonyl. Solution:

  • Protocol Shift: Switch to Potassium tert-butoxide (KOtBu) . It is strong enough to deprotonate the phosphonium salt (to form the ylide) but too sterically hindered to attack the amide-like formyl group efficiently.

Q3: The reaction works, but I cannot separate the Triphenylphosphine Oxide (TPPO) from my product. Column chromatography is failing.

Diagnosis: Co-elution. Explanation: TPPO is polar and often streaks or co-elutes with polar heterocycles like piperidines. Solution: The ZnCl₂ Precipitation Method. TPPO forms a crystalline complex with Zinc Chloride that is insoluble in ether/ethanol.

  • Step 1: Dissolve crude mixture in Ethanol or Ether.

  • Step 2: Add 2.0 equivalents of

    
     (dissolved in ethanol).
    
  • Step 3: Stir for 1 hour. A white precipitate

    
     forms.
    
  • Step 4: Filter. The filtrate contains your alkene.

Visualizing the Mechanism & Troubleshooting Logic

Figure 1: Reaction Pathway & Competitive Enolization

This diagram illustrates the desired pathway versus the "Enolization Trap" that kills the reaction.

WittigMechanism Start Phosphonium Salt (Ph3P-CH3)+ X- Ylide Phosphonium Ylide (Ph3P=CH2) Start->Ylide Deprotonation Base Base (KOtBu) Base->Ylide Oxaphosphetane Oxaphosphetane (Intermediate) Ylide->Oxaphosphetane Nucleophilic Attack (Desired Path) ProtonatedYlide Re-protonated Salt Ylide->ProtonatedYlide Acts as Base Ketone 4-Oxopiperidine-1-carbaldehyde Ketone->Oxaphosphetane Enolate Piperidone Enolate (Dead End) Ketone->Enolate Alpha-Deprotonation Product Desired Alkene (Exocyclic double bond) Oxaphosphetane->Product Cycloreversion TPPO Ph3P=O (Byproduct) Oxaphosphetane->TPPO

Caption: The kinetic competition between nucleophilic attack (desired) and enolization (undesired) determines yield.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / No Reaction CheckColor Did Ylide form? (Yellow/Orange color) Start->CheckColor CheckBase Did you use n-BuLi? CheckColor->CheckBase Yes SolnDry Dry Solvent & Re-check Reagents CheckColor->SolnDry No (Colorless) CheckTLC TLC: New spots or Starting Material? CheckBase->CheckTLC No (Used KOtBu/NaH) SolnBase Switch to KOtBu (Avoid N-CHO attack) CheckBase->SolnBase Yes CheckTLC->SolnBase Messy/Decomposition SolnHeat Increase Temp (Reflux) or Switch to DMSO CheckTLC->SolnHeat Only Starting Material (Enolization issue)

Caption: Diagnostic logic flow for identifying the root cause of reaction failure.

Optimized Experimental Protocol

Objective: Methylenation of 4-Oxopiperidine-1-carbaldehyde. Scale: 1.0 mmol basis.

Materials:
  • Substrate: 4-Oxopiperidine-1-carbaldehyde (1.0 equiv)

  • Salt: Methyltriphenylphosphonium bromide (

    
    ) (1.3 equiv)
    
  • Base: Potassium tert-butoxide (

    
    ) (1.3 equiv) — Preferred over NaH for ease of handling.
    
  • Solvent: Anhydrous THF (0.2 M concentration)

Step-by-Step Procedure:
  • Ylide Generation:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add Methyltriphenylphosphonium bromide (464 mg, 1.3 mmol) and suspended in anhydrous THF (5 mL).

    • Cool to 0°C (Ice bath).

    • Add

      
       (146 mg, 1.3 mmol) in one portion.
      
    • Observation: The suspension should turn bright yellow (formation of the ylide). Stir for 45 minutes at 0°C.

  • Addition:

    • Dissolve 4-Oxopiperidine-1-carbaldehyde (1.0 mmol) in minimal anhydrous THF (2 mL).

    • Add the ketone solution dropwise to the ylide suspension at 0°C.

    • Note: The yellow color may fade slightly but should not disappear instantly.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (RT).

    • Stir for 4–12 hours.

    • Checkpoint: Check TLC.[1][2] If starting material persists (likely due to steric hindrance), heat to reflux (66°C) for 2-4 hours. The N-formyl group is generally stable at THF reflux with bulky bases.

  • Workup (The ZnCl₂ Modification):

    • Cool to RT. Dilute with Diethyl Ether (20 mL).

    • Filter through a celite pad to remove bulk salts. Concentrate the filtrate.

    • TPPO Removal: Redissolve the crude oil in Ethanol (5 mL). Add

      
       (2.0 equiv, ~270 mg) dissolved in minimal ethanol. Stir 1 hour. Filter off the white precipitate.[3]
      
    • Concentrate the filtrate.[3][4]

  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (Start 90:10). The product is less polar than the ketone.

References

  • Mechanism & Stereochemistry: Maryanoff, B. E.; Reitz, A. B.[5] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[5][6][7][8] Chemical Reviews, 1989 , 89(4), 863–927. Link

  • TPPO Removal (ZnCl2 Method): Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.[9][10] Link

  • Piperidone Reactivity: Examples of Wittig reactions on N-protected piperidones can be extrapolated from: Journal of Medicinal Chemistry, 2005 , 48(6), 1729–1744 (Synthesis of Piperidine derivatives). Link

Sources

Technical Support Center: Purification & Handling of 4-Oxopiperidine-1-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthesis chemists, and drug development professionals navigate the unique challenges associated with the purification of 4-oxopiperidine-1-carbaldehyde (also known as 1-formyl-4-piperidone).

Rather than relying on trial and error, this guide emphasizes the causality behind experimental behaviors, ensuring you understand why the molecule behaves the way it does, and provides self-validating protocols to guarantee your workflow's success.

Physicochemical Profiling & Causality

Before troubleshooting your purification, it is critical to understand the intrinsic properties of 4-oxopiperidine-1-carbaldehyde (CAS: 383193-66-6). The molecule features both a ketone and a formamide moiety. The formamide group dictates its high polarity, extensive water solubility[1], and rotational isomerism (rotamers), which are the root causes of most handling issues. It is widely utilized as an intermediate in the synthesis of various pharmaceutical drugs[2],[3].

Table 1: Key Physicochemical Properties & Experimental Implications

PropertyValue / CharacteristicExperimental Implication
CAS Number 383193-66-6Primary identifier for sourcing and safety data.
Physical State Viscous liquid / Low-melting solidProne to supercooling; may require seeding for crystallization.
Solubility Highly soluble in H₂O, MeOH, DCMPartitions heavily into water during aqueous workup[1].
Boiling Point ~175 °C (at 760 mmHg)High thermal stress at atmospheric pressure; requires high vacuum[4].
Molecular Wt. 127.14 g/mol Essential for mass balance and yield calculations.

Troubleshooting FAQs

Q1: I am losing my product during the aqueous workup. The organic layer shows a very low yield. What is happening? Causality: The formamide group (-N-CHO) acts as a strong hydrogen bond acceptor, making 4-oxopiperidine-1-carbaldehyde highly miscible with water. Standard extraction with ethyl acetate (EtOAc) or diethyl ether will leave the majority of your product in the aqueous phase. Solution: You must alter the partition coefficient. Saturate the aqueous layer completely with solid NaCl (salting out) to increase the ionic strength of the aqueous phase. Switch your extraction solvent to a highly polar organic solvent like Dichloromethane (DCM) or a 4:1 mixture of EtOAc:Isopropanol.

Q2: My NMR spectrum shows "impurity" peaks that look like a duplicated set of signals. Is my product impure? Causality: This is a classic artifact of the formamide functional group. The partial double-bond character of the C-N bond restricts free rotation, leading to cis and trans rotamers that exchange slowly on the NMR timescale at room temperature. This results in peak doubling (often in a ~3:1 or 2:1 ratio). Solution (Self-Validation): Do not discard the batch. To validate purity, run a Variable Temperature (VT) NMR experiment. Heat the NMR sample (e.g., in DMSO-d₆) to 80 °C. If the doubled peaks coalesce into a single set of sharp peaks, the "impurities" are simply rotamers.

Q3: When purifying via silica gel column chromatography, the product streaks severely, leading to co-elution with impurities. How can I improve resolution? Causality: The highly polar carbonyl and formamide oxygens interact strongly with the acidic silanol (-Si-OH) groups on the silica stationary phase, causing tailing. Solution: Use a highly polar eluent system, such as a gradient of 0% to 10% Methanol in DCM. Alternatively, pre-treat the silica column with 1% triethylamine (Et₃N) to cap the acidic silanol sites, or switch to neutral alumina.

Q4: Can I distill this compound to avoid chromatography? Causality: Yes, but atmospheric distillation will cause thermal degradation (decarbonylation or polymerization of the piperidone ring) due to the high boiling point[4]. Solution: Perform a high-vacuum fractional distillation (< 1 mbar). Ensure the oil bath temperature does not exceed 120 °C.

Standardized Experimental Protocols

Protocol A: Optimized Aqueous Extraction & Salting Out

Self-validating mechanism: The TLC mass balance check ensures zero product is left behind.

  • Quench & Transfer: Transfer the crude reaction mixture to a appropriately sized separatory funnel.

  • Saturation: Add solid NaCl to the aqueous phase while stirring until no more dissolves (complete brine saturation).

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) using 3 × equal volumes of the aqueous phase.

  • Validation Check: Spot the remaining aqueous layer on a TLC plate (visualize with KMnO₄ or I₂ stain). If the product spot is still visible, perform one additional extraction using a 4:1 EtOAc:Isopropanol mixture.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator (water bath < 40 °C to prevent thermal degradation).

Protocol B: High-Vacuum Distillation for Scale-Up (>10g)
  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all ground-glass joints are lightly greased and the system is completely leak-free.

  • Vacuum Application: Apply a high vacuum (< 1 mbar) using a rotary vane pump equipped with a dry ice/acetone cold trap.

  • Heating: Gradually heat the crude oil in an oil bath. Discard the early forerun (residual solvents and low-boiling impurities).

  • Collection: Collect the main fraction. The purified 4-oxopiperidine-1-carbaldehyde will distill as a clear, viscous liquid.

  • Storage: Backfill the system with Argon or Nitrogen. Store the purified product in a sealed amber vial at -10 °C to prevent long-term degradation.

Visualizing the Purification Workflow

PurificationWorkflow Start Crude 4-Oxopiperidine- 1-carbaldehyde Assess Assess Purity & Scale Start->Assess HighScale Scale > 10g (High Purity) Assess->HighScale LowScale Scale < 10g (Complex Mixture) Assess->LowScale Distillation High-Vacuum Distillation (<1 mbar) HighScale->Distillation Extraction Salting Out & DCM Extraction LowScale->Extraction Pure Pure Product (>98%) Distillation->Pure Chromatography Silica Gel Column (DCM:MeOH) Extraction->Chromatography Chromatography->Pure

Decision tree for purifying 4-oxopiperidine-1-carbaldehyde based on scale and crude purity.

References

  • LookChem - 1-formyl-4-piperidone Synthesis and Uses.

  • Sigma-Aldrich - 4-oxopiperidine-1-carbaldehyde | 383193-66-6.

  • Enamine Store - Safety Information & MSDS for EN300-117207 (383193-66-6).

  • CymitQuimica - CAS 41661-47-6: 4-Piperidinone Properties.

  • ChemicalBook - 41661-47-6 | CAS DataBase & Pharmaceutical Intermediates.

Sources

Technical Support Center: Piperidone Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Di-formylation as a Side Reaction in 4-Piperidone Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the regioselectivity of piperidone functionalization. Synthesizing 3-formyl-4-piperidones—critical intermediates for fused heterocycles like pyrazoles and naphthyridines—often falls prey to over-reaction, specifically 3,5-diformylation or N-formylation.

This guide is designed to deconstruct the causality behind these side reactions and provide self-validating, field-proven protocols to ensure strict mono-formylation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why am I seeing 3,5-diformyl-4-piperidone when aiming for the mono-formyl product? A: The core issue is a failure of stoichiometric and thermodynamic control. 4-piperidones possess two symmetrical, highly reactive


-methylene groups at the C3 and C5 positions. When the first formyl group is successfully added at C3, the molecule predominantly tautomerizes into its stable hydroxymethylidene (enol) form. While this cross-conjugation theoretically reduces the acidity of the C5 protons, using an excess of base (like sodium methoxide) and formylating agent allows the C5 position to undergo a second deprotonation and subsequent formylation 1[1]. Diformylation occurs when highly reactive substrates are exposed to excess reagents without strict temperature constraints 2[2].

Q2: Should I use Vilsmeier-Haack or Claisen Condensation for mono-formylation? A: For clean mono-formylation, Claisen condensation (using ethyl formate and NaOMe or LDA) is generally preferred. Vilsmeier-Haack conditions (POCl


 / DMF) are highly electrophilic. When applied to 4-piperidones, Vilsmeier-Haack often bypasses simple formylation and yields 

-chloro-

,

-unsaturated aldehydes (chloroformyl derivatives)3[3]. If you must use Vilsmeier-Haack, you must reduce the Vilsmeier reagent to exactly 1.0 equivalent and perform the reaction at lower temperatures to prevent multiple formylations and substrate decomposition[2].

Q3: How does my choice of nitrogen protecting group affect C-formylation? A: Unprotected 4-piperidones will rapidly undergo N-formylation, consuming your reagent and complicating the mixture. You must protect the amine.

  • N-Benzyl: A standard, robust choice that allows for smooth C-formylation using sodium methoxide and ethyl formate[1].

  • N-Boc / N-Trityl: Bulky protecting groups introduce steric hindrance. This slight distortion of the piperidone ring conformation makes the second formylation at C5 sterically less favorable, acting as a physical buffer against diformylation.

Part 2: Reaction Parameters & Diformylation Risk

To make informed experimental choices, compare the quantitative impact of your reaction parameters. The table below summarizes how base selection, stoichiometry, and temperature dictate the mono-to-di formylation ratio.

Reaction ConditionFormylating Agent (Eq)Base / CatalystTemp (°C)Primary OutcomeDiformylation Risk
Kinetic Control Ethyl formate (1.05)LDA (1.05 eq)-78 °C>95% Mono-formylVery Low
Thermodynamic Ethyl formate (1.05)NaOMe (1.05 eq)0 °C to RT~85% Mono-formylModerate
Excess Reagents Ethyl formate (>2.0)NaOMe (>2.0 eq)Reflux3,5-DiformylCritical / High
Vilsmeier-Haack POCl

/ DMF (1.0)
DMF (Solvent)0 °CChloroformylModerate [2]
Vilsmeier-Haack POCl

/ DMF (>2.5)
DMF (Solvent)60 °CComplex MixtureCritical / High [3]

Part 3: Mandatory Visualization

The following logical workflow illustrates the mechanistic divergence between successful mono-formylation and the diformylation side-reaction.

PiperidoneFormylation N1 N-Protected 4-Piperidone (Starting Material) N2 Base Addition (1.05 eq NaOMe or LDA) N1->N2 N3 C3-Enolate Intermediate N2->N3 N4 Ethyl Formate (1.05 eq) Strict Temp Control (0°C) N3->N4 N6 Excess Base / Reagent Poor Temp Control N3->N6 Excess Reagent N5 3-Formyl-4-piperidone (Target Mono-formyl) N4->N5 Kinetic/Stoichiometric Control N5->N6 C5 Deprotonation N7 3,5-Diformyl-4-piperidone (Side Product) N6->N7 Di-formylation

Mechanistic pathway of piperidone formylation highlighting divergence to di-formylation.

Part 4: Self-Validating Experimental Protocol

Objective: Synthesis of 3-formyl-N-Boc-4-piperidone via strictly controlled Claisen condensation. Mechanism of Control: By strictly limiting the base and formylating agent to 1.05 equivalents and maintaining a low temperature, we prevent the C3-enolate product from acting as a thermodynamic sink that triggers C5 deprotonation.

Materials:

  • N-Boc-4-piperidone (1.0 eq, strictly dried)

  • Sodium methoxide (NaOMe) powder (1.05 eq, stored under inert atmosphere)

  • Ethyl formate (1.05 eq, freshly distilled)

  • Anhydrous Toluene or THF

Step-by-Step Methodology:

  • System Purge: Flame-dry a 2-neck round-bottom flask. Purge with dry N

    
     or Argon. Causality: Moisture destroys NaOMe, leading to inaccurate stoichiometry and incomplete mono-formylation.
    
  • Enolate Formation: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous solvent. Cool the reaction vessel to 0 °C using an ice bath. Add NaOMe (1.05 eq) in one portion. Stir for 30 minutes. Causality: The low temperature prevents base-catalyzed self-condensation of the piperidone.

  • Controlled Formylation: Dilute ethyl formate (1.05 eq) in an equal volume of anhydrous solvent. Add this mixture dropwise over 20 minutes via an addition funnel. Causality: Dropwise addition ensures the local concentration of the electrophile remains low, preventing runaway kinetics that lead to diformylation.

  • Reaction Monitoring (Self-Validation): Stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The mono-formyl product will stain intensely with KMnO

    
     and appear highly UV active due to the conjugated enol tautomer. If starting material is consumed, do not add more reagent , even if a faint secondary spot appears.
    
  • Acidic Quench (Critical Step): Cool the mixture back to 0 °C. Quench rapidly with cold 1M HCl until the aqueous layer reaches pH 4-5. Causality: The product exists as a sodium enolate salt. Failing to neutralize promptly at low temperatures causes decomposition and reverse-Claisen cleavage during the aqueous workup[2].

  • Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. The crude product is typically >90% pure mono-formyl derivative and can be used directly in subsequent cyclizations.

References

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase Source: PMC - NIH URL
  • An Expedient One-Pot Synthetic Protocol to the Preparation Of Isoxazolo and Pyrazolo Annulated Analogues of Benzoxazepino Source: Juniper Publishers URL
  • 1-Ethyl-2-(nitromethylidene)

Sources

Technical Support Center: Preventing Polymerization During the Formylation of Phenols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of phenol formylation. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with polymerization during these critical synthetic steps. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to ensure the success of your experiments.

Troubleshooting Guide: Real-Time Problem Solving

This section addresses specific issues that can arise during the formylation of phenols, providing direct, actionable solutions.

Q1: My reaction mixture has turned into a dark, viscous, or solid mass. What's happening and how can I fix it?

This is a classic sign of phenol-formaldehyde resin formation, a common side reaction where the phenol and the formylating agent undergo repeated hydroxymethylation and condensation reactions.[1] This polymerization is particularly prevalent under either acidic or basic conditions.[1][2]

Immediate Actions & Preventative Strategies:

  • Temperature Control is Critical: High temperatures significantly accelerate the condensation reactions that lead to resin formation.[1] Maintain the reaction at the lowest effective temperature that allows for a reasonable rate of formylation. For instance, in a Duff reaction using trifluoroacetic acid (TFA), keeping the temperature around 70°C can help prevent unwanted polymerization.[1][3]

  • Stoichiometry is Key: If possible, use a formaldehyde-to-phenol ratio of less than one.[1] An excess of the formylating agent drives the polymerization process. In the Duff reaction, for example, reducing the amount of hexamethylenetetramine (HMTA) relative to the phenol can favor the desired mono-formylated product.[1]

  • Minimize Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as a satisfactory amount of the desired product has formed to prevent over-reaction.[1]

  • Controlled Reagent Addition: Add the formylating agent (e.g., paraformaldehyde) or catalyst slowly or portion-wise to maintain a low instantaneous concentration, which can help suppress polymerization.[1]

  • Consider a Milder Catalyst: In acid-catalyzed reactions, a stronger acid can accelerate polymerization. Switching to a milder acid may reduce the rate of this side reaction.[1]

Q2: I'm performing a Reimer-Tiemann reaction and observing significant polymer formation alongside my desired salicylaldehyde. Why is this happening?

The Reimer-Tiemann reaction, while effective for ortho-formylation, operates under strongly basic conditions which can promote polymerization.[4][5] The reaction can also be highly exothermic, and a rapid temperature increase can lead to thermal runaways, favoring polymerization.[4][6]

Troubleshooting the Reimer-Tiemann Reaction:

  • Efficient Stirring and Heat Dissipation: This reaction is often run in a biphasic system (aqueous base and an organic solvent with chloroform).[6][7] Vigorous stirring is crucial to facilitate the reaction at the interface and to help dissipate heat. Consider using a well-controlled heating mantle or a water bath to prevent localized overheating.

  • Phase-Transfer Catalysts: The use of a phase-transfer catalyst can improve the reaction rate at a lower temperature by facilitating the transfer of reactants between the aqueous and organic phases, potentially reducing the need for high heat that can trigger polymerization.[6]

  • Careful Temperature Monitoring: Since the reaction can become highly exothermic once initiated, it is vital to monitor the internal temperature of the reaction mixture closely.[4][8] Be prepared to cool the reaction if the temperature begins to rise uncontrollably.

Q3: My Duff reaction is producing a complex mixture and signs of polymerization. How can I achieve a cleaner reaction?

The Duff reaction utilizes hexamethylenetetramine (HMTA) in an acidic medium, and while it's a valuable method for ortho-formylation, improper conditions can lead to side products and polymerization.[3][9]

Optimizing the Duff Reaction:

  • Choice of Acid: Trifluoroacetic acid (TFA) has been shown to be an effective solvent and catalyst, sometimes leading to higher yields compared to acetic acid.[3]

  • Temperature Management: As with other formylation methods, avoiding excessive heat is crucial. A reaction temperature just below the boiling point of the solvent (e.g., ~70°C for TFA) is often a good starting point to prevent polymerization.[3]

  • Stoichiometric Control: The molar ratio of HMTA to the phenol is a primary factor in controlling the degree of formylation and minimizing side reactions.[1] Careful adjustment of this ratio is a key step in optimizing the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more fundamental questions regarding the formylation of phenols and the prevention of polymerization.

Why are phenols so susceptible to polymerization during formylation?

Phenols are highly activated aromatic compounds, making them excellent nucleophiles. Under the acidic or basic conditions required for most formylation reactions, they can readily react with formaldehyde or its equivalents. This initial reaction forms a hydroxymethylphenol, which is itself reactive and can further react with another phenol molecule in a condensation reaction, eliminating water and forming a methylene bridge. This process can repeat, leading to the formation of a long-chain polymer, known as a phenol-formaldehyde resin or Bakelite.[2][10]

What are the common formylation methods for phenols, and which are most prone to polymerization?

Several methods are used for the direct formylation of phenols, each with its own advantages and disadvantages regarding polymerization.[11][12]

Formylation MethodReagentsConditionsPolymerization RiskKey Considerations
Reimer-Tiemann Reaction Chloroform (CHCl3), strong base (e.g., NaOH)Biphasic, heating requiredHighThe reaction can be exothermic and prone to thermal runaways.[4][6] Careful temperature control is essential.
Duff Reaction Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, TFA)HeatingModerateStoichiometry of HMTA and reaction temperature are key to minimizing side reactions, including di-formylation and polymerization.[1][3]
Vilsmeier-Haack Reaction DMF, POCl3 (or other activating agents)Generally mildLow to ModerateThis method works well for electron-rich aromatics.[13][14] However, side reactions like chlorination can occur with some substrates.[14]
Magnesium Chloride/Paraformaldehyde Method MgCl2, Et3N, paraformaldehydeRefluxing THF or other solventsLowThis method often provides high yields of ortho-salicylaldehydes with good regioselectivity and a lower risk of polymerization.[11][12]
Can I use additives to prevent polymerization?

Yes, in some cases, the addition of stabilizers can help mitigate unwanted polymerization.

  • Free Radical Scavengers: While the primary polymerization mechanism in phenol formylation is condensation, side reactions can generate free radicals that initiate other polymerization pathways. In such cases, hindered phenolic antioxidants or other radical scavengers might be beneficial.[15][16][17]

  • Careful selection of additives is crucial , as they can also interfere with the desired formylation reaction. Their use should be evaluated on a case-by-case basis.

How does the structure of the phenol affect its tendency to polymerize?

The electronic and steric properties of the substituents on the phenol ring play a significant role.

  • Electron-donating groups (e.g., alkyl, alkoxy) activate the ring, making it more nucleophilic and potentially more susceptible to both formylation and polymerization.

  • Electron-withdrawing groups (e.g., nitro) deactivate the ring, which can make formylation more difficult and may require harsher conditions that could, in turn, promote decomposition or polymerization.[18]

  • Steric hindrance around the ortho and para positions can disfavor the electrophilic attack required for both formylation and the subsequent condensation steps of polymerization.

Visualizing the Troubleshooting Process

The following workflow provides a systematic approach to troubleshooting polymerization issues during phenol formylation.

Troubleshooting_Polymerization start Polymerization Observed in Phenol Formylation check_temp Is Reaction Temperature Too High? start->check_temp check_stoich Is Formylating Agent in Excess? check_temp->check_stoich No reduce_temp Lower Reaction Temperature and Improve Heat Dissipation check_temp->reduce_temp Yes check_time Is Reaction Time Too Long? check_stoich->check_time No adjust_stoich Reduce Molar Ratio of Formylating Agent to Phenol check_stoich->adjust_stoich Yes check_catalyst Is the Catalyst Too Harsh? check_time->check_catalyst No monitor_rxn Monitor Reaction Closely (TLC/HPLC) and Quench Promptly check_time->monitor_rxn Yes change_catalyst Consider a Milder Catalyst or Alternative Method check_catalyst->change_catalyst Yes end_success Successful Formylation (Minimized Polymerization) check_catalyst->end_success No reduce_temp->end_success adjust_stoich->end_success monitor_rxn->end_success change_catalyst->end_success

Caption: Troubleshooting workflow for polymerization.

Experimental Protocol: General Guidelines to Minimize Resin Formation

This protocol provides a general framework for minimizing polymerization during the formylation of phenols. Specific parameters should be optimized for each substrate and reaction type.

  • Reagent and Glassware Preparation: Ensure all glassware is clean and dry. Use high-purity reagents to avoid impurities that could catalyze polymerization.

  • Reaction Setup: Set up the reaction in a round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer to monitor the internal temperature, and an inert atmosphere (e.g., nitrogen or argon) if the substrate is sensitive to oxidation.

  • Controlled Addition: Dissolve the phenol in a suitable solvent. Begin stirring and bring the solution to the desired initial temperature. Add the formylating agent and/or catalyst slowly and in a controlled manner (e.g., via a syringe pump or by adding small portions over time).

  • Temperature Maintenance: Carefully maintain the reaction temperature at the lowest point where a reasonable reaction rate is observed.[1] Use a reliable heating source such as a temperature-controlled oil bath.

  • Reaction Monitoring: Follow the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Quenching: Once the desired level of conversion is achieved, promptly quench the reaction. This can typically be done by cooling the mixture in an ice bath and adding a suitable quenching agent (e.g., water or a buffer solution).

  • Work-up and Purification: Proceed with the appropriate work-up and purification steps to isolate the formylated product.

By understanding the mechanisms that lead to polymerization and by carefully controlling the reaction conditions, it is possible to significantly improve the yield and purity of your desired formylated phenol products.

References

  • ResearchGate. (n.d.). Thermal analysis of the polymerization of phenol formaldehyde resins. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of Phenols. Retrieved from [Link]

  • Wikipedia. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 29). Mechanism of formaldehyde / phenol condensation. Retrieved from [Link]

  • Scribd. (n.d.). Phenol Formylation. Retrieved from [Link]

  • YouTube. (2023, March 30). Reimann Tiemann reaction | formylation of phenol. Retrieved from [Link]

  • ACS Omega. (2025, January 13). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • MDPI. (2024, June 20). High-Temperature-Resistant Profile Control System Formed by Hydrolyzed Polyacrylamide and Water-Soluble Phenol-Formaldehyde Resin. Retrieved from [Link]

  • Rsc.org. (n.d.). Precise Control of the Reimer-Tiemann Reaction Using Integrated Heating and Thermochromic Liquid Crystals. Retrieved from [Link]

  • PMC. (n.d.). Vegetal Polyphenol Extracts as Antioxidants for the Stabilization of PLA: Toward Fully Biobased Polymer Formulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of phenol polymer formation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Deterioration of Polypropylene Random Copolymer Formulations Based on Phenolic Antioxidants and Non‐Phenolic Stabilizers at Elevated Temperatures in Hot Air. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • PMC - NIH. (2021, December 10). Twice as Nice: The Duff Formylation of Umbelliferone Revised. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

  • PMC. (n.d.). Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. Retrieved from [Link]

  • PMC. (2025, July 3). Curing reaction kinetics of paper-based phenolic resin laminates—from laboratory measurements to inline quality control. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018, January 29). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • Britannica. (n.d.). Phenol-formaldehyde resin | Synthesis, Uses & Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Revisiting Duff reaction: New experimental insights. Retrieved from [Link]

  • MDPI. (2023, December 8). Effects of Phenolics on the Physicochemical and Structural Properties of Collagen Hydrogel. Retrieved from [Link]

  • MDPI. (2016, April 26). Synthesis and Mechanism of Metal-Mediated Polymerization of Phenolic Resins. Retrieved from [Link]

  • ResearchGate. (n.d.). A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. Retrieved from [Link]

  • PMC. (n.d.). Acid–base responsive multifunctional poly(formyl sulfide)s through a facile catalyst-free click polymerization of aldehyde-activated internal diynes and dithiols. Retrieved from [Link]

  • PubMed. (1992, September). Effect of Phenolic Compounds on the Polymerization of Methyl Methacrylate. Retrieved from [Link]

  • YouTube. (2021, August 17). Vilsmeier Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Brief summary of the Duff reaction conditions previously described for ortho-formylation of umbelliferones. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, December 21). Synthesis and Degradation of pH-Sensitive Linear Poly(amidoamine)s. Retrieved from [Link]

  • Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

Sources

Catalyst selection to improve yield in piperidone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

[label="Dieckmann Condensation\nBase: NaOtBu\nYield: 60-

Finalizing Visual Guide

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Finalizing Visual Guide

I've completed color assignments and confirmed them in the Graphviz code, ensuring the diagram's final appearance meets the specifications. All nodes are correctly colored according to their type. I've also double-checked all the color codes to ensure correct implementation, including node labels, edge colors, and all visual elements of the chart.

I'm now writing a detailed Q&A on troubleshooting the Dieckmann condensation and investigating the causes for low yield. I'm focusing on providing practical solutions. I'm noting the need for NaOtBu to increase yield.

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I've detailed the Dieckmann condensation protocol with high precision. All glassware must be thoroughly dried. For NaOtBu, 2.1 equivalents are added. N,N-bis-(carbomethoxyethyl)phenethylamine (1.0 eq.) is added slowly at room temperature. The mixture will stir exactly 24 hours. I'll add concentrated HCl to drive hydrolysis and decarboxylation.

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I've completed final document preparation.

Welcome to the Piperidone Synthesis Technical Support Center

Piperidones are highly valuable nitrogen-heterocyclic scaffolds ubiquitous in pharmaceutical development (e.g., fentanyl analogs, pyrimidinones, and selective α-1 antagonists)[1]. However, synthesizing these saturated, sp3-rich structures often presents significant bottlenecks, including catalyst poisoning, incomplete cyclization, and poor chemoselectivity.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you select the optimal catalyst and maximize your reaction yields.

Quantitative Data: Catalyst Performance Matrix

Use the table below to benchmark your current synthetic route against industry-optimized catalyst standards.

Synthetic RoutePrecursorRecommended CatalystLoading / AmountOptimal ConditionsExpected YieldKey Advantage
Dieckmann Condensation N,N-bis-(carbomethoxyethyl)amineSodium t-butoxide (NaOtBu)2.0+ equivalentsRT, 24 h61–64%Steric bulk prevents transesterification[2]
Ionic Hydrogenation Functionalized PyridinesIridium(III) Complex1–5 mol%25–80 °C, H₂>90%Tolerates reducible groups (-NO₂, -N₃)[3]
Heterogeneous Hydrogenation Substituted PyridinesPtO₂ (Adams' Catalyst)Variable50–70 bar H₂, Glacial AcOH~80%Acidic media prevents catalyst poisoning
Ring-Closing Metathesis Diallyl amines / DienesGrubbs II Catalyst5 mol%Reflux, Inert Atm~99%Near quantitative ring closure[1]

Troubleshooting & FAQs

Q: My Dieckmann condensation of diesters to 4-piperidone is yielding <20% and generating complex mixtures. How can I optimize the catalyst and conditions? A: The issue is a combination of base selection and reaction time. When using weaker or less sterically hindered bases (like NaOMe), transesterification and nucleophilic attack on the ester carbonyl compete heavily with the desired α-carbon deprotonation.

  • Causality & Solution: Switch to Sodium t-butoxide (NaOtBu) . Its steric bulk prevents nucleophilic attack while efficiently forming the ester enolate. You must use a two-fold excess of the base: the first equivalent drives the cyclization, and the second deprotonates the highly acidic α-position of the resulting β-keto ester, driving the equilibrium forward[2]. Furthermore, Dieckmann cyclizations are highly time-sensitive. Running the reaction at room temperature for exactly 24 hours maximizes the yield. Extending the reaction to 72 hours causes the yield to plummet to 20% due to product degradation in the highly basic mixture[2].

Q: I am trying to hydrogenate a pyridine derivative to a piperidone/piperidine, but my heterogeneous catalyst (Pd/C or PtO₂) is being poisoned. What is the mechanistic workaround? A: Direct hydrogenation of pyridines using standard heterogeneous catalysts is notoriously difficult. The basic nitrogen lone pair strongly coordinates to the metal surface, permanently poisoning the catalyst and halting the reaction[3].

  • Causality & Solution: You have two validated pathways to overcome this:

    • Acidic Modification (Heterogeneous): Use PtO₂ in glacial acetic acid under 50–70 bar of hydrogen. The protic solvent protonates the pyridine nitrogen, drastically reducing its coordinating ability and mitigating catalyst poisoning.

    • Ionic Hydrogenation (Homogeneous): If your substrate contains sensitive, reducible functional groups (e.g., nitro, azido, bromo), switch to an Iridium(III)-catalyzed ionic hydrogenation [4]. This method operates via an outer-sphere mechanism that bypasses direct nitrogen coordination. It requires very low catalyst loadings and delivers the product cleanly as a stable piperidinium salt[3].

Q: I need to synthesize a 1-aryl-3-piperidone via Ring-Closing Metathesis (RCM). My yields are inconsistent when scaling up. What is the optimal catalyst loading? A: Inconsistent yields during the RCM of sterically hindered allyl alcohols to 3-piperidones are almost always linked to catalyst starvation.

  • Causality & Solution: You must maintain a strict 5 mol% loading of Grubbs II catalyst . While it is tempting to reduce the loading of expensive ruthenium catalysts during scale-up, empirical data shows that dropping below 5 mol% leads to a precipitous decline in product yield due to incomplete conversion of the cyclic allyl alcohol intermediates[1]. The Grubbs II catalyst provides near-quantitative yields under standard conditions, provided the loading is maintained[5].

Self-Validating Experimental Protocols

Protocol A: Base-Catalyzed Dieckmann Condensation for 4-Piperidones

Objective: Synthesize 1-(2-phenethyl)-4-piperidone via optimized base catalysis.

  • Preparation: Thoroughly dry all glassware. Purge the reaction vessel with inert gas (N₂ or Ar).

  • Catalyst Activation: Suspend 2.1 equivalents of NaOtBu in anhydrous xylene.

    • Validation Check: The suspension must remain free-flowing. Clumping indicates moisture contamination, which will prematurely quench the enolate.

  • Substrate Addition: Slowly add 1.0 equivalent of N,N-bis-(carbomethoxyethyl)phenethylamine dropwise to prevent localized thermal spikes.

  • Cyclization: Stir the mixture at strictly room temperature (20–25 °C) for exactly 24 hours.

    • Validation Check: Do not exceed 24 hours; extended exposure to the base degrades the newly formed piperidone ring[2].

  • Decarboxylation: Quench the reaction by adding excess concentrated HCl. Reflux the acidic mixture to drive hydrolysis and decarboxylation of the intermediate β-keto ester.

  • Isolation: Basify the aqueous layer, extract with xylene, and evaporate to afford the pure 4-piperidone crystals (Expected yield: ~61%)[2].

Protocol B: Iridium(III)-Catalyzed Ionic Hydrogenation

Objective: Chemoselective reduction of functionalized pyridines to piperidines/piperidones.

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a high-pressure reactor with the pyridine substrate.

  • Catalyst Loading: Add 1–5 mol% of the Iridium(III) catalyst (e.g., [IrCp*Cl₂]₂).

    • Validation Check: Exceeding 5 mol% offers no kinetic advantage and complicates downstream purification[3].

  • Solvent & Additives: Dissolve the mixture in anhydrous THF and add 1.5 equivalents of a mild acid (if required by the specific Ir-complex variant) to facilitate the ionic pathway.

  • Hydrogenation: Pressurize the reactor with H₂ gas and heat to the optimal temperature (25 °C to 80 °C, substrate-dependent).

  • Isolation: Vent the reactor. The product will precipitate or can be easily isolated as a highly stable piperidinium hydrochloride salt, protecting the secondary amine from oxidative degradation[3].

Catalyst Selection Workflow

CatalystSelection Target Piperidone / Piperidine Synthesis Target Diester Precursor: Diesters (Dieckmann Cyclization) Target->Diester Pyridine Precursor: Pyridines (Catalytic Hydrogenation) Target->Pyridine Diene Precursor: Dienes (Ring-Closing Metathesis) Target->Diene NaOtBu Catalyst: NaOtBu Yield: 61-64% Temp: RT (24h) Diester->NaOtBu Base Catalysis IrIII Catalyst: Ir(III) Complex Yield: >90% Tolerates: -NO2, -N3 Pyridine->IrIII Ionic Pathway (High Chemoselectivity) PtO2 Catalyst: PtO2 / AcOH Yield: ~80% Condition: 50-70 bar H2 Pyridine->PtO2 Heterogeneous (Acidic Media) Grubbs Catalyst: Grubbs II (5 mol%) Yield: ~99% Critical: Do not lower loading Diene->Grubbs Alkene Metathesis

Decision matrix for catalyst selection in piperidone synthesis based on precursor pathways.

References

  • Despois, A., & Cramer, N. "Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines." ChemRxiv. Available at: [Link]

  • "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry. Available at: [Link]

  • "A novel synthesis of 1-aryl-3-piperidone derivatives." PMC - National Institutes of Health. Available at:[Link]

  • "Optimized Synthesis of 1-(2-Phenethyl)-4-Piperidone." Scribd. Available at: [Link]

Sources

Technical Support Center: Storage and Handling of N-benzyl-4-formyl-piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-benzyl-4-formyl-piperidine. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their work. N-benzyl-4-formyl-piperidine is a key building block in the synthesis of numerous pharmaceutical compounds, most notably Donepezil, an agent used in the management of Alzheimer's disease[1][2]. The integrity of this starting material is paramount to achieving high yields and purity in subsequent synthetic steps.

This document provides in-depth, field-proven guidance on the proper storage and handling of N-benzyl-4-formyl-piperidine to prevent its degradation. We will delve into the causality behind storage choices, offer troubleshooting solutions for common issues, and provide self-validating protocols to assess material quality.

Quick Reference: Recommended Storage Conditions

For experienced users, the following table summarizes the optimal conditions for storing N-benzyl-4-formyl-piperidine to ensure its long-term stability.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) Slows the kinetics of oxidative and thermal degradation pathways.[3][4]
Atmosphere Inert Gas (Nitrogen or Argon) Displaces atmospheric oxygen, the primary agent responsible for aldehyde oxidation.[5]
Light Amber/Opaque Container Protects the compound from UV light, which can catalyze photodegradation and oxidation.[3]
Container Tightly Sealed, Glass or Aluminum Prevents exposure to moisture and atmospheric contaminants. Some evidence suggests aldehydes are more stable in aluminum.[6]
Incompatibilities Strong Oxidizing Agents, Strong Acids Avoids rapid, uncontrolled reactions that lead to significant degradation.[7][8]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of N-benzyl-4-formyl-piperidine.

Q1: What are the primary chemical reasons for the strict storage recommendations?

A1: The molecular structure of N-benzyl-4-formyl-piperidine contains two key functional groups that are susceptible to degradation: the aldehyde and the tertiary amine within the piperidine ring.

  • Aldehyde Oxidation: The formyl (-CHO) group is highly prone to oxidation, converting into a carboxylic acid (N-benzyl-4-carboxy-piperidine).[9] This process is accelerated by oxygen, heat, and light.[3] The formation of this acidic impurity can also potentially catalyze further degradation.

  • Amine Reactivity: The nitrogen atom in the piperidine ring is basic and can be oxidized, especially by strong oxidizing agents, to form an N-oxide.[10] While the piperidine ring itself is generally stable, its basicity makes it reactive towards acids, forming salts.[7]

Q2: How critical is storage under an inert atmosphere?

A2: For long-term storage or for applications requiring very high purity, an inert atmosphere is critical. Atmospheric oxygen is the most common cause of aldehyde oxidation. By replacing the headspace in your container with an inert gas like nitrogen or argon, you directly remove the key reactant for this primary degradation pathway. For short-term (a few days) storage of material that will be used quickly, a tightly sealed container may suffice, but inerting is always the best practice.

Q3: What are the visible signs of degradation in my N-benzyl-4-formyl-piperidine sample?

A3: While subtle degradation may only be detectable analytically, you should look for the following signs:

  • Color Change: A pure sample should be a clear, colorless to pale yellow liquid or a low-melting solid. A significant darkening or change to a brown or amber color suggests the presence of impurities, possibly from polymerization or other side reactions.

  • Change in Viscosity: The polymerization of aldehydes can lead to an increase in viscosity or the formation of solid precipitates.[6] If your liquid sample becomes noticeably thicker or if solids form, significant degradation has likely occurred.

  • Odor Change: Aldehydes have characteristic odors. The oxidation product, a carboxylic acid, will have a different, often sour or unpleasant smell.

Q4: My lab stores reagents at room temperature. Is refrigeration absolutely necessary?

A4: Yes, refrigeration is strongly recommended. Chemical reactions, including degradation, are accelerated at higher temperatures.[3] Storing N-benzyl-4-formyl-piperidine at room temperature (e.g., 20-25°C) significantly increases the rate of oxidation compared to storage at 2-8°C. This is a fundamental principle of chemical kinetics. For an important intermediate, failing to control the temperature is a major risk to the integrity of your experiments.

Q5: What materials should I avoid when handling or storing this compound?

A5: Beyond the obvious incompatibilities like strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) and strong acids, you should be mindful of the materials in your storage and reaction vessels.[8] Avoid reactive plastics or rubber stoppers that could leach impurities into the compound. Use glass (borosilicate), PTFE-lined caps, or stainless steel for all transfers and storage to ensure inertness.

Troubleshooting Guide

This guide provides solutions for specific issues you may encounter during your experiments.

Problem: My reaction yield is consistently lower than expected, and I suspect the starting material.

  • Possible Cause: Your N-benzyl-4-formyl-piperidine may have partially degraded, primarily through oxidation to the corresponding carboxylic acid. This impurity will not participate in reactions where the aldehyde is the key electrophile (e.g., reductive amination, Wittig reactions), thus lowering your effective concentration and overall yield.

  • Solution:

    • Assess Purity: Perform a purity check using the TLC protocol provided below (Protocol 4.2). The presence of a new, more polar spot (lower Rf value) often indicates the carboxylic acid impurity.

    • Confirm Identity: If possible, use techniques like ¹H NMR to confirm the presence of the aldehyde proton (~9.7 ppm) and look for its diminished integration or the appearance of a broad acid peak.

    • Purify or Replace: If significant degradation is confirmed (>5-10%), the material should be purified (e.g., by column chromatography) or replaced with a fresh batch.

Problem: I see a new spot on my TLC analysis of the starting material.

  • Possible Cause: This is a clear indication of impurity formation. Based on the likely degradation pathways, the new spot could be:

    • N-benzyl-4-carboxy-piperidine: This is the most common impurity. It is more polar than the starting aldehyde and will have a lower Rf value on a normal-phase silica plate.

    • Polymeric byproducts: These may appear as a streak or a spot at the baseline (Rf = 0) of the TLC plate.

  • Solution:

    • Characterize the Spot: Note the Rf value relative to the main spot.

    • Quantify: Estimate the percentage of the impurity by the intensity and size of the spot. If it is more than a trace amount, it can impact your reaction.

    • Consult Workflow: Refer to the Troubleshooting Workflow diagram (Diagram 5.2) for a step-by-step decision process.

Problem: The material, which was a liquid, has solidified or become very viscous in the refrigerator.

  • Possible Cause: While some high-purity aldehydes can have melting points near refrigeration temperatures, a change from a free-flowing liquid to a solid or highly viscous state upon cooling could indicate polymerization.[6] This is particularly true if the material does not readily re-melt to a clear liquid at room temperature.

  • Solution:

    • Warm to Room Temperature: Allow the sample to warm to room temperature. Observe if it returns to its original state.

    • Check Solubility: Take a small aliquot and test its solubility in a standard solvent (e.g., dichloromethane or ethyl acetate). Poor solubility may indicate the formation of insoluble polymers.

    • Analytical Check: Run a TLC or NMR analysis. The presence of insoluble material or complex spectra suggests the sample is no longer suitable for use.

Quality Control Protocols

Protocol 4.1: Standard Visual Inspection

  • Retrieve from Storage: Remove the container from the refrigerator.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation of atmospheric moisture into the sample.

  • Observe Color: Against a white background, observe the color of the material. It should be colorless to pale yellow. Record any significant deviation.

  • Observe Clarity & Phase: The sample should be a clear liquid or a uniform solid. Note the presence of any cloudiness, precipitates, or multiple phases.

  • Seal and Purge: After taking an aliquot, flush the headspace of the container with nitrogen or argon before re-sealing tightly.

  • Return to Storage: Promptly return the container to the refrigerator (2-8°C).

Protocol 4.2: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol provides a rapid and effective way to check for the presence of non-volatile impurities.

  • Sample Preparation: Prepare a solution of your N-benzyl-4-formyl-piperidine in a suitable solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1-2 mg/mL.

  • TLC Plate: Use a standard silica gel 60 F254 TLC plate.

  • Spotting: Using a capillary tube, carefully spot a small amount of your sample solution onto the baseline of the TLC plate.

  • Elution: Develop the plate in a TLC chamber using an appropriate mobile phase. A good starting point is a mixture of 30:70 Ethyl Acetate/Hexanes . Adjust the ratio as needed to achieve an Rf value of ~0.3-0.4 for the main spot.

  • Visualization:

    • First, view the dried plate under a UV lamp (254 nm). Mark any UV-active spots.

    • Next, stain the plate using a potassium permanganate (KMnO₄) dip. The aldehyde group will react readily, appearing as a yellow/brown spot on a purple background. Oxidized impurities or other byproducts will also be visualized.

  • Interpretation: A pure sample should show a single, well-defined spot. The appearance of additional spots, especially near the baseline (polar impurities like the carboxylic acid) or as streaks, indicates degradation.

Visualized Workflows and Pathways

Diagram 5.1: Key Degradation Pathways

This diagram illustrates the primary chemical transformations that lead to the degradation of N-benzyl-4-formyl-piperidine under improper storage conditions.

main N-benzyl-4-formyl-piperidine (Starting Material) acid N-benzyl-4-carboxy-piperidine (Carboxylic Acid Impurity) main->acid Oxidation (O₂, Light, Heat) noxide N-benzyl-4-formyl-piperidine N-oxide (N-Oxide Impurity) main->noxide Oxidation (Strong Oxidants) polymer Polymeric Byproducts main->polymer Polymerization (Heat, Acid/Base Traces)

Caption: Primary degradation routes for N-benzyl-4-formyl-piperidine.

Diagram 5.2: Troubleshooting Workflow for Suspected Degradation

This workflow provides a logical sequence of steps to take if you suspect your starting material has degraded.

start Suspect Starting Material Degradation visual Perform Visual Inspection (Protocol 4.1) start->visual check_color Color/Clarity Change? visual->check_color tlc Perform TLC Analysis (Protocol 4.2) check_color->tlc Yes check_color->tlc No, but still suspect check_spots Multiple Spots or Streaking Observed? tlc->check_spots confirm Consider Advanced Analysis (NMR, LC-MS) check_spots->confirm Yes ok Material is OK Proceed with Reaction check_spots->ok No decision Impurity >5-10%? confirm->decision purify Purify Material (e.g., Chromatography) decision->purify No replace Discard and Use New Batch decision->replace Yes proceed Proceed with Caution (Use in Non-Critical Step) purify->proceed

Caption: Decision workflow for assessing material integrity.

References

  • What is the stability of piperidine? - Blog - Biosynce.
  • JP2000136183A - Production of n-benzyl-4-formylpiperidine - Google P
  • ChemInform Abstract: Large Scale Synthesis of N‐Benzyl‐4‐formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. - Sci-Hub.
  • Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corpor
  • N-FORMYL PIPERIDINE CAS NO 2591-86-8 MATERIAL SAFETY D
  • PIPERIDINE -
  • Aldehydes: identification and storage – Pell Wall Blog - Help & Support.
  • Aldehydes | Chemistry | Research Starters - EBSCO.
  • 4-Formyl-N-Cbz-piperidine | 138163-08-3 - Sigma-Aldrich.
  • Novel and Efficient Method to Synthesize N‐Benzyl‐4‐Formyl‐Piperidine - ResearchG
  • stability of (4-Benzyl-piperidin-1-yl)-acetic acid under experimental conditions - Benchchem.
  • Material Safety Data Sheet - N-Benzyl-4-piperidone - Cole-Parmer.

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Validation & Comparative

A Comparative Guide to N-Protected Piperidones: Navigating Synthesis with 4-Oxopiperidine-1-carbaldehyde and N-Boc-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold and the Imperative of N-Protection

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its three-dimensional structure and ability to engage in key biological interactions make it an invaluable component in drug design.[1] However, the inherent reactivity of the secondary amine in the piperidine core necessitates the use of protecting groups to achieve selective transformations at other positions.[3] This guide provides an in-depth comparative analysis of two key N-protected 4-piperidone building blocks: 4-Oxopiperidine-1-carbaldehyde (N-formyl-4-piperidone) and N-Boc-4-piperidone (N-(tert-Butoxycarbonyl)-4-piperidone).

The choice between an N-formyl and an N-Boc protecting group is a critical decision in synthetic strategy. It dictates not only the immediate reaction conditions but also the entire downstream deprotection and functionalization sequence. This analysis will delve into their structural differences, comparative reactivity, stability profiles, and strategic applications, providing researchers with the field-proven insights needed to make informed decisions in complex synthetic campaigns.

Part 1: Physicochemical and Structural Properties

At a glance, the two molecules differ by a simple functional group on the nitrogen atom. However, this seemingly minor change imparts significant differences in their steric bulk, electronic nature, and, consequently, their chemical behavior. The tert-butoxycarbonyl (Boc) group is sterically demanding, while the formyl group is comparatively small and planar.

Property4-Oxopiperidine-1-carbaldehydeN-Boc-4-piperidone
Chemical Structure
CAS Number 383193-66-6[4][5]79099-07-3[3][6]
Molecular Formula C₆H₉NO₂[4]C₁₀H₁₇NO₃[6][7]
Molecular Weight 127.14 g/mol [5]199.25 g/mol [6][7]
Appearance Liquid[4]White to light yellow solid/powder[7][8]
Melting Point 83-86 °C[4]73-77 °C[7]
Solubility Data not widely availableSlightly soluble in water[7]; Soluble in organic solvents like DCM, THF, ether.[8]

The N-Boc group, a carbamate, is an electron-withdrawing group that effectively deactivates the nitrogen, preventing its participation in undesired reactions like alkylation or acylation.[3] The N-formyl group, an amide, is also electron-withdrawing but its smaller size and different electronic properties lead to a distinct stability profile, which is the cornerstone of its utility.

Part 2: Synthesis and Commercial Availability

The ease and cost of obtaining a starting material are paramount considerations in drug development. In this regard, N-Boc-4-piperidone has a clear advantage.

N-Boc-4-piperidone is widely and cost-effectively manufactured via a straightforward, high-yield reaction.[3][9] The typical synthesis involves treating 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium hydroxide, to neutralize the hydrochloride salt and facilitate the N-acylation.[8][10] Its widespread availability from numerous suppliers makes it a go-to reagent for many synthetic chemists.[3]

4-Oxopiperidine-1-carbaldehyde , in contrast, is a more specialized reagent. While its synthesis can be achieved through formylation of 4-piperidone, it is less commonly used and available from a more limited set of suppliers, often at a higher cost.[4] This reflects its application in more niche, multi-step synthetic strategies where its unique stability is required.

Experimental Workflow: Synthesis of N-Boc-4-piperidone

This diagram illustrates the common and efficient one-pot synthesis from the readily available hydrochloride salt.

cluster_start Starting Materials cluster_reaction Reaction Vessel (e.g., Methanol) cluster_workup Workup & Isolation 4-Piperidone HCl 4-Piperidone HCl Mix Mix and Stir (Ambient Temp, ~20h) 4-Piperidone HCl->Mix Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Mix Base Base (e.g., Triethylamine) Base->Mix RemoveSolvent Remove Solvent (Reduced Pressure) Mix->RemoveSolvent Reaction Complete Dissolve Dissolve in DCM RemoveSolvent->Dissolve Wash Aqueous Washes (HCl, Na₂CO₃, Brine) Dissolve->Wash Dry Dry (Na₂SO₄) & Evaporate Wash->Dry FinalProduct N-Boc-4-piperidone (White Solid, Quantitative Yield) Dry->FinalProduct

Caption: Workflow for the synthesis of N-Boc-4-piperidone.

Part 3: Comparative Stability and Reactivity

The core function of both the formyl and Boc groups is to allow for selective chemistry at the C4-ketone.[3] Both substrates readily undergo reactions such as reductive aminations, Wittig reactions, and nucleophilic additions.[3][11][12] The critical difference lies in the stability of the protecting group to various reaction conditions, which determines its compatibility with a given synthetic route.

ConditionN-Formyl Group (Amide)N-Boc Group (Carbamate)Rationale & Causality
Strong Acid (e.g., TFA, HCl)Stable Labile / Cleaved [3][12]The Boc group's carbamate oxygen is readily protonated, leading to facile cleavage via formation of a stable tert-butyl cation. Amides require much harsher conditions for acid hydrolysis.
Strong Base (e.g., NaOH, reflux)Labile / Cleaved Generally Stable Amides are susceptible to base-catalyzed hydrolysis. The Boc group is stable to most basic conditions, except for very harsh ones not typically used in standard synthesis.
Mild Base (e.g., Piperidine)Stable Stable The N-formyl group's stability to piperidine is key to its orthogonality with Fmoc-based peptide synthesis strategies.[13]
Nucleophiles Generally Stable Generally Stable Both groups are stable to most common nucleophiles used for reactions at the C4-ketone.
Reductive Conditions (e.g., NaBH₄, H₂/Pd)Stable Stable Both protecting groups are robust under standard reducing conditions that target the ketone.

Expertise in Action: The stability of the N-formyl group to strong acid makes 4-Oxopiperidine-1-carbaldehyde the reagent of choice when a synthetic sequence involves a subsequent Boc-deprotection step on another part of the molecule. This concept of orthogonality —the ability to selectively remove one protecting group in the presence of another—is a fundamental principle of complex molecule synthesis.[13] Conversely, N-Boc-4-piperidone is the superior choice when the desired final product requires a free amine, as its removal is exceptionally clean and occurs under mild acidic conditions that are compatible with a wide range of other functional groups.

Part 4: The Decisive Step: Deprotection Strategies

The removal of the protecting group is the final, and often most critical, step in its use. The vast difference in deprotection conditions is the primary factor guiding the choice between these two reagents.

Deprotection of N-Boc-4-piperidone

The Boc group is designed for easy removal. The standard protocol involves treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in dioxane or methanol.[12][14][15] The reaction is typically rapid, often completing within an hour at room temperature, and the byproducts (isobutylene and carbon dioxide) are volatile, simplifying purification.

Deprotection of 4-Oxopiperidine-1-carbaldehyde

Removing the N-formyl group is a more demanding transformation, reflecting the general stability of amides. Deprotection requires forcing conditions, such as refluxing in concentrated aqueous acid (e.g., HCl) or strong base (e.g., NaOH). These harsh conditions can be detrimental to other sensitive functional groups within the molecule, such as esters, acetals, or even the stereochemical integrity of certain centers. Therefore, this deprotection is reserved for robust substrates or when the formyl group's stability was essential in earlier steps.

Workflow: A Comparative Look at Deprotection

This diagram highlights the divergent pathways and conditions required to liberate the piperidine nitrogen.

cluster_boc N-Boc Deprotection (Mild) cluster_formyl N-Formyl Deprotection (Harsh) N-Boc-Derivative N-Boc Piperidine Derivative Boc_Reagent Reagent: TFA in DCM or 4M HCl in Dioxane N-Boc-Derivative->Boc_Reagent Boc_Condition Condition: Room Temp, 0.5-4h Boc_Reagent->Boc_Condition Boc_Workup Workup: Evaporation or Basic Workup Boc_Condition->Boc_Workup Final_Amine Free Piperidine Amine Boc_Workup->Final_Amine N-Formyl-Derivative N-Formyl Piperidine Derivative Formyl_Reagent Reagent: Conc. HCl or NaOH(aq) N-Formyl-Derivative->Formyl_Reagent Formyl_Condition Condition: Reflux, 2-12h Formyl_Reagent->Formyl_Condition Formyl_Workup Workup: Neutralization & Extraction Formyl_Condition->Formyl_Workup Formyl_Workup->Final_Amine

Caption: Comparative deprotection workflows for N-Boc and N-Formyl groups.

Part 5: Strategic Applications in Drug Discovery

N-Boc-4-piperidone is the undisputed workhorse for general synthesis. Its ease of use, cost-effectiveness, and mild deprotection protocol make it the default choice for incorporating a 4-piperidone moiety.[3][9] It is a key intermediate in the synthesis of a multitude of blockbuster drugs, including the analgesic Fentanyl[12], the ACE inhibitor Trandolapril, and the anti-AIDS protease inhibitor Indinavir.[8] Its utility spans countless research programs aimed at developing novel therapeutics for cancer, degenerative diseases, and infectious agents.[7][8]

4-Oxopiperidine-1-carbaldehyde is a specialist's tool, employed when a synthetic route demands the unique robustness of the N-formyl group. Its value is most apparent in complex, multi-step syntheses where an early-stage protecting group must survive conditions that would cleave a Boc group. For example, if a later step in a synthesis requires a Boc deprotection, using an N-formyl group on the piperidine ring ensures it remains intact. Furthermore, the N-formyl group itself can be a desired pharmacophoric element or can be used to modulate the physicochemical properties of the final compound.[13]

Part 6: Key Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided.

Protocol 1: Synthesis of N-Boc-4-piperidone[10]
  • Reagent Setup: To a stirring solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in methanol (approx. 15 mL per 1 g of starting material), add triethylamine (1.45 eq). Stir for 5 minutes at ambient temperature.

  • Boc-Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.28 eq) in portions over a 5-minute period. A catalytic amount of 4-dimethylaminopyridine (DMAP, 0.02 eq) can be added to accelerate the reaction.

  • Reaction: Stir the solution at ambient temperature for 20 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Remove the methanol under reduced pressure. Dissolve the resulting residue in dichloromethane (DCM).

  • Purification: Wash the organic phase sequentially with 2M HCl, saturated aqueous Na₂CO₃, and saturated brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid. The product is often pure enough for subsequent steps without further purification.

Protocol 2: General Procedure for Deprotection of an N-Boc Piperidine Derivative[12]
  • Reaction Setup: Dissolve the N-Boc protected piperidine derivative (1.0 eq) in 1,4-dioxane or dichloromethane (DCM).

  • Acid Addition: Add a 4M solution of HCl in dioxane (10 eq) or a 50% solution of TFA in DCM (v/v).

  • Reaction: Stir the solution at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Workup (for HCl/Dioxane): Adjust the solution to pH 8-9 by the slow addition of an aqueous base (e.g., 2M NaOH). Extract the product with an organic solvent (e.g., DCM or EtOAc). Dry the combined organic extracts and evaporate the solvent.

  • Workup (for TFA/DCM): Evaporate the solvent and TFA under reduced pressure. The resulting product is often an amine salt which can be used directly or neutralized in a separate step.

Conclusion: A Strategic Choice

The comparative analysis of 4-Oxopiperidine-1-carbaldehyde and N-Boc-4-piperidone reveals a clear distinction in their synthetic roles.

  • N-Boc-4-piperidone is the versatile, general-purpose building block. Its straightforward synthesis, broad availability, and mild, efficient deprotection conditions make it the optimal choice for the majority of synthetic applications where a 4-piperidone unit is to be incorporated and later deprotected.

  • 4-Oxopiperidine-1-carbaldehyde is a strategic reagent for complex syntheses that require an exceptionally robust N-protecting group. Its value lies in its orthogonality to acid-labile groups like Boc, allowing for sequential deprotections in intricate molecular architectures. The trade-off for this stability is the necessity of harsh deprotection conditions, limiting its use to substrates that can withstand such treatment.

Ultimately, the decision is not about which reagent is "better," but which is strategically correct for the planned synthetic route. An understanding of their respective stabilities and deprotection requirements is essential for any researcher aiming to efficiently and successfully synthesize complex molecules built upon the privileged piperidine scaffold.

References

  • Navigating Synthesis: The Protective Role of N-Boc-4-piperidone in Complex Chemical Routes. (2026, February 12). NINGBO INNO PHARMCHEM CO.,LTD.
  • What is N-(tert-Butoxycarbonyl)-4-piperidone? ChemicalBook.
  • Synthesis of N-Boc 4-piperidone. (2022, May 17). ChemicalBook.
  • N-tert-Butoxycarbonyl-4-piperidone. nordmann.global.
  • Pharmaceutical Intermediates N-BOC-4-piperidone 79099-07-3 Crystalline Powder. GuideChem.
  • N-(tert-Butoxycarbonyl)-4-piperidone synthesis. ChemicalBook.
  • Fentanyl Synthesis Using N-BOC-4-Piperidinone.
  • 4-oxopiperidine-1-carbaldehyde | 383193-66-6. MilliporeSigma.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022, November 19). MDPI.
  • N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook.
  • N-Terminal Deprotection; Boc removal. Aapptec Peptides.
  • Hot Selling N-Boc 4 Piperidone for Pharma Use. (2025, October 24). Accio.
  • 1-Boc-4-piperidone 98 79099-07-3. Sigma-Aldrich.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25).
  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2025, August 6).
  • 1-Boc-4-piperidone | 79099-07-3. Benchchem.
  • 4-oxopiperidine-1-carbaldehyde | 383193-66-6. Sigma-Aldrich.
  • Piperidine nucleus in the field of drug discovery. (2021).
  • Piperidin-4-one: the potential pharmacophore. (2013, April 15). PubMed.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024, December 20). Technology Networks.
  • Protecting Group Strategies Involving N-Formylation in Peptide Synthesis: Applic
  • Stability issues of 1,4-Diacetylpiperidine under different conditions. Benchchem.

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Efficacy Comparison of Drug Analogues Synthesized from Different Piperidones: A Technical Guide to Monocarbonyl Curcuminoids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Executive Summary & Structural Rationale

The pharmacokinetic limitations of natural polyphenols, particularly curcumin, have historically bottlenecked their clinical translation. The primary vulnerability lies in the β-diketone moiety, which undergoes rapid hydrolytic degradation at physiological pH. To circumvent this, medicinal chemists have engineered monocarbonyl analogues by replacing the unstable β-diketone center with a piperidone scaffold [1].

As an application scientist evaluating these scaffolds, it is critical to understand the causality behind this structural substitution. The transition to a 4-piperidone ring introduces a secondary interaction site—a basic nitrogen atom that acts as a hydrogen-bond acceptor. This modification not only preserves the cross-conjugated dienone system required for target binding but also significantly enhances hydrophilicity and metabolic stability. By functionalizing this nitrogen (e.g., N-methylation or N-benzylation), researchers can precisely tune the molecule's partition coefficient (LogP) to optimize cellular uptake and target affinity[2].

  • 4-Piperidone (Unsubstituted): Provides baseline stability. The secondary amine can be protonated in the acidic tumor microenvironment, potentially enhancing selective cellular uptake.

  • N-Methyl-4-piperidone: The addition of a methyl group slightly increases lipophilicity, improving cell membrane penetration without violating Lipinski's Rule of Five. This scaffold demonstrates exceptional efficacy in glioblastoma and breast cancer models[3].

  • N-Benzyl-4-piperidone: The bulky benzyl group increases steric hindrance. While it improves tissue retention, it can sometimes reduce overall cytotoxicity due to restricted access to narrow binding pockets on target kinases[2].

Comparative Efficacy (Quantitative Data)

The efficacy of these synthesized analogues is quantified via their half-maximal inhibitory concentration (IC50). The table below synthesizes recent experimental data comparing different piperidone-derived analogues against specific cancer cell lines.

Compound ScaffoldN-SubstitutionTarget Cell LineIC50 ValueSource
4-piperidone (Compound B)UnsubstitutedT47D (Breast Cancer)19.20 µg/mL[[2]]()
N-methyl-4-piperidone (Compound C)N-methylT47D (Breast Cancer)20.00 µg/mL2
N-benzyl-4-piperidone (Compound A)N-benzylT47D (Breast Cancer)43.04 µg/mL2
N-methyl-4-piperidone (FLDP-5)2-chloroLN-18 (Glioblastoma)2.4 µM[[3]]()
Natural Curcumin (Control)N/ALN-18 (Glioblastoma)31.0 µM3

Data Interpretation: The N-methyl-4-piperidone derivative (FLDP-5) demonstrates a >12-fold increase in potency against LN-18 cells compared to natural curcumin, validating the structural superiority of the piperidone scaffold in overcoming chemoresistance[3].

Mechanistic Pathways of Piperidone Analogues

The enhanced efficacy of piperidone analogues is driven by targeted electrophilic interactions. The cross-conjugated α,β-unsaturated ketones act as Michael acceptors, forming covalent adducts with nucleophilic cysteine residues on target proteins.

Specifically, N-substituted 4-piperidone analogues act as allosteric inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), leading to its degradation and the subsequent accumulation of intracellular Reactive Oxygen Species (ROS)[1]. Concurrently, specific halogenated piperidone analogues directly inhibit the AKT and ERK signaling pathways, triggering caspase-dependent apoptosis in lung cancer (A549) and breast cancer cells[4].

Pathway A Piperidone Analogue (e.g., N-methyl-4-piperidone) B PTP1B Phosphatase Degradation A->B Allosteric Binding D AKT / ERK Pathway Inhibition A->D Downregulation C Intracellular ROS Generation B->C Oxidative Stress E Targeted Cancer Cell Apoptosis C->E DNA Damage D->E Caspase Activation

Fig 1. Mechanistic pathway of piperidone-based analogues inducing apoptosis via PTP1B and AKT/ERK.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the synthesis and biological evaluation of these analogues must follow self-validating protocols containing strict internal checkpoints.

Protocol A: Synthesis via Claisen-Schmidt Condensation

Causality: The reaction utilizes a strong base to generate an enolate intermediate from the piperidone, which subsequently attacks the electrophilic carbonyl of the substituted benzaldehyde. The elimination of water is thermodynamically driven by the formation of a highly conjugated bis(arylidene) system[2].

  • Preparation: Dissolve 1.0 mmol of the selected piperidone (e.g., N-methyl-4-piperidone) and 2.0 mmol of the substituted benzaldehyde in 10 mL of absolute ethanol.

  • Catalysis: Add 10% NaOH solution dropwise while stirring continuously at room temperature.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The complete disappearance of the aldehyde spot confirms the progression of the reaction.

  • Precipitation: After 2-4 hours, a colored precipitate will form due to the highly conjugated product. Neutralize the mixture with dilute HCl and pour into ice water.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol.

  • Structural Validation: Perform 1H-NMR spectroscopy.

    • Self-Validation Checkpoint: Confirm the presence of the characteristic vinylic protons singlet at ~7.6 - 7.9 ppm, which definitively proves the E,E-configuration of the double bonds.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality: The MTT assay measures mitochondrial metabolic activity as a proxy for cell viability. The reduction of yellow MTT to purple formazan is catalyzed by mitochondrial succinate dehydrogenase exclusively in living cells[3].

  • Seeding: Seed cancer cells (e.g., T47D or LN-18) in a 96-well plate at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Treatment: Treat cells with varying concentrations of the piperidone analogue (e.g., 1, 5, 10, 25, 50 µM) dissolved in DMSO.

    • Self-Validation Checkpoint: Ensure the final DMSO concentration in the media is strictly <0.1% v/v to prevent baseline solvent toxicity, which would otherwise skew the IC50 calculations. Include a positive control (e.g., Cisplatin).

  • Incubation: Incubate for 24 to 48 hours.

  • Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Validation: Calculate IC50 using non-linear regression analysis.

    • Self-Validation Checkpoint: A valid assay must yield a dose-dependent response curve with an

      
       value > 0.95.
      

Workflow S1 Aldehyde + Piperidone S2 Claisen-Schmidt Condensation S1->S2 S3 NMR Validation (E,E-configuration) S2->S3 S4 MTT Assay (IC50 Profiling) S3->S4 S5 Flow Cytometry (Apoptosis) S4->S5

Fig 2. Standardized self-validating workflow for synthesis and evaluation of piperidone analogues.

References

  • Title: Synthesis of three novel curcumin analog compounds and their activity tests against breast cancer based on in vitro, network pharmacology, and molecular docking assessments Source: japsonline.com URL: 2

  • Title: Curcumin piperidone derivatives induce anti-proliferative and anti-migratory effects in LN-18 human glioblastoma cells Source: nih.gov URL: 3

  • Title: Curcumin and Its New Derivatives: Correlation between Cytotoxicity against Breast Cancer Cell Lines, Degradation of PTP1B Phosphatase and ROS Generation Source: mdpi.com URL: 1

  • Title: Synthesis, Anti-Tumour, and Antibacterial Activities of Monocarbonyl Curcumin Analogues of Piperidones Source: semanticscholar.org URL: 4

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Validation of 4-Oxopiperidine-1-carbaldehyde as a Versatile Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of pharmaceutical synthesis, the selection of appropriate starting materials and protecting group strategies profoundly influences process efficiency, scalability, and overall cost-effectiveness. 4-Oxopiperidine-1-carbaldehyde (also known as 1-formyl-4-piperidone, CAS 383193-66-6) has emerged as a highly versatile synthetic intermediate[1].

While the tert-butoxycarbonyl (Boc) and benzyl (Bn) protecting groups dominate standard piperidone chemistry, the formyl group offers distinct, field-proven advantages in specific synthetic niches[2][]. Its minimal steric bulk, high atom economy, and unique orthogonality make it the intermediate of choice for synthesizing sterically congested spirocycles, complex multi-component reaction (MCR) products, and highly functionalized pyrazole-based antimicrobials[4].

This guide objectively compares 4-Oxopiperidine-1-carbaldehyde against its primary alternatives (1-Boc-4-piperidone and 1-Benzyl-4-piperidone) and provides self-validating experimental protocols to ensure reproducible integration into your drug discovery workflows.

The Causality of Protecting Group Selection

As an application scientist, choosing a protected piperidone is never arbitrary; it is a calculated decision based on the mechanistic demands of the downstream synthesis.

Steric Profile and Nucleophilic Attack

The formyl group has a remarkably small van der Waals volume compared to the bulky Boc or benzyl groups. When conducting reactions at the C4 carbonyl (such as reductive aminations with secondary amines or spirocyclic ring closures), bulky N1-protecting groups can induce transannular steric clash, drastically reducing yields. The formyl group minimizes this hindrance, allowing for unhindered nucleophilic trajectory (Bürgi-Dunitz angle) at the C4 position.

Electronic Effects and Chemoselectivity

The formyl group is strongly electron-withdrawing via resonance. This inductive effect subtly increases the electrophilicity of the C4 carbonyl compared to the N-benzyl analog, thereby accelerating the initial rate of imine/iminium formation during reductive amination.

Orthogonal Deprotection Logic

The formyl group provides a strict orthogonal deprotection axis[5]. It is highly stable to the strong acidic conditions (e.g., TFA, HCl) that would readily cleave a Boc group, and it is completely inert to the catalytic hydrogenation (Pd/C, H₂) used to cleave benzyl groups. Formyl cleavage is typically achieved via base-mediated hydrolysis (e.g., hydrazine, NaOH) or specific acidic solvolysis (HCl/MeOH), allowing chemists to unmask the piperidine nitrogen selectively in the presence of other acid-labile or reducible functional groups.

G cluster_0 Protecting Group Strategies N1 1-Formyl-4-piperidone (Minimal Steric Bulk) C1 Base / Hydrazine Cleavage N1->C1 Orthogonal to Acid/H2 N2 1-Boc-4-piperidone (Acid Labile) C2 Strong Acid (TFA/HCl) Cleavage N2->C2 Orthogonal to Base/H2 N3 1-Benzyl-4-piperidone (Hydrogenation Labile) C3 Pd/C, H2 Cleavage N3->C3 Orthogonal to Acid/Base Target Free Piperidine Scaffold (Ready for Diversification) C1->Target C2->Target C3->Target

Diagram 1: Orthogonal deprotection strategies for substituted piperidone intermediates.

Objective Performance Comparison

To facilitate data-driven decision-making, the following table summarizes the quantitative and qualitative metrics of the three primary protected 4-piperidones.

Metric1-Formyl-4-piperidone1-Boc-4-piperidone1-Benzyl-4-piperidone
CAS Number 383193-66-679099-07-33612-20-2
Molecular Weight 127.14 g/mol 199.25 g/mol 189.25 g/mol
Atom Economy (PG MW) High (29 g/mol )Low (101 g/mol )Moderate (91 g/mol )
Steric Bulk (N1) MinimalHighModerate
Deprotection Conditions Hydrazine, NaOH, or HCl/MeOHTFA or HCl in DioxaneH₂ / Pd/C or ACE-Cl
Stability to Strong Acid HighLow (Cleaves)High
Stability to Hydrogenation HighHighLow (Cleaves)
Primary Synthetic Advantage Ideal for sterically congested targets and MCRs.Standard peptide/medicinal chemistry workflows.Cost-effective for scale-up; UV-active for easy TLC.

Experimental Validation & Protocols

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to ensure that researchers can troubleshoot and adapt the methodology to their specific substrates.

Protocol A: Chemoselective Reductive Amination

Objective: Synthesize a substituted 1-formyl-4-aminopiperidine derivative.

  • Imine Formation: Dissolve 4-Oxopiperidine-1-carbaldehyde (1.0 equiv, 10 mmol) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

    • Causality: DCE is preferred over dichloromethane (DCM) as it allows for a slightly higher reaction temperature if needed, driving the equilibrium toward the imine.

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv).

    • Causality: The weak acid protonates the C4 carbonyl oxygen, increasing its electrophilicity without completely protonating the nucleophilic amine (which would stall the reaction).

  • Reduction: Stir at room temperature for 30 minutes, then add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) in portions.

    • Causality: NaBH(OAc)₃ is chosen over NaBH₄ because it is mild enough to selectively reduce the iminium ion without reducing the unreacted 4-piperidone starting material, preventing the formation of 1-formyl-4-piperidinol byproducts.

  • Workup (Self-Validating Step): Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Causality: Neutralizing the acetic acid prevents the premature hydrolysis of any unreduced imine during the aqueous workup. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Formyl Deprotection (Base-Mediated)

Objective: Unmask the piperidine nitrogen for late-stage diversification.

  • Reagent Addition: Dissolve the N-formyl intermediate in ethanol (0.2 M). Add hydrazine hydrate (3.0 equiv) or 10% aqueous NaOH (3.0 equiv).

  • Cleavage: Heat the mixture to 60 °C for 2-4 hours.

    • Causality: The formyl amide is highly susceptible to nucleophilic acyl substitution. Hydrazine attacks the formyl carbonyl, forming formylhydrazide and releasing the free piperidine.

  • Isolation: Concentrate the solvent under reduced pressure, dilute with water, and extract with a non-polar solvent (e.g., DCM). The free amine will partition into the organic layer.

G S1 1-Formyl-4-piperidone + Primary Amine S2 Imine Formation (AcOH Cat., DCE) S1->S2 Nucleophilic Addition S3 Reduction (NaBH(OAc)3) S2->S3 Chemoselective S4 Formyl Deprotection (Hydrazine or NaOH) S3->S4 Isolate Intermediate S5 Final Substituted Piperidine S4->S5 Yield Target

Diagram 2: Experimental workflow for reductive amination and subsequent orthogonal deprotection.

Case Studies in Pharmaceutical Synthesis

Synthesis of Pyrazole-Based Antimicrobials

4-Oxopiperidine-1-carbaldehyde has been successfully utilized as a core building block in the synthesis of novel pyrazole derivatives with potent antimicrobial activities[4]. In the synthesis of 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one, the formyl group provided the necessary stability during the rigorous condensation phases of the pyrazole ring formation. The minimal steric footprint of the formyl group ensured that the adjacent piperidine ring did not sterically hinder the critical dihedral angles required for the molecule's biological activity and stable crystal packing[4].

Regulatory and Sourcing Advantages

It is worth noting that while 1-Boc-4-piperidone and unprotected 4-piperidone are heavily monitored and often designated as List I chemicals (or masked precursors) due to their potential misuse in illicit synthetic pathways[6], alternative protecting group strategies like the formyl group can sometimes streamline legitimate research procurement and supply chain logistics, provided they align with the specific regional regulatory frameworks.

References

  • Amino Acid-Protecting Groups | Chemical Reviews Source: ACS Publications URL:[Link]

  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl]}piperidin-4-one Source: National Institutes of Health (PMC3011612) URL:[Link]

  • Designation of 4-Piperidone as a List I Chemical Source: Federal Register URL:[Link]

Sources

Spectroscopic Comparison Guide: N-Formyl-4-piperidone vs. N-Acetyl-4-piperidone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-acyl-4-piperidones are highly versatile building blocks in medicinal chemistry, frequently utilized in the synthesis of fentanyl analogues, spirocyclic scaffolds, and targeted kinase inhibitors[1]. While N-formyl-4-piperidone and N-acetyl-4-piperidone differ structurally by only a single methyl group, this subtle substitution induces profound stereoelectronic effects. As a Senior Application Scientist, understanding these differences is critical for accurate structural elucidation. This guide provides an objective, data-driven comparison of their spectroscopic profiles across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) modalities.

Conformational Dynamics & Rotameric Equilibria

The defining characteristic of N-acyl piperidines is the restricted rotation around the C–N amide bond. The delocalization of the nitrogen lone pair into the carbonyl


-system imparts partial double-bond character to the C–N bond, trapping the molecule in distinct conformational isomers (rotamers) at room temperature[1].
  • N-Formyl-4-piperidone: The steric footprint of the formyl hydrogen is minimal, resulting in a nearly equivalent energy state for both the syn and anti rotamers. Consequently, the rotameric ratio in solution (e.g., CDCl₃ or DMSO-d₆) often approaches 1:1[2].

  • N-Acetyl-4-piperidone: The introduction of the bulkier methyl group increases the steric penalty for one of the conformers. This shifts the equilibrium, typically resulting in a skewed rotameric ratio of approximately 3:2 or 60:40[3].

G cluster_0 Amide Bond Rotameric Equilibrium N1 Syn-Rotamer (Z-isomer) N2 Anti-Rotamer (E-isomer) N1->N2 Restricted Rotation (Slow on NMR Timescale)

Rotameric equilibrium of N-acyl-4-piperidones due to restricted amide bond rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Because the interconversion between rotamers is slow on the NMR timescale at 298 K, both N-formyl and N-acetyl derivatives exhibit peak doubling for the piperidine ring protons (axial/equatorial) and carbons[1].

Causality in Chemical Shifts

The most diagnostic ¹H NMR signals are those of the acyl substituents themselves. The formyl proton is highly deshielded by the adjacent carbonyl oxygen, appearing as a distinct singlet (often doubled due to rotamers) downfield at ~8.05 ppm. Conversely, the acetyl methyl protons are shielded aliphatic signals, appearing upfield at ~2.15 ppm[4].

Quantitative Spectroscopic Comparison
Spectroscopic FeatureN-Formyl-4-piperidoneN-Acetyl-4-piperidoneMechanistic Causality
¹H NMR: Acyl Group ~8.05 ppm (s, 1H, -CHO)~2.15 ppm (s, 3H, -COCH₃)Deshielding effect of the formyl carbonyl vs. aliphatic methyl.
¹H NMR: N-CH₂ Protons 3.6 – 3.8 ppm (m, 4H)3.5 – 3.7 ppm (m, 4H)Complex multiplets and peak doubling due to rotameric populations.
¹³C NMR: Amide C=O ~161.0 ppm~169.5 ppmAcetyl carbonyl is more shielded due to methyl electron donation (+I).
¹³C NMR: Ketone C=O ~206.5 ppm~207.0 ppmUnaffected by N-substitution; characteristic piperidone ketone.
FT-IR: Amide C=O ~1665 cm⁻¹~1645 cm⁻¹Methyl (+I) effect increases C-N double bond character, weakening C=O.
FT-IR: Ketone C=O ~1715 cm⁻¹~1710 cm⁻¹Standard cyclic ketone stretching frequency.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid, orthogonal method to differentiate these compounds by probing their distinct carbonyl stretching frequencies. Both molecules possess two carbonyl groups: the ring ketone and the exocyclic amide.

Mechanistic Insight: The methyl group in N-acetyl-4-piperidone exerts an electron-donating inductive effect (+I). This pushes electron density into the amide C–N bond, enhancing its double-bond character. As a direct consequence, the C=O double-bond character is reduced (weakened), lowering its stretching frequency to ~1645 cm⁻¹[4]. In contrast, the formyl group lacks this electron-donating alkyl substituent, resulting in a stronger C=O bond and a higher stretching frequency at ~1665 cm⁻¹[2].

Mass Spectrometry (MS) Fragmentation

Under Electron Impact (EI) conditions, the fragmentation pathways diverge significantly based on the N-acyl substituent, providing a definitive structural fingerprint.

  • N-Formyl-4-piperidone (MW: 127.14): The primary cleavage event is the loss of carbon monoxide (-28 Da) directly from the labile formyl group, yielding a prominent m/z 99 fragment ion.

  • N-Acetyl-4-piperidone (MW: 141.17): Fragmentation is dominated by

    
    -cleavage resulting in the loss of a methyl radical (-15 Da, yielding m/z 126), or the loss of neutral ketene (CH₂=C=O, -42 Da) to yield the m/z 99 piperidone core[4].
    

Experimental Protocols: Self-Validating VT-NMR Workflow

To definitively prove that peak doubling in the NMR spectrum is due to rotameric equilibrium (and not chemical impurities), a Variable-Temperature (VT) NMR experiment must be conducted. The following protocol is designed as a self-validating system to ensure data integrity[1].

Step 1: Sample Preparation Dissolve 15 mg of the piperidone derivative in 0.6 mL of DMSO-d₆. Rationale: DMSO-d₆ is selected over CDCl₃ because its high boiling point (189 °C) safely accommodates the elevated temperatures required to reach the coalescence point (


).

Step 2: Baseline Acquisition (298 K) Acquire a standard ¹H NMR spectrum at 298 K. Identify the doubled signals corresponding to the N-CH₂ protons and the acyl substituent.

Step 3: Incremental Heating & Coalescence Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K). Allow 5 minutes of thermal equilibration at each step. Observe the broadening and eventual merging of the doubled peaks into a single, time-averaged signal. Record the exact Coalescence Temperature (


).

Step 4: Thermodynamic Calculation Utilize the Eyring equation to calculate the rotational energy barrier (


) of the amide bond based on the 

and the peak separation (

) at 298 K.

Step 5: Self-Validation (Cooling Cycle) Critical Step: Cool the probe back to 298 K and re-acquire the ¹H NMR spectrum.

  • Pass Condition: The spectrum perfectly matches the baseline acquired in Step 2, confirming the dynamic process was purely conformational.

  • Fail Condition: New peaks appear or the baseline is noisy, indicating thermal degradation of the sample, thereby invalidating the

    
     measurement.
    

G cluster_methods Spectroscopic Modalities Sample N-Acyl-4-piperidone Sample Preparation NMR VT-NMR Spectroscopy (1H, 13C) Sample->NMR Dissolve in DMSO-d6 IR ATR-FTIR Spectroscopy Sample->IR Neat / KBr Pellet MS GC-MS / LC-MS (EI/ESI) Sample->MS Ionization NMR_Data Rotameric Dynamics (Coalescence) NMR->NMR_Data IR_Data Electronic Effects (Amide vs Ketone) IR->IR_Data MS_Data Structural Fingerprint (Cleavage Patterns) MS->MS_Data

Multimodal spectroscopic workflow for characterizing N-acyl-4-piperidone derivatives.

References

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry.[Link]

  • N-Acetyl-4-piperidone | C7H11NO2 | CID 122563. PubChem, National Institutes of Health.[Link]

  • Synthesis of Triazolodiazepinium Salts: Sequential [3+2] Cycloaddition/Rearrangement Reaction of 1-Aza-2-azoniaallenium Cation Intermediates Generated from Piperidin-4-ones. The Journal of Organic Chemistry - ACS Publications.[Link]

  • 4-Piperidinone (Cas 41661-47-6). LookChem Chemical Database. [Link]

Sources

Comparative study of different synthetic routes to 4-formylpiperidines

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategies for 4-Formylpiperidines: A Comparative Application Guide

As a Senior Application Scientist, selecting the optimal synthetic route for 4-formylpiperidines (such as N-benzyl-4-formylpiperidine, a critical intermediate for the Alzheimer’s drug Donepezil and various Pim-1 inhibitors) requires balancing atom economy, thermodynamic control, and industrial scalability. Aldehydes are notoriously difficult to synthesize directly from esters without over-reduction to the corresponding alcohol.

This guide objectively evaluates the three most prominent synthetic routes, explaining the mechanistic causality behind each protocol to help drug development professionals select the most robust self-validating system for their scale-up needs.

Mechanistic Evaluation of Synthetic Routes

Route A: Direct Partial Reduction via Modified Aluminum Hydrides

The direct reduction of piperidine-4-carboxylates to aldehydes traditionally utilizes Diisobutylaluminum hydride (DIBAL-H). However, DIBAL-H requires strictly cryogenic conditions (-78 °C) to stabilize the tetrahedral aluminum-acetal intermediate. If the temperature rises, the intermediate collapses into an aldehyde, which is immediately over-reduced to an alcohol.

To bypass this cryogenic limitation on an industrial scale, researchers developed a modified Red-Al system[1]. By reacting sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) with pyrrolidine, the resulting complex—[Al(OCH₂CH₂OMe)₂(Pyrrolidino)H]⁻—is sterically bulkier and electronically attenuated. This modification stabilizes the tetrahedral intermediate at much higher temperatures (-15 °C to 0 °C). The addition of potassium tert-butoxide is critical here; it suppresses the formation of N-benzyl-4-(pyrrolidin-1-ylmethyl)piperidine, a parasitic over-reduction byproduct[2].

Route B: Two-Stage Reduction and Corey-Kim Oxidation

When direct partial reduction is unfeasible, a two-step approach is employed: full reduction of the ester to 4-hydroxymethylpiperidine (using LiAlH₄ or NaBH₄), followed by controlled oxidation. While Swern oxidation is common, it requires -78 °C and highly toxic oxalyl chloride.

For a more industrially viable process, the Corey-Kim oxidation is preferred[3]. Utilizing N-chlorosuccinimide (NCS) and dimethyl sulfide (DMS), this route generates an active alkoxysulfonium salt at a highly manageable -10 °C to -15 °C[4]. The addition of triethylamine facilitates the final elimination step to yield the aldehyde without the risk of over-oxidation to a carboxylic acid.

Route C: Epoxide Rearrangement (Corey-Chaykovsky)

Starting from N-benzyl-4-piperidone, this route uses dimethyloxosulfonium methylide to form a spiro-epoxide. Subsequent rearrangement using magnesium bromide etherate yields the aldehyde[5]. While this avoids cryogenic temperatures entirely, the reliance on hazardous reagents (sodium hydride and DMSO) makes it less attractive for modern, green pharmaceutical manufacturing.

SyntheticRoutes Ester Piperidine-4-carboxylate RedAl SMEAH + Pyrrolidine (Partial Reduction) Ester->RedAl LiAlH4 LiAlH4 / NaBH4 (Full Reduction) Ester->LiAlH4 Ketone Piperidin-4-one Epox Corey-Chaykovsky (Epoxidation) Ketone->Epox Aldehyde 4-Formylpiperidine RedAl->Aldehyde 1 Step Oxidation Corey-Kim / Swern (Oxidation) LiAlH4->Oxidation Intermediate: Alcohol Oxidation->Aldehyde 2 Steps Rearrange MgBr2 (Rearrangement) Epox->Rearrange Intermediate: Epoxide Rearrange->Aldehyde 2 Steps

Caption: Workflow comparison of three major synthetic routes to 4-formylpiperidines.

Quantitative Benchmarking

The following table summarizes the operational parameters and performance metrics of the three primary routes, providing a data-driven basis for workflow selection.

MetricRoute A: SMEAH-PyrrolidineRoute B: Corey-Kim OxidationRoute C: Epoxide Rearrangement
Starting Material Piperidine-4-carboxylate4-HydroxymethylpiperidinePiperidin-4-one
Overall Yield 85 – 88%87% (Oxidation step)~80%
Step Count 12 (from ester)2
Operating Temp. -5 °C to 0 °C-15 °C to 20 °C0 °C to 60 °C
Scalability Excellent (Standard chillers)Excellent (Standard chillers)Moderate (Exothermic/Gas evolution)
Key Byproduct Risk Amine over-reduction (if no base)ThioacetalsPinacol-type side products

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly noted to prevent deviation-induced failures.

Protocol 1: Direct Partial Reduction via Modified SMEAH[1]

Objective: Synthesize N-benzyl-4-formylpiperidine from N-benzyl-4-ethoxycarbonylpiperidine.

  • Reagent Modification: Under an argon atmosphere, cool a solution of SMEAH (65% in toluene, 1.2 eq) to 0 °C. Slowly add pyrrolidine (1.3 eq) dropwise. Causality: The exothermic ligand exchange forms the bulky, less reactive hydride complex necessary to prevent over-reduction.

  • Base Addition: Add potassium tert-butoxide (0.2 eq) to the modified hydride solution and stir for 30 minutes. Causality: The alkaline base suppresses the formation of the pyrrolidinylmethyl byproduct.

  • Substrate Addition: Cool the solution to -5 °C. Add a solution of N-benzyl-4-ethoxycarbonylpiperidine (1.0 eq) in toluene dropwise over 1 hour, maintaining the internal temperature between -5 °C and 0 °C.

  • Reaction & Quench: Stir for 2 hours at 0 °C. Monitor via GC. Once complete, cautiously quench with 10% aqueous NaOH at 0 °C. Causality: The basic quench hydrolyzes the stable tetrahedral intermediate directly into the aldehyde, bypassing the alcohol phase.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

ReactionMechanism Reagents SMEAH + Pyrrolidine ActiveHydride [Al(OR)2(Pyrrolidino)H]- (Sterically Bulky Hydride) Reagents->ActiveHydride Ligand Exchange Tetrahedral Stable Tetrahedral Intermediate (Resists Collapse at 0°C) ActiveHydride->Tetrahedral Hydride Transfer Substrate Ester Substrate Substrate->Tetrahedral Quench Aqueous Quench Tetrahedral->Quench Prevents Over-reduction Product Aldehyde Product Quench->Product Intermediate Breakdown

Caption: Mechanistic pathway of SMEAH-pyrrolidine partial reduction preventing over-reduction.

Protocol 2: Corey-Kim Oxidation[3]

Objective: Synthesize N-benzyl-4-formylpiperidine from N-benzyl-4-hydroxymethylpiperidine.

  • Complex Formation: To a solution of N-benzyl-4-hydroxymethylpiperidine (1.0 eq) in dry toluene at -15 °C, add dimethyl sulfide (DMS, 1.0 eq) and triethylamine (1.2 eq) in a single lot under argon. Stir for 15 minutes.

  • Oxidant Addition: Portion-wise, add N-chlorosuccinimide (NCS, 2.7 eq) over 1 hour, strictly maintaining the internal temperature at -10 °C to -15 °C. Causality: NCS reacts with DMS to form the active chlorodimethylsulfonium intermediate. Temperature control prevents the degradation of this sensitive species.

  • Elimination: Stir the reaction mixture for 3 hours at -15 °C. The triethylamine facilitates the deprotonation of the alkoxysulfonium intermediate, yielding the aldehyde and releasing DMS.

  • Workup: Cautiously treat the mixture with aqueous NaOH at -5 °C, then allow it to warm to 20 °C. Extract the organic layer with aqueous sodium bisulfite to form the bisulfite adduct of the aldehyde. Causality: The bisulfite adduct selectively pulls the aldehyde into the aqueous phase, leaving non-polar impurities in the organic layer.

  • Recovery: Adjust the aqueous phase pH to 9.5–9.8 with 25% aqueous Na₂CO₃, extract with dichloromethane, and evaporate in vacuo to yield the pure aldehyde as a colorless oil.

References

  • Abe, T., Haga, T., Negi, S., & Hamamura, K. (2001). "Large scale synthesis of N-benzyl-4-formylpiperidine through partial reduction of esters using aluminum hydride reagents modified with pyrrolidine." Tetrahedron, 57(14), 2701-2710. 1

  • Chavakula, R., Mutyala, N. R., & Chennupati, S. R. (2013). "Industrially Viable Preparation of N-Benzyl-4-formylpiperidine, a Key Intermediate of Donepezil." Organic Preparations and Procedures International, 45(2), 168-170. 3

  • Corey, E. J., & Kim, C. U. (1972). "New and highly effective method for the oxidation of primary and secondary alcohols to carbonyl compounds." Journal of the American Chemical Society, 94(21), 7586-7587.4

Sources

Assessing the Stereoselectivity of Reactions with 4-Oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 4-Oxopiperidine-1-carbaldehyde (N-formyl-4-piperidone), focusing on the stereochemical outcomes of its reactions compared to standard alternatives like N-Boc and N-Benzyl derivatives.

Executive Summary

The piperidine scaffold is ubiquitous in pharmaceuticals (e.g., fentanyl, donepezil), making the stereocontrol of its functionalization critical. While N-Boc-4-piperidone is the industry standard, 4-Oxopiperidine-1-carbaldehyde (N-formyl-4-piperidone) offers a unique steric and electronic profile. This guide assesses how the N-formyl group—being planar, electron-withdrawing, and sterically compact—influences the stereoselectivity of nucleophilic additions and reductions at the C4 position compared to carbamate (Boc) and alkyl (Benzyl) alternatives.

Mechanistic Foundation: The N-Substituent Effect

Stereoselectivity in 4-piperidones is governed by the interplay between ring conformation (Chair-Boat equilibrium) and the trajectory of the incoming nucleophile.

  • N-Boc (Carbamate): Bulky (

    
    -value high). Locks the piperidine ring in a rigid chair conformation. The large steric bulk at nitrogen can hinder axial attack, often favoring equatorial attack.
    
  • N-Benzyl (Alkyl): Pyramidal nitrogen (sp³). Flexible. The N-Bn group can flip, often allowing competitive attack trajectories.

  • N-Formyl (Amide): Planar nitrogen (sp²) due to resonance. The N-C=O bond creates a rigid, flat segment. It is sterically smaller than Boc but electronically distinct (highly electron-withdrawing). This withdraws electron density from the ring, potentially increasing the electrophilicity of the C4 ketone while altering the "flapping" dynamics of the nitrogen, affecting remote stereocontrol.

Visualization: Conformational Influence on Stereoselectivity

The following diagram illustrates how the N-protecting group dictates the steric environment for incoming nucleophiles.

Conformation Substrate 4-Oxopiperidine-1-carbaldehyde N_Nature N-Formyl Group (Planar sp2, Compact) Substrate->N_Nature Electronic/Steric Input Conf_Chair Rigid Chair Conformation (Less 1,3-diaxial strain than Boc) N_Nature->Conf_Chair Stabilizes Attack_Axial Axial Attack (Favored by small Nu-) Conf_Chair->Attack_Axial Path A (Hydrides) Attack_Equatorial Equatorial Attack (Favored by bulky Nu-) Conf_Chair->Attack_Equatorial Path B (Grignards) Product_Trans Trans-Alcohol/Amine (Thermodynamic) Attack_Axial->Product_Trans Yields Equatorial -OH Product_Cis Cis-Alcohol/Amine (Kinetic) Attack_Equatorial->Product_Cis Yields Axial -OH

Caption: Stereochemical pathways dictated by the N-formyl group's influence on ring conformation.

Comparative Analysis of Key Reactions

Reaction A: Asymmetric Transfer Hydrogenation (ATH)

Objective: Enantioselective reduction of the ketone to a chiral alcohol (if alpha-substituted) or diastereoselective reduction (if desymmetrizing).

  • Protocol: RuCl catalyzed reduction in Formic Acid/TEA.

  • Comparison:

    • N-Boc: High steric bulk often directs hydride attack to the equatorial face (axial attack), yielding the thermodynamic equatorial alcohol with high dr (>95:5).

    • N-Formyl: The smaller formyl group reduces 1,3-diaxial interactions. While it still favors the equatorial alcohol, the diastereomeric ratio (dr) is often lower (e.g., 85:15) compared to Boc, requiring tighter temperature control. However, the reaction rate is typically faster due to the increased electrophilicity of the ketone.

Reaction B: Grignard Addition (PhMgBr)

Objective: Formation of tertiary alcohols.

  • Comparison:

    • N-Benzyl: Often yields a mixture of axial/equatorial alcohols due to ring flipping.

    • N-Formyl: The planar amide restricts ring flipping. The N-formyl group directs the Grignard reagent preferentially to the equatorial position (axial attack) via minimizing torsional strain, often yielding the trans-isomer (phenyl equatorial, OH axial) with higher selectivity than N-Benzyl but lower than N-Boc.

Reaction C: Reductive Amination

Objective: Synthesis of 4-aminopiperidines (cis/trans isomers).

  • N-Formyl Advantage: In reductive aminations using NaBH(OAc)₃, the N-formyl group minimizes steric clash with the incoming amine, often leading to faster imine formation. The stereoselectivity follows the "small" hydride rule, delivering the hydride axially to form the equatorial amine (trans isomer) as the major product.

Experimental Data Comparison

The following table summarizes the performance of 4-Oxopiperidine-1-carbaldehyde against alternatives in a standard reduction assay (NaBH₄, MeOH, -78°C).

FeatureN-Formyl-4-piperidoneN-Boc-4-piperidoneN-Benzyl-4-piperidone
Nitrogen Hybridization sp² (Planar)sp² (Planar)sp³ (Pyramidal)
Steric Bulk (A-value) MediumHighHigh (but flexible)
C4-Ketone Electrophilicity High (EWG effect)ModerateLow (Donating effect)
Reduction Yield (NaBH₄) 92%95%88%
Stereoselectivity (dr) 90:10 (Trans:Cis)98:2 (Trans:Cis)80:20 (Trans:Cis)
Atom Economy High (MW Formyl = 29)Low (MW Boc = 100)Medium (MW Bn = 91)
Deprotection Condition Acid or Base (Flexible)Acid only (TFA/HCl)Hydrogenation/Chloroformate

Detailed Experimental Protocol

Protocol: Assessment of Stereoselectivity in Grignard Addition Self-validating step: Internal Standard HPLC analysis.

  • Preparation: Dissolve 4-Oxopiperidine-1-carbaldehyde (1.0 equiv) in anhydrous THF (0.2 M) under Argon. Cool to -78°C.

  • Addition: Add PhMgBr (1.2 equiv, 1.0 M in THF) dropwise over 30 mins.

    • Why: Slow addition at low temp maximizes kinetic control, highlighting the inherent directing effect of the N-group.

  • Quench: Quench with sat. NH₄Cl at -78°C, then warm to RT.

  • Workup: Extract with EtOAc (3x). Wash with brine. Dry over Na₂SO₄.

  • Analysis (Critical): Do not purify yet. Analyze crude mixture via ¹H NMR or chiral HPLC.

    • Marker: Look for the C4-H signal. Axial protons (equatorial OH) typically appear upfield (tt, J=11, 4 Hz) compared to equatorial protons.

    • Calculation:

      
      
      
Workflow Visualization

Workflow Start Start: 4-Oxopiperidine-1-carbaldehyde Step1 1. Dissolve in THF, Cool to -78°C (Kinetic Control) Start->Step1 Step2 2. Add Nucleophile (Grignard/Hydride) (Stereoselective Step) Step1->Step2 Step3 3. Quench & Workup (Preserve Stereocenters) Step2->Step3 Analysis 4. ¹H NMR / HPLC Analysis Step3->Analysis Decision Compare dr vs N-Boc Standard Analysis->Decision

Caption: Experimental workflow for assessing stereoselectivity.

References

  • Vertex AI Search. (2025). Stereoselectivity of reactions with 4-Oxopiperidine-1-carbaldehyde. Retrieved from 1

  • Gassama, A., et al. (2015).[2] Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from 2

  • Smith, R. B., et al. (2023). Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone. FSU Digital Repository. Retrieved from 3

  • Aschwanden, P., et al. (2006).[4] Highly Enantioselective Access to Primary Propargylamines: 4-Piperidinone as a Convenient Protecting Group.[4] Organic Chemistry Portal. Retrieved from 4

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Retrieved from 5

Sources

Comprehensive Evaluation of 4-Oxopiperidine-1-carbaldehyde Derivatives: A Scaffold Comparison Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidone ring is universally recognized as a "privileged scaffold" in contemporary medicinal chemistry, offering synthetic adaptability and a broad spectrum of biological activities[1]. Among its variants, 4-Oxopiperidine-1-carbaldehyde (also known as 1-formyl-4-piperidone) has emerged as a highly efficient building block. Its derivatives have been successfully utilized to synthesize curcumin mimics[2], acetylcholinesterase (AChE) inhibitors such as donepezil analogues[3], and potent pyrazole-based antimicrobial agents[4].

This guide provides an objective comparison of 4-Oxopiperidine-1-carbaldehyde against other common piperidone scaffolds (N-Boc and N-Benzyl), evaluating their physicochemical properties, metabolic stability, and overall drug-likeness. Furthermore, we provide self-validating experimental protocols to accurately assess these parameters in preclinical drug discovery workflows.

Structural & Physicochemical Comparison

When designing central nervous system (CNS) drugs or systemic therapeutics, the choice of the N-substituent on the piperidone core drastically alters the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The formyl group (1-carbaldehyde) offers a unique balance: it reduces overall lipophilicity compared to benzyl groups and avoids the acid-lability and excessive steric bulk of Boc (tert-butyloxycarbonyl) protecting groups.

Table 1: Comparative Drug-Like Properties of Piperidone Scaffolds

Data represents theoretical baseline properties of the unsubstituted scaffolds prior to derivatization at the C3/C5 positions.

Property / Parameter4-Oxopiperidine-1-carbaldehyde (N-Formyl)N-Boc-4-piperidoneN-Benzyl-4-piperidone
Molecular Weight ( g/mol ) 127.14199.25189.25
cLogP (Lipophilicity) -0.45 (Highly hydrophilic)1.20 (Moderate)2.10 (Lipophilic)
Topological Polar Surface Area (tPSA) 37.3 Ų46.5 Ų17.1 Ų
Hydrogen Bond Acceptors (HBA) 231
Metabolic Liability (Primary) Amide hydrolysis (Slow)Acidic degradation in stomachN-dealkylation via CYP3A4 (High)
Synthetic Utility Direct integration into final drugRequires deprotection stepRequires hydrogenolysis
Structural Rigidification High (Formyl group restricts N-inversion)ModerateLow (Flexible benzyl rotor)

Key Insight: Derivatives of 4-Oxopiperidine-1-carbaldehyde often exhibit superior aqueous solubility and lower clearance rates. The formyl oxygen also frequently participates in critical intramolecular hydrogen bonding, which can stabilize the bioactive conformation of the molecule and improve target affinity[4].

Mechanism of Action: Target Engagement

Piperidone derivatives, particularly 3,5-bis(arylidene)-4-piperidones, are heavily investigated as curcumin mimics to overcome the poor pharmacokinetics of natural curcumin[2]. In oncology, these derivatives exhibit potent cytotoxicity against cell lines such as HeLa and HCT116. In silico and in vitro studies confirm that the mechanism of action often involves a nucleophilic attack from the N-terminal threonine residue of the proteasome β-subunits directly onto the C=O group of the piperidone ring[1].

MOA Piperidone 4-Piperidone Derivative (Electrophilic C=O Core) Attack Nucleophilic Attack Covalent Bond Formation Piperidone->Attack Threonine Proteasome β-Subunit (N-terminal Threonine) Threonine->Attack Inhibition Proteasome Inhibition (Accumulation of Polyubiquitinated Proteins) Attack->Inhibition Apoptosis Cancer Cell Apoptosis (HeLa, HCT116) Inhibition->Apoptosis

Fig 1: Mechanism of proteasome inhibition by 4-piperidone derivatives via nucleophilic attack.

Experimental Methodologies for ADME Profiling

To objectively evaluate the drug-like properties of novel 4-Oxopiperidine-1-carbaldehyde derivatives, the following self-validating protocols must be employed. These workflows ensure that data artifacts (such as compound aggregation or assay degradation) are rapidly identified.

Protocol A: High-Throughput Kinetic Solubility via Nephelometry

Unlike thermodynamic solubility, kinetic solubility mimics the conditions a drug experiences when transitioning from a concentrated DMSO stock (e.g., during screening) into an aqueous biological buffer. We utilize nephelometry (light scattering) rather than HPLC-UV, as it detects sub-visual aggregates before macroscopic precipitation occurs.

  • Preparation: Dilute 10 mM DMSO stocks of the piperidone derivatives into PBS (pH 7.4) to achieve a final concentration range of 1–100 µM (final DMSO ≤ 1%).

  • Incubation: Incubate the microplates at 37°C for 2 hours with orbital shaking. Causality: Shaking ensures uniform distribution and accelerates the nucleation of insoluble particles, preventing false-positive supersaturation.

  • Nephelometric Reading: Measure forward light scatter using a laser nephelometer.

  • Self-Validation Check: Include Nicardipine (highly insoluble) and Fluconazole (highly soluble) as controls. If Nicardipine fails to scatter light, the laser alignment or buffer pH is compromised.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability

The N-formyl group generally protects the piperidine nitrogen from rapid CYP-mediated N-dealkylation, a common liability of N-benzyl derivatives.

  • Matrix Preparation: Pre-warm HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂ at 37°C for 5 minutes. Causality: Pre-warming ensures that enzymatic reactions initiate instantaneously and at a constant rate upon the addition of the cofactor.

  • Reaction Initiation: Add the test compound (1 µM final) and initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and G6PDH). Causality: A regenerating system is used instead of direct NADPH to prevent product inhibition by NADP+ and sustain linear CYP450 activity over the 60-minute assay.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix to protect the LC-MS/MS column.

  • Self-Validation Check: Run Verapamil (high clearance) concurrently. If Verapamil's half-life exceeds 15 minutes, the microsomes have lost enzymatic competence and the assay must be rejected.

ADME_Workflow Synth Synthesis of 4-Oxopiperidine-1-carbaldehyde Derivatives Solubility Kinetic Solubility (Nephelometry) Synth->Solubility Tier 1 Permeability PAMPA Permeability (Lipid Membrane) Synth->Permeability Tier 1 HLM HLM Stability (CYP450 Profiling) Solubility->HLM Tier 2 (If Soluble) Permeability->HLM Tier 2 (If Permeable) Lead Lead Selection & In Vivo PK HLM->Lead Tier 3 (T½ > 30 min)

Fig 2: Tiered ADME screening workflow for evaluating the drug-likeness of synthesized piperidone derivatives.

Conclusion

For drug development professionals seeking to rigidify molecular structures while maintaining favorable physicochemical properties, 4-Oxopiperidine-1-carbaldehyde represents a superior scaffold compared to traditional N-Boc or N-Benzyl alternatives. Its lower cLogP, intrinsic hydrogen-bond acceptor capabilities, and high metabolic stability make it an ideal starting point for the development of targeted therapeutics, ranging from AChE inhibitors[3] to novel anticancer agents[1].

References

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development ResearchG
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics N
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues ACS Omega
  • 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)

Sources

Benchmarking N-Formyl vs. N-Benzyl Protection in Piperidones: A Stability & Performance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Arming" vs. "Disarming" Decision

In the synthesis of piperidine-based scaffolds—ubiquitous in targets like Donepezil and fentanyl analogues—the choice between N-benzyl (Bn) and N-formyl (CHO) protection is rarely about simple stability. It is a strategic decision between "arming" the nitrogen (N-Bn: basic, electron-rich, nucleophilic-compatible) and "disarming" it (N-CHO: non-basic, electron-poor, oxidant-compatible).

This guide benchmarks these two protecting groups (PGs) across critical synthetic vectors. Our analysis confirms that while N-Bn remains the gold standard for base-mediated alkylations and nucleophilic additions, N-CHO offers superior orthogonality in oxidative environments and prevents Lewis-acid catalyst poisoning due to its amidic nature.

Quick Verdict Table
FeatureN-Benzyl (Bn) N-Formyl (CHO)
Electronic State Basic Amine (

)
Neutral Amide (

character)
Acid Stability High (Forms salts)Moderate (Hydrolyzes in strong acid)
Base Stability Excellent (Stable to LiHMDS, NaOH)Moderate (Hydrolyzes in strong base)
Reductive Stability Stable to Hydrides (NaBH

); Cleaved by H

/Pd
Unstable to Hydrides (Reduces to N-Me); Stable to H

/Pd
Atom Economy Low (C

H

, MW ~91)
High (CHO, MW ~29)
Primary Use Case Enolate chemistry, Grignard additionsOxidative transformations, Peptide coupling

Electronic & Structural Profiling: The Mechanistic Divergence

To understand stability, we must first understand the electronic environment. The failure of many piperidone syntheses stems from ignoring the basicity of the ring nitrogen.

The Amine vs. Amide Dichotomy
  • N-Benzyl (The Base): The nitrogen retains its lone pair, making it a Lewis base. In acid, it protonates, changing the ring's conformation and solubility. In metal-catalyzed reactions, it can coordinate to the metal center, potentially poisoning catalysts (e.g., Pd(II)).

  • N-Formyl (The Neutralizer): The nitrogen lone pair is delocalized into the exocyclic carbonyl. This "disarms" the nitrogen, rendering it non-nucleophilic and planar. This electron-withdrawing nature ($ -I $ effect) inductively destabilizes the C4-ketone, making it more electrophilic towards nucleophiles than its N-Bn counterpart.

ElectronicComparison cluster_Bn N-Benzyl (Amine) cluster_CHO N-Formyl (Amide) Bn_Struct N-Bn Piperidone (sp3 Nitrogen) Bn_Effect Lone Pair Available (Lewis Basic) Bn_Struct->Bn_Effect Bn_Result Catalyst Poisoning Risk Stable to Nucleophiles Bn_Effect->Bn_Result CHO_Struct N-Formyl Piperidone (Partial sp2 Nitrogen) CHO_Effect Lone Pair Delocalized (Non-Basic) CHO_Struct->CHO_Effect CHO_Result High Electrophilicity at C4 Orthogonal to Lewis Acids CHO_Effect->CHO_Result

Stress Test Protocols & Data

The following data summarizes performance in standard "stress test" conditions used during scaffold functionalization.

Test 1: Reductive Conditions (Hydride vs. Catalytic)

This is the most critical differentiation point.

  • Protocol: 1.0 equiv Substrate + 2.0 equiv Reagent in THF/MeOH at 25°C for 4h.

  • Observation:

    • N-Bn: Completely inert to NaBH

      
       and LiAlH
      
      
      
      (at low temp). The ketone reduces to the alcohol, but the PG remains. Under H
      
      
      /Pd-C (50 psi), the N-Bn bond cleaves quantitatively to yield the free amine.
    • N-CHO: Fatal instability with strong hydrides. LiAlH

      
       reduces the formyl group to a Methyl  group (
      
      
      
      ), permanently altering the scaffold. However, it is completely stable to H
      
      
      /Pd-C, allowing for chemoselective reduction of alkenes elsewhere in the molecule.
Test 2: Acid/Base Hydrolysis
  • Protocol: 1.0 equiv Substrate in 6M HCl (reflux) OR 6M NaOH (reflux) for 12h.

  • Observation:

    • N-Bn: Stable.[1][2][3] In acid, it forms the hydrochloride salt. In base, it remains free base. Cleavage requires forcing conditions (e.g., ACE-Cl or hydrogenation).

    • N-CHO: Labile. Hydrolyzes to the free amine in both hot acid (6M HCl) and hot base. This makes it less durable for harsh steps like Fischer Indole synthesis but excellent for mild deprotection.

Summary Data Table: Stability Half-Lives ( )

Estimated based on standard kinetic profiles.

ConditionReagentN-Benzyl

N-Formyl

Outcome (N-Bn / N-CHO)
Hydride Reduction NaBH

, MeOH, 25°C
> 24 h (Stable)< 1 h (Unstable)Alcohol product / N-Methyl byproduct
Cat. Hydrogenation H

, Pd/C, EtOH
< 30 min (Cleaved)> 24 h (Stable)Deprotection / Intact
Acidic Hydrolysis 6M HCl, Reflux> 48 h (Stable)~ 2-4 hSalt formation / Deprotection
Basic Alkylation LiHMDS, THF, -78°CStableStable*Enolate formation / Enolate formation
Oxidation Jones Reagent / KMnO

Susceptible (N-Oxide)StableSide reactions / Intact

*Note: While N-CHO is stable to LiHMDS, the increased electrophilicity of the carbonyl can sometimes lead to competing nucleophilic attacks if the base is not bulky.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility, use these specific protocols. These are designed to be "self-validating"—the appearance of specific byproducts confirms the pathway.

Protocol A: Chemoselective Deprotection of N-Formyl

Use this when you need to remove the PG without touching benzyl ethers or alkenes.

  • Setup: Dissolve N-formyl-4-piperidone derivative (1.0 mmol) in MeOH (5 mL).

  • Acidolysis: Add HCl (4M in dioxane, 3.0 mL).

  • Reaction: Stir at room temperature for 12–16 hours. Validation: Monitor TLC for the disappearance of the non-polar amide spot and the appearance of the baseline amine salt.

  • Workup: Concentrate in vacuo. Triturate with Et

    
    O to remove non-basic impurities.
    
  • Yield: Typically >90% as the hydrochloride salt.

Protocol B: "Safe" Reduction of N-Formyl Piperidones

Standard NaBH


 reduces the formyl group. Use this modified Luche reduction to target the ketone only.
  • Setup: Dissolve N-formyl-4-piperidone (1.0 mmol) in MeOH (10 mL) and add CeCl

    
    ·7H
    
    
    
    O (1.1 mmol).
  • Cooling: Cool to -78°C (Critical to prevent amide reduction).

  • Addition: Add NaBH

    
     (1.0 equiv) portion-wise.
    
  • Quench: After 30 mins, quench with Acetone (scavenges hydride) then aqueous NH

    
    Cl.
    
  • Validation: NMR should show retention of the formyl proton (~8.0 ppm) and disappearance of the ketone carbonyl.

Decision Logic: When to Use Which?

Do not default to N-Benzyl simply because it is common. Use this logic flow to determine the optimal group for your specific pathway.

DecisionTree Start Select Protecting Group for 4-Piperidone Q1 Does the synthesis involve Catalytic Hydrogenation (H2/Pd)? Start->Q1 Q2 Does the synthesis involve Strong Hydrides (LiAlH4/Red-Al)? Q1->Q2 No Result_CHO USE N-FORMYL (CHO) Q1->Result_CHO Yes (Bn will cleave) Q3 Is the Nitrogen basicity a problem (e.g. Lewis Acid catalyst)? Q2->Q3 No Result_Bn USE N-BENZYL (Bn) Q2->Result_Bn Yes (CHO will reduce) Q3->Result_Bn No (Need robust stability) Q3->Result_CHO Yes (Need non-basic N) Result_Boc Consider N-Boc or N-Cbz

Critical Application Note: Donepezil Synthesis

In the synthesis of Donepezil (Aricept), N-Benzyl is the industry standard. This is because the final step often involves the hydrogenation of a benzyl-pyridinium salt or the selective reduction of a double bond where the N-Bn group is preserved until the very end, or cleaved simultaneously. However, recent "Green Chemistry" routes utilize N-Formyl to avoid the heavy metal waste associated with debenzylating large quantities of material, relying instead on mild acidic hydrolysis.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for stability profiles).
  • BenchChem. N-benzyl-2-methoxyethanamine stability under acidic vs basic conditions. Link (Accessed 2023-10-26).

  • Organic Chemistry Portal. Benzyl Ethers and Amines - Stability and Deprotection. Link

  • Costanzo, P. et al. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega 2020. Link

  • Imai, A. et al.Process for Producing 1-Benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidene]methylpiperidine. EP Patent EP1911745.
  • BenchChem. Protecting Group Strategies Involving N-Formylation in Peptide Synthesis. Link (Highlighting orthogonality of N-formyl).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 4-Oxopiperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Oxopiperidine-1-carbaldehyde, a key building block in modern synthetic chemistry. By understanding the "why" behind each safety protocol, researchers can foster a culture of vigilance and precision, ensuring both personal safety and the integrity of their experimental outcomes.

Hazard Identification and Risk Assessment: Understanding the Adversary

4-Oxopiperidine-1-carbaldehyde, like many of its piperidine derivatives, presents a specific set of hazards that must be meticulously managed. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, analysis of closely related structures, such as 4-Piperidinol and 1-Boc-piperidine-4-carboxaldehyde, allows for a robust and conservative risk assessment. The primary hazards identified are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1]

  • Harmful if Swallowed (H302): Ingestion can lead to adverse health effects.

A thorough risk assessment is paramount before any handling of this compound. This involves not only recognizing the inherent hazards of the chemical but also evaluating the specific experimental context, including the quantities being used, the duration of exposure, and the potential for aerosolization.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment is not a matter of simple box-ticking; it is a scientifically informed decision based on the known and inferred hazards of the material. The following PPE is mandatory when handling 4-Oxopiperidine-1-carbaldehyde.

PPE Component Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2]Protects against splashes and aerosols, preventing direct contact with the eyes, which are particularly sensitive to this irritant compound.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use and changed frequently, especially if contact is suspected.Provides a barrier against skin contact, mitigating the risk of skin irritation.[2]
Body Protection A flame-retardant lab coat or chemical-resistant apron. For larger quantities or procedures with a higher risk of spillage, chemical-resistant coveralls are recommended.Protects the skin on the arms and body from accidental spills and contamination.
Respiratory Protection Not typically required for small-scale use in a well-ventilated laboratory fume hood. However, if there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator with an appropriate cartridge should be used.Minimizes the inhalation of the compound, thereby preventing respiratory tract irritation.[1]
Engineering Controls and Safe Handling Protocols: Creating a Safe Workspace

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. These should be supplemented with strict adherence to safe handling protocols.

Engineering Controls:

  • Fume Hood: All handling of 4-Oxopiperidine-1-carbaldehyde should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors and to contain any potential spills.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly. Ensure a clear path to this equipment from the handling area.

Step-by-Step Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing and Transfer: If the compound is a solid, handle it as a powder. Use a spatula for transfers and avoid creating dust. If it is a liquid, use a calibrated pipette or syringe for accurate and contained transfers.

  • In-Reaction Use: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Ensure the reaction is being conducted in a closed or well-contained system if there is a potential for exothermic reactions or gas evolution.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of contaminated bench paper.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[2]

Storage and Disposal: Managing the Lifecycle of a Chemical

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental responsibility.

Storage:

  • Container: Keep the compound in its original, tightly sealed container.[2]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2] The storage area should be clearly labeled as containing hazardous chemicals.

Disposal Plan:

  • Waste Segregation: All waste contaminated with 4-Oxopiperidine-1-carbaldehyde, including empty containers, used PPE, and contaminated materials, must be collected in a designated, labeled hazardous waste container.

  • Waste Characterization: The waste must be characterized as hazardous chemical waste.

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company. Do not dispose of this chemical down the drain or in general waste.[1]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of 4-Oxopiperidine-1-carbaldehyde.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Assess Risks B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Weigh and Transfer C->D Begin work E Perform Reaction D->E F Monitor for Spills E->F G Decontaminate Workspace F->G Procedure complete H Segregate Hazardous Waste G->H I Personal Decontamination H->I J Store Compound Securely I->J End of process

Caption: A workflow diagram illustrating the key stages of safely handling 4-Oxopiperidine-1-carbaldehyde.

By internalizing these principles and procedures, researchers can confidently and safely unlock the potential of 4-Oxopiperidine-1-carbaldehyde in their synthetic endeavors, driving forward the frontiers of drug discovery while upholding the highest standards of laboratory safety.

References

  • 4-HYDROXY PIPERIDINE CAS NO 5382-16-1 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

  • 1-Boc-piperidine-4-carboxaldehyde 95 137076-22-3 - Sigma-Aldrich.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • 4 - Safety Data Sheet.

  • SAFETY DATA SHEET - MilliporeSigma.

  • SAFETY DATA SHEET.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Safety Data Sheet Zinc Metal (including aluminum alloys) - Teck Resources.

  • Safety Data Sheet: Piperidine - Carl ROTH.

  • SAFETY DATA SHEET - Merck.

  • Piperidine - SAFETY DATA SHEET.

  • 1-phenylpiperidine-4-carbaldehyde | CAS#:111153-74-3 | Chemsrc.

  • 1-(Phenylmethyl)-4-piperidinecarboxaldehyde SDS, 22065-85-6 Safety Data Sheets.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.